Product packaging for Sirpiglenastat(Cat. No.:CAS No. 2079939-05-0)

Sirpiglenastat

カタログ番号: B10857805
CAS番号: 2079939-05-0
分子量: 441.5 g/mol
InChIキー: LQNMCWOJACNQQM-PMACEKPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Sirpiglenastat (also known as DRP-104) is an investigational, broad-acting glutamine antagonist developed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON) . It is designed to be preferentially activated within tumors, which mitigates the systemic toxicity historically associated with DON and positions it as a promising candidate for cancer research . Its primary mechanism of action involves the direct and irreversible antagonism of glutamine metabolism, a crucial energy source for rapidly proliferating cancer cells . This disruption leads to widespread metabolomic changes in the tumor, inhibiting key anabolic pathways necessary for cancer cell survival . Beyond its direct antitumor activity, this compound induces profound remodeling of the tumor microenvironment . It stimulates both the innate and adaptive immune systems by increasing the infiltration and function of cytotoxic T cells, NK cells, and NKT cells, while simultaneously reducing immunosuppressive cell populations like MDSCs and repolarizing macrophages towards an antitumor M1 phenotype . This dual mechanism—directly targeting tumor metabolism while enhancing antitumor immunity—underpins its significant single-agent efficacy and creates a strong rationale for its synergy with checkpoint inhibitor therapies . Preclinical studies have demonstrated potent antitumor activity, particularly in models of glutamine-dependent cancers, such as those with KEAP1 or NFE2L2 mutations, leading to tumor growth suppression and improved survival . This compound is currently in Phase I/II clinical trials for advanced solid tumors, including non-small cell lung cancer (NSCLC) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N5O5 B10857805 Sirpiglenastat CAS No. 2079939-05-0

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2079939-05-0

分子式

C22H27N5O5

分子量

441.5 g/mol

IUPAC名

propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate

InChI

InChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1

InChIキー

LQNMCWOJACNQQM-PMACEKPBSA-N

異性体SMILES

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

正規SMILES

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

製品の起源

United States

Foundational & Exploratory

Sirpiglenastat: A Dual-Pronged Attack on Cancer Through Metabolic Reprogramming and Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is a clinical-stage, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-diazo-5-oxo-L-norleucine (B1670411) (DON).[1][2][3][4][5] Its mechanism of action in cancer is characterized by a potent, dual-pronged approach: the direct metabolic strangulation of tumor cells and the comprehensive remodeling of the tumor microenvironment (TME) to foster a robust anti-tumor immune response. This compound is designed for preferential conversion to its active form, DON, within the tumor, thereby widening the therapeutic window and minimizing systemic toxicities associated with earlier glutamine antagonists. This guide provides a detailed technical overview of this compound's core mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Disruption of Tumor Growth

This compound's anti-cancer activity is rooted in its ability to simultaneously cripple the metabolic machinery of cancer cells and dismantle the immunosuppressive shield that protects them from immune surveillance.

Metabolic Reprogramming: Starving the Tumor

Upon preferential activation within the tumor, the active moiety, DON, acts as a potent and irreversible inhibitor of a wide array of approximately 10 enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts several critical anabolic pathways essential for the rapid proliferation and survival of cancer cells.

Key metabolic pathways inhibited by this compound (via DON) include:

  • Nucleotide Synthesis: Inhibition of enzymes such as CTP synthase, GMP synthase, and phosphoribosyl pyrophosphate (PRPP) amidotransferase halts the de novo synthesis of purines and pyrimidines, critical for DNA and RNA replication.

  • Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the production of amino sugars required for glycosylation of proteins and lipids.

  • Amino Acid Synthesis: Inhibition of asparagine synthetase and other transaminases limits the availability of non-essential amino acids.

  • Glutaminolysis: By inhibiting glutaminase (B10826351) (GLS), DON prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.

  • NAD Synthesis: Inhibition of NAD synthase depletes the cell of the essential coenzyme NAD+.

This multi-faceted metabolic attack leads to a state of metabolic crisis within the tumor, characterized by depleted energy reserves, impaired biosynthesis, and ultimately, cell death.

Immunomodulation: Unleashing the Immune System

Beyond its direct cytotoxic effects, this compound profoundly remodels the tumor microenvironment from an immunosuppressive to an immune-permissive state. This is achieved through several interconnected mechanisms:

  • Increased Infiltration of Effector Immune Cells: Treatment with this compound leads to a significant influx of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes, CD4+ T helper cells, Natural Killer (NK) cells, and NKT cells, into the tumor.

  • Repolarization of Macrophages: this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.

  • Reduction of Immunosuppressive Cells: The drug decreases the populations of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T cell function.

  • Induction of Immunogenic Cell Death (ICD): By inducing metabolic stress and the generation of reactive oxygen species (ROS), this compound can trigger immunogenic cell death in cancer cells. This process leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) exposure, ATP secretion, and high mobility group box 1 (HMGB1). These DAMPs act as "danger signals" that attract and activate dendritic cells (DCs).

  • Activation of the cGAS-STING Pathway: The release of tumor-derived DNA from dying cancer cells can be sensed by the cyclic GMP-AMP synthase (cGAS) in dendritic cells. This activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for priming a robust anti-tumor T cell response.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound and its active metabolite, DON.

Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models
Tumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
MC38 (Colon)0.5 - 1.4 mg/kg, s.c., q.d. x 5 days/week96% - 101%
CT26 (Colon)0.5 mg/kg, s.c., q.d. x 5 days90%
H22 (Liver)0.5 mg/kg, s.c.Significant inhibition
3605 T1 (Lung PDX)1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF≥80% (Responder)
1969b (Lung PDX)1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF≥80% (Responder)
Table 2: Pharmacokinetic Parameters of this compound (DRP-104) and DON
ParameterValueSpecies/ModelDosingReference(s)
Tumor vs. GI Tract DON Concentration11-fold higher in tumorMiceNot specified
DON Tumor Concentration430 nMMC38 tumor-bearing mice0.5 mg/kg, s.c., q.d. x 5 days
DON Plasma Concentration178 nMMC38 tumor-bearing mice0.5 mg/kg, s.c., q.d. x 5 days
Table 3: Inhibition of Glutamine-Utilizing Enzymes by DON
EnzymeInhibition Constant (Ki or IC50)Enzyme Source/Assay ConditionsReference(s)
Glutaminase (GLS)Ki = 6 µMNot specified
Kidney-type Glutaminase (cKGA)IC50 ≈ 1 mMNot specified
γ-Glutamyl Transpeptidase>90% inhibitionWI-L2 human lymphoblast lysates

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical experiments to elucidate the mechanism of action of this compound.

In Vivo Tumor Growth Inhibition Studies
  • Cell Lines and Animal Models: Syngeneic mouse models are commonly used, such as MC38 colon adenocarcinoma cells in C57BL/6 mice or CT26 colon carcinoma cells in BALB/c mice. Patient-derived xenograft (PDX) models of various cancers (e.g., lung cancer) are also employed.

  • Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and vehicle control groups. This compound is typically administered subcutaneously at various doses and schedules (e.g., daily for 5 days followed by a 2-day break).

  • Tumor Measurement: Tumor volume is measured regularly using calipers, and calculated using the formula: (length x width²) / 2.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and overall survival.

Flow Cytometry for Immune Cell Profiling
  • Tissue Processing: Tumors are harvested, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.

  • Antibody Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4, CD8, NK1.1 for NK cells, F4/80 for macrophages, Gr-1 for MDSCs). Intracellular staining for markers like Ki-67 (proliferation) and Granzyme B (cytotoxicity) is also performed after fixation and permeabilization.

  • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the proportions and activation status of different immune cell populations within the tumor.

LC-MS/MS for Metabolomic Profiling
  • Sample Preparation: Tumors are snap-frozen in liquid nitrogen and homogenized. Metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.

  • LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites. The separated metabolites are then ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis: The raw data is processed to identify and quantify metabolites by comparing their mass-to-charge ratios and retention times to a library of known standards. Pathway analysis is then performed to identify metabolic pathways that are significantly altered by this compound treatment.

Immunohistochemistry (IHC)
  • Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

  • Staining: The slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitopes. The slides are then incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, Granzyme B for cytotoxic granules, Ki-67 for proliferating cells). A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied, followed by a chromogenic substrate to visualize the staining.

  • Imaging and Analysis: The stained slides are imaged using a microscope, and the extent and localization of the staining are quantified, often using digital image analysis software.

Mandatory Visualizations

Signaling Pathway Diagrams

Sirpiglenastat_Mechanism_of_Action cluster_prodrug_activation Prodrug Activation (Tumor) cluster_metabolic_inhibition Metabolic Inhibition cluster_tumor_cell_effects Tumor Cell Effects This compound This compound (DRP-104) (Prodrug) DON DON (Active Metabolite) This compound->DON Tumor-specific enzymes Nucleotide_synthesis Nucleotide Synthesis (Purines, Pyrimidines) DON->Nucleotide_synthesis Hexosamine_synthesis Hexosamine Biosynthesis DON->Hexosamine_synthesis Amino_acid_synthesis Amino Acid Synthesis DON->Amino_acid_synthesis Glutaminolysis Glutaminolysis (TCA Cycle Entry) DON->Glutaminolysis NAD_synthesis NAD+ Synthesis DON->NAD_synthesis Metabolic_Stress Metabolic Stress & ROS Production Glutamine Glutamine Glutamine->Nucleotide_synthesis Glutamine->Hexosamine_synthesis Glutamine->Amino_acid_synthesis Glutamine->Glutaminolysis Glutamine->NAD_synthesis ICD Immunogenic Cell Death (ICD) Metabolic_Stress->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1, dsDNA) ICD->DAMPs

Figure 1: this compound's metabolic mechanism of action in tumor cells.

Immune_Modulation_Pathway cluster_icd_activation Immunogenic Cell Death cluster_cgas_sting cGAS-STING Pathway in DC cluster_tme_remodeling TME Remodeling cluster_tumor_killing Tumor Cell Killing DAMPs DAMPs (dsDNA, ATP, etc.) DC Dendritic Cell (DC) DAMPs->DC attracts & activates cGAS cGAS DC->cGAS senses dsDNA CD8_T_Cell CD8+ T Cell DC->CD8_T_Cell presents antigen STING STING cGAS->STING activates Type_I_IFN Type I Interferons (IFN-α/β) STING->Type_I_IFN induces Type_I_IFN->CD8_T_Cell primes & activates Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell NK_Cell NK Cell NK_Cell->Tumor_Cell M1_Macrophage M1 Macrophage (Anti-tumor) M1_Macrophage->Tumor_Cell MDSC MDSC (Immunosuppressive) Sirpiglenastat_Immune->CD8_T_Cell increases infiltration & activation Sirpiglenastat_Immune->NK_Cell increases infiltration & activation Sirpiglenastat_Immune->M1_Macrophage increases infiltration & activation Sirpiglenastat_Immune->MDSC decreases

Figure 2: this compound-induced immunomodulation in the tumor microenvironment.
Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_ex_vivo_analysis Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Treatment This compound or Vehicle Treatment Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring & Survival Analysis Treatment->Tumor_Monitoring Tumor_Harvest Tumor Harvest at Endpoint Treatment->Tumor_Harvest Single_Cell_Suspension Single-Cell Suspension Preparation Tumor_Harvest->Single_Cell_Suspension Metabolomics LC-MS/MS (Metabolomic Profiling) Tumor_Harvest->Metabolomics IHC Immunohistochemistry (Protein Expression & Localization) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Single_Cell_Suspension->Flow_Cytometry

Figure 3: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising next-generation anti-cancer therapeutic that leverages a deep understanding of tumor metabolism and immunology. Its dual mechanism of action—directly targeting the metabolic vulnerabilities of cancer cells while simultaneously converting the tumor microenvironment into a hostile landscape for tumor growth—provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The preclinical data robustly support its potential to overcome some of the limitations of previous glutamine antagonists and to offer a new therapeutic option for patients with a variety of solid tumors. Further research will continue to delineate the full extent of its immunomodulatory effects and identify patient populations most likely to benefit from this innovative therapeutic approach.

References

DRP-104: A Tumor-Targeted Glutamine Antagonist Prodrug - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a conditionally essential amino acid that plays a central role in the metabolism of rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of biomass, including nucleotides, amino acids, and lipids. This heightened reliance on glutamine, often termed "glutamine addiction," presents a promising therapeutic window for cancer treatment. DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] DRP-104 is designed to be inert in its prodrug form, offering high plasma and gastrointestinal stability, while being preferentially converted to the active moiety, DON, within the tumor microenvironment.[3][4] This targeted delivery strategy aims to maximize anti-tumor efficacy while minimizing the dose-limiting toxicities associated with systemic administration of DON.[5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to DRP-104.

Mechanism of Action

DRP-104 is a dipeptide prodrug that is bioactivated to DON in tumor tissues. DON, a glutamine mimic, irreversibly inhibits multiple enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts numerous anabolic pathways critical for cancer cell growth and survival.

The key mechanisms of action of DRP-104 include:

  • Inhibition of Nucleotide Synthesis: DRP-104 has been shown to suppress tumor growth by inhibiting glutamine-dependent nucleotide synthesis. This was confirmed in studies where the anti-proliferative effects of DRP-104 on cancer cells were rescued by the addition of nucleosides.

  • Disruption of TCA Cycle Anaplerosis: By blocking the conversion of glutamine to glutamate, DRP-104 impedes the replenishment of the tricarboxylic acid (TCA) cycle, a central metabolic hub for energy production and biosynthesis.

  • Modulation of the Tumor Microenvironment: DRP-104 treatment leads to significant remodeling of the tumor microenvironment. This includes an increase in the infiltration of various immune cells such as T cells, NK cells, and NKT cells. Furthermore, DRP-104 promotes a shift from an immunosuppressive to an anti-tumor immune landscape by polarizing tumor-associated macrophages to the M1 phenotype and decreasing myeloid-derived suppressor cells (MDSCs).

  • Enhancement of Anti-Tumor Immunity: By blocking glutamine consumption by tumor cells, DRP-104 may increase glutamine availability for T cells, which is essential for their proliferation and activation. This leads to more proliferative and less exhausted T cells. The combination of DRP-104 with checkpoint inhibitors has demonstrated synergistic anti-tumor activity, leading to improved survival and durable cures in preclinical models.

Data Presentation

Table 1: In Vivo Efficacy of DRP-104 Monotherapy in Syngeneic Mouse Models
Cancer ModelMouse StrainDRP-104 Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Median Survival (Days)Reference
MC38 Colon CancerC57BL/60.5 - 1.4s.c., q.d., 5 days ON/2 days OFF x 4 cycles96% - 101%31 - 38 (vs 13 for vehicle)
EL4 LymphomaC57BL/6/CES1-/-0.1, 0.3, 1s.c., 5 days/weekDose-dependent reduction, complete regression at 0.3 and 1 mg/kgNot Reported
Table 2: In Vivo Efficacy of DRP-104 in Combination Therapy
Cancer ModelMouse StrainTreatmentDosing ScheduleOutcomeReference
MC38 Colon CancerC57BL/6/CES1-/-DRP-104 (0.3 mg/kg) + anti-PD-1 (100 µg)DRP-104: s.c., 5 days/week, 4 cycles; anti-PD-1: i.p., 4 dosesSignificant improvement in efficacy and survival vs monotherapies
CT26 Colon CancerNot SpecifiedDRP-104 (0.5 or 1.4 mg/kg) + anti-PD-1 (10 mg/kg)DRP-104: Not specified; anti-PD-1: q4dx8Improved efficacy and survival, with long-term durable cures
KEAP1 Mutant Lung CancerOrthotopic modelDRP-104 + anti-PD-1Not SpecifiedImproved response to anti-PD-1 therapy
Table 3: Pharmacokinetic Parameters of DRP-104 and its Metabolites
TissueAnalyteCmax (ng/mL or ng/g)AUC (ngh/mL or ngh/g)Key FindingReference
TumorDON~1500~750011-fold higher exposure of DON in tumor vs. GI tissues
PlasmaDON~250~1250Lower systemic exposure of the active drug
GI TissuesDON~150~700Minimal liberation of DON in tissues associated with toxicity
PlasmaDRP-104DetectedNot CalculatedProdrug is present in circulation
TumorDRP-104Below Limit of QuantificationNot CalculatedRapid conversion to DON in the tumor
GI TissuesM1 Metabolite~1000~4000Preferential inactivation in the gut

Experimental Protocols

In Vitro Cell Proliferation Assay

Human prostate cancer cell lines (LNCaP, LAPC4, C4-2/MDVR, PC-3, 22RV1, NCI-H660) were treated with DRP-104. The effects on cell proliferation and death were assessed. For rescue experiments, DRP-104 treated cells were supplemented with nucleosides.

In Vivo Tumor Growth Studies
  • Syngeneic Models: MC38 colon cancer cells were inoculated subcutaneously in C57BL/6 mice. When tumors reached approximately 100 mm³, mice were treated with DRP-104 or vehicle subcutaneously on a schedule of 5 days on, 2 days off for 4 cycles. Tumor volumes were measured regularly. For combination studies, anti-PD-1 antibody was administered intraperitoneally.

  • Patient-Derived Xenograft (PDX) Models: LUSC and LUAD PDX models were treated with vehicle or DRP-104 (1 or 3 mg/kg/s.c./q.d.) for a specified number of days. Tumor growth was monitored by caliper measurements.

  • Orthotopic Lung Cancer Model: Keap1 mutant KP cell lines were injected intravenously into C57BL/6 mice. After 14 days, treatment with DRP-104 (3 mg/kg) and/or anti-PD-1 (200 µg) was initiated.

Metabolomic Analysis
  • In Vivo: Tumors from mice treated with DRP-104 were collected and flash-frozen. Metabolites were extracted and analyzed by liquid chromatography-mass spectrometry (LCMS) to assess changes in glutamine metabolism and other pathways.

  • Isotope Tracing: Cancer cells were treated with DRP-104 for 24 hours, followed by incubation with [U-¹³C]-L-glutamine for 1 hour. Cells were then collected for LCMS analysis to trace the fate of glutamine-derived carbons.

Immunophenotyping by Flow Cytometry

Tumors from treated and control mice were harvested, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, Ki67). Stained cells were analyzed by flow cytometry to quantify the abundance and activation state of different immune cell populations within the tumor microenvironment.

Mandatory Visualization

DRP_104_Activation_and_Mechanism cluster_Systemic_Circulation Systemic Circulation / GI Tract cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Cellular_Effects Cellular Effects DRP-104_circ DRP-104 (Prodrug) M1_metabolite Inactive M1 Metabolite DRP-104_circ->M1_metabolite Carboxylesterases (Bioinactivation) DRP-104_tumor DRP-104 (Prodrug) DRP-104_circ->DRP-104_tumor Preferential Distribution DON DON (Active Drug) DRP-104_tumor->DON Tumor-enriched enzymes (Bioactivation) Glutamine_Metabolism Glutamine-dependent Pathways DON->Glutamine_Metabolism Immune_Response Anti-Tumor Immune Response DON->Immune_Response Enhances Nucleotide_Synthesis Nucleotide Synthesis Glutamine_Metabolism->Nucleotide_Synthesis TCA_Cycle TCA Cycle Anaplerosis Glutamine_Metabolism->TCA_Cycle Tumor_Growth Tumor Cell Proliferation & Survival Nucleotide_Synthesis->Tumor_Growth TCA_Cycle->Tumor_Growth

Caption: DRP-104 activation and mechanism of action.

Experimental_Workflow cluster_Analysis Analyses Tumor_Implantation Tumor Cell Implantation (Syngeneic or PDX) Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (DRP-104, Vehicle, Combination) Tumor_Growth->Treatment_Initiation Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Metabolomics Metabolomics (LCMS) Endpoint_Analysis->Metabolomics Immunophenotyping Immunophenotyping (Flow Cytometry) Endpoint_Analysis->Immunophenotyping Survival_Analysis Survival Analysis Endpoint_Analysis->Survival_Analysis

Caption: General experimental workflow for in vivo studies.

Signaling_Pathway Glutamine Extracellular Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Other_Enzymes Other Glutamine- Utilizing Enzymes Glutamine->Other_Enzymes Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON DON (from DRP-104) DON->GLS1 DON->Other_Enzymes GLS1->Glutamate Nucleotide_Synthesis Nucleotide Synthesis Other_Enzymes->Nucleotide_Synthesis Amino_Acid_Synthesis Other Amino Acid Synthesis Other_Enzymes->Amino_Acid_Synthesis

Caption: Inhibition of glutamine metabolism by DON.

References

Sirpiglenastat vs. DON (6-diazo-5-oxo-L-norleucine): A Technical Guide to Glutamine Antagonism in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production. This dependency, often termed "glutamine addiction," has made the inhibition of glutamine metabolism a promising therapeutic strategy in oncology. Two notable agents in this field are 6-diazo-5-oxo-L-norleucine (DON) and its prodrug, Sirpiglenastat (DRP-104).

DON , a glutamine analog originally isolated from Streptomyces, is a broad-spectrum inhibitor of glutamine-utilizing enzymes.[1][2] Despite demonstrating potent antitumor activity in early studies, its clinical development was hampered by significant gastrointestinal toxicities.[3]

This compound (DRP-104) is a novel, tumor-targeted prodrug of DON.[4][5] It is designed to be preferentially converted to its active form, DON, within the tumor microenvironment, thereby maximizing its therapeutic effect while minimizing systemic toxicity. This guide provides an in-depth technical comparison of this compound and DON, focusing on their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.

Mechanism of Action

Both this compound, through its conversion to DON, and DON itself, function as irreversible antagonists of a wide array of enzymes that utilize glutamine as a substrate. As a glutamine mimic, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON then forms a covalent bond with a nucleophilic residue in the active site, leading to irreversible enzyme inhibition.

This broad antagonism disrupts multiple key metabolic pathways essential for cancer cell growth and survival, including:

  • Nucleotide Synthesis: Inhibition of enzymes like carbamoyl-phosphate synthetase II (CPS-II), phosphoribosyl pyrophosphate amidotransferase (PPAT), and cytidine (B196190) triphosphate synthetase (CTPS) blocks the de novo synthesis of pyrimidines and purines.

  • Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the synthesis of UDP-N-acetylglucosamine, a critical component of glycoproteins and other macromolecules.

  • Glutaminolysis: Inhibition of glutaminase (B10826351) (GLS) prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.

  • Amino Acid Synthesis: Inhibition of asparagine synthetase (ASNS) blocks the synthesis of asparagine from glutamine.

The disruption of these pathways leads to a metabolic crisis within cancer cells, ultimately inducing cell cycle arrest and apoptosis.

This compound: A Tumor-Targeted Prodrug Strategy

The key innovation of this compound lies in its prodrug design. This compound is inactive in its administered form and is engineered for preferential activation to DON within the tumor. This is achieved through enzymatic cleavage that is more efficient in the tumor microenvironment. This targeted activation leads to a higher concentration of the active drug, DON, in tumor tissues compared to healthy tissues, particularly the gastrointestinal tract, which is a major site of dose-limiting toxicity for systemically administered DON. Preclinical studies have shown that this compound administration results in an 11-fold higher concentration of DON in the tumor compared to the gut.

Comparative Efficacy

Direct head-to-head comparisons of this compound and DON have been conducted in preclinical models. The data highlights the potent antitumor activity of both compounds, with this compound demonstrating a favorable therapeutic window due to its targeted delivery.

In Vitro Cytotoxicity

The cytotoxic effects of both this compound and DON are highly dependent on the concentration of glutamine in the cell culture medium. In MC38 mouse colon carcinoma cells, both compounds showed significantly greater potency in low glutamine conditions, with a 96.3-fold and 300.7-fold lower IC50 for this compound and DON, respectively, in 0.5 mM glutamine compared to 4.0 mM glutamine.

In Vivo Antitumor Activity

In a syngeneic mouse model using MC38 cells, this compound demonstrated significant, dose-dependent tumor growth inhibition. At doses ranging from 0.5 to 1.4 mg/kg, this compound resulted in 96% to 101% tumor growth inhibition and a significant increase in median survival.

Impact on the Tumor Microenvironment and Immune Response

Beyond its direct cytotoxic effects on tumor cells, this compound profoundly remodels the tumor microenvironment (TME). By inhibiting glutamine metabolism in cancer cells, this compound leads to an accumulation of glutamine in the TME. Since glutamine is essential for T-cell proliferation and function, this metabolic shift can enhance antitumor immunity.

Studies have shown that this compound treatment leads to:

  • Increased infiltration of cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and NKT cells into the tumor.

  • Enhanced T-cell proliferation and activation.

  • Polarization of tumor-associated macrophages (TAMs) towards an antitumor M1 phenotype.

  • Reduction of immunosuppressive myeloid-derived suppressor cells (MDSCs).

  • Decreased levels of pro-tumorigenic and immunosuppressive metabolites in the TME, such as kynurenine (B1673888) and prostaglandin (B15479496) E2 (PGE2).

This modulation of the TME provides a strong rationale for combining this compound with immune checkpoint inhibitors, and clinical trials are currently underway to explore this synergy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and DON in MC38 Cells

CompoundGlutamine Concentration (mM)IC50 (nM)
This compound (DRP-104) 0.510
1.030
2.0110
4.0963
DON 0.53
1.010
2.040
4.0902

Table 2: In Vivo Efficacy of this compound in the MC38 Syngeneic Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Median Survival (days)
Vehicle --13
This compound (DRP-104) 0.59631
1.010035
1.410138

Experimental Protocols

Cell Viability Assay
  • Cell Plating: Seed cancer cells (e.g., MC38) in 96-well plates at a density of 1,000-5,000 cells per well in culture medium with varying concentrations of glutamine (e.g., 0.5, 1.0, 2.0, and 4.0 mM).

  • Compound Treatment: After overnight incubation, treat the cells with a serial dilution of this compound or DON. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®). Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Tumor Model
  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 for MC38 syngeneic models).

  • Tumor Cell Implantation: Subcutaneously inoculate mice with a suspension of cancer cells (e.g., 1 x 10^6 MC38 cells) in the flank.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and schedule.

  • Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoints are tumor growth inhibition and overall survival.

Metabolomic Analysis of Tumor Tissue
  • Sample Collection: At the end of the in vivo study, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.

  • Metabolite Extraction: Homogenize the frozen tumor tissue and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Processing: Process the raw LC-MS/MS data to identify and quantify the metabolites.

  • Statistical Analysis: Perform statistical analysis to identify significant differences in metabolite levels between the treatment and control groups.

Visualizations

Glutamine_Metabolism_Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_inhibitors Inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotides Glutamine_int->Nucleotides CPS-II, PPAT, CTPS Hexosamines Hexosamines Glutamine_int->Hexosamines GFAT Amino_Acids Other Amino Acids Glutamine_int->Amino_Acids ASNS alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Nucleotides->Proliferation Hexosamines->Proliferation Amino_Acids->Proliferation DON DON / this compound Glutaminase Glutaminase DON->Glutaminase CPS-II, PPAT, CTPS CPS-II, PPAT, CTPS DON->CPS-II, PPAT, CTPS GFAT GFAT DON->GFAT ASNS ASNS DON->ASNS

Caption: Inhibition of Glutamine Metabolism by DON and this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Mechanistic Analysis cell_culture Cancer Cell Culture (Varying Glutamine) treatment Treat with this compound / DON cell_culture->treatment viability_assay Cell Viability Assay (e.g., ATP-based) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 tumor_implantation Tumor Implantation in Mice tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization drug_administration Administer this compound randomization->drug_administration efficacy_evaluation Evaluate Tumor Growth Inhibition & Survival drug_administration->efficacy_evaluation tumor_excision Tumor Excision efficacy_evaluation->tumor_excision metabolomics Metabolomic Profiling (LC-MS/MS) tumor_excision->metabolomics immune_profiling Immune Cell Profiling (Flow Cytometry) tumor_excision->immune_profiling data_analysis Data Analysis metabolomics->data_analysis immune_profiling->data_analysis

Caption: Workflow for Preclinical Evaluation of Glutamine Antagonists.

References

The Role of Sirpiglenastat in Remodeling the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, angiogenesis, and immune evasion. A key metabolic feature of many aggressive cancers is their addiction to glutamine, an amino acid crucial for biosynthesis and energy production. This voracious consumption of glutamine by cancer cells depletes it from the TME, impairing the function of anti-tumor immune cells. Sirpiglenastat (DRP-104) is an investigational, first-in-class, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] By inhibiting multiple key glutamine-utilizing enzymes, this compound enacts a dual anti-cancer strategy: it directly targets tumor cell metabolism while profoundly remodeling the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of the mechanisms, preclinical data, and experimental methodologies related to this compound's role in TME remodeling.

Mechanism of Action: Tumor-Targeted Glutamine Antagonism

This compound is an inactive prodrug designed for preferential activation within the tumor.[2][4] This design mitigates the systemic toxicity that limited the clinical development of its active moiety, DON. Once in the tumor, this compound is converted to DON, which acts as an irreversible, covalent inhibitor of at least 10 key enzymes that utilize glutamine as a substrate. This broad antagonism disrupts numerous metabolic pathways essential for the survival and proliferation of cancer cells.

dot

Sirpiglenastat_Mechanism_of_Action cluster_Systemic_Circulation Systemic Circulation cluster_TME Tumor Microenvironment (TME) This compound This compound (DRP-104) (Inactive Prodrug) Tumor_Activation Preferential Activation This compound->Tumor_Activation Tumor Targeting DON DON (Active Moiety) Tumor_Activation->DON Tumor_Cell Tumor Cell DON->Tumor_Cell Inhibits Glutamine Metabolism Immune_Cell Immune Cell DON->Immune_Cell Modulates Immune Metabolism & Function

Caption: this compound is preferentially activated to DON within the TME.

By blocking these enzymes, this compound simultaneously induces direct tumor cell cytotoxicity and initiates a cascade of changes within the TME, shifting the balance from immunosuppression to robust anti-tumor immunity.

Direct Anti-Tumor Effects via Metabolic Disruption

Cancer cells rely on glutamine for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines, and for replenishing the TCA cycle. The active metabolite DON broadly inhibits the enzymes responsible for these pathways, including:

  • Glutaminase (GLS1): Blocks the conversion of glutamine to glutamate.

  • Amidotransferases in Nucleotide Synthesis: Inhibits enzymes like PPAT, FGAR, CPS-II, and CTPS, crippling de novo purine (B94841) and pyrimidine (B1678525) biosynthesis.

  • Other Key Enzymes: Affects NADSYN (coenzyme synthesis), ASNS (amino acid synthesis), and GFAT (hexosamine biosynthesis).

This comprehensive metabolic attack leads to the induction of apoptosis in glutamine-addicted tumor cells and significant tumor growth inhibition, as demonstrated in various preclinical models.

dot

Glutamine_Metabolism_Inhibition cluster_pathways Glutamine-Dependent Pathways cluster_outputs Cellular Outputs Glutamine Glutamine Glutaminolysis Glutaminolysis (GLS1) Glutamine->Glutaminolysis Purine_Synth Purine Synthesis (PPAT, FGAR) Glutamine->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis (CPS-II, CTPS) Glutamine->Pyrimidine_Synth Hexosamine_Synth Hexosamine Pathway (GFAT) Glutamine->Hexosamine_Synth AminoAcid_Synth Amino Acid Synthesis (ASNS) Glutamine->AminoAcid_Synth DON DON (from this compound) DON->Glutaminolysis DON->Purine_Synth DON->Pyrimidine_Synth DON->Hexosamine_Synth DON->AminoAcid_Synth TCA TCA Cycle Anaplerosis Glutaminolysis->TCA Nucleotides Nucleotides (DNA/RNA) Purine_Synth->Nucleotides Pyrimidine_Synth->Nucleotides Glycosylation Glycoproteins Hexosamine_Synth->Glycosylation AminoAcids Other Amino Acids AminoAcid_Synth->AminoAcids

Caption: DON broadly inhibits key glutamine-utilizing enzymes.

Remodeling the Tumor Microenvironment

This compound's most profound effects are observed in its comprehensive remodeling of the TME. By alleviating the metabolic competition for glutamine and altering the secretome of tumor cells, it transforms an immune-hostile environment into one that supports a potent anti-tumor immune response.

Metabolic Reprogramming of the TME

Metabolomic profiling of tumors treated with this compound reveals a significant shift away from an immunosuppressive metabolic landscape. Key changes include:

  • Decreased Immunosuppressive Metabolites: Treatment leads to a marked reduction in kynurenine (B1673888) (a product of tryptophan catabolism known to inhibit T-cell function), prostaglandin (B15479496) E2 (PGE2), and adenosine, all of which contribute to immune suppression.

  • Altered Nutrient Availability: By inhibiting glutamine consumption by tumor cells, this compound increases its availability for immune cells, which is critical for their activation and function.

Enhancement of Anti-Tumor Immune Infiltration and Function

Flow cytometry and gene expression analyses of tumors from this compound-treated animals consistently show a dramatic influx and activation of effector immune cells.

  • Increased Effector Cells: Treatment significantly increases the infiltration of tumor-infiltrating leukocytes (TILs), particularly CD8+ cytotoxic T-cells, NK cells, and NKT cells.

  • Enhanced T-Cell Proliferation and Reduced Exhaustion: Infiltrating CD8+ T-cells exhibit higher levels of the proliferation marker Ki67 and show reduced signs of exhaustion. Gene expression profiling confirms a decrease in T-cell exhaustion-related genes.

  • Macrophage Polarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype towards the anti-tumor M1 phenotype.

  • Reduction of Suppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs) is observed in the TME following treatment.

dot

TME_Remodeling_Workflow cluster_Metabolic Metabolic Shift cluster_Immune Immune Modulation Start This compound (DRP-104) Administration Glutamine_Block Broad Glutamine Antagonism in TME Start->Glutamine_Block Tumor_Metabolism Tumor Cell Metabolic Stress Glutamine_Block->Tumor_Metabolism Suppressive_Metabolites ↓ Immunosuppressive Metabolites (Kynurenine, PGE2) Glutamine_Block->Suppressive_Metabolites Immune_Fuel ↑ Glutamine for Immune Cells Glutamine_Block->Immune_Fuel T_Cell_Influx ↑ CD8+ T-Cell & NK Cell Infiltration & Proliferation Tumor_Metabolism->T_Cell_Influx Macrophage_Polarization M2 → M1 Macrophage Polarization Tumor_Metabolism->Macrophage_Polarization MDSC_Reduction ↓ MDSCs Tumor_Metabolism->MDSC_Reduction Suppressive_Metabolites->T_Cell_Influx Suppressive_Metabolites->Macrophage_Polarization Suppressive_Metabolites->MDSC_Reduction Immune_Fuel->T_Cell_Influx Immune_Fuel->Macrophage_Polarization Immune_Fuel->MDSC_Reduction Result Pro-Inflammatory, Anti-Tumor Microenvironment T_Cell_Influx->Result Macrophage_Polarization->Result MDSC_Reduction->Result Synergy Synergy with Checkpoint Inhibitors Result->Synergy

Caption: this compound remodels the TME via metabolic and immune shifts.

Modulation of Cytokine Profile

This compound treatment alters the cytokine milieu within the TME, reducing factors that promote tumor growth and creating a pro-inflammatory environment. In the CT26 tumor model, this compound monotherapy decreased pro-tumorigenic cytokines such as KC (IL-8), IL-6, MCP-1, and VEGF. When combined with anti-PD-1 therapy, a significant increase in the key anti-tumor cytokine IFN-γ was observed.

Quantitative Preclinical Data

The anti-tumor efficacy and TME-remodeling effects of this compound have been quantified in multiple syngeneic mouse models.

Table 1: Single-Agent & Combination Therapy Efficacy
Tumor ModelMouse StrainTreatment & Dose (s.c.)OutcomeSource
MC38 ColonC57BL/6DRP-104 (0.5 to 1.4 mg/kg)96% to 101% TGI
MC38 ColonC57BL/6Vehicle ControlMedian Survival: 13 days
MC38 ColonC57BL/6DRP-104 (0.5 to 1.4 mg/kg)Median Survival: 31-38 days
CT26 ColonBALB/cDRP-104 (0.5 mg/kg, q.d. x5)90% TGI at Day 12
CT26 ColonBALB/cDRP-104 (0.5 mg/kg)Median Survival: 36 days
H22 HCCBALB/cDRP-104 + anti-PD-L1 AbMedian Survival: 76.5-94 days
H22 HCCBALB/cVehicle / anti-PD-L1 Ab aloneMedian Survival: 27.5 / 29.5 days
Table 2: Immunophenotyping Changes in MC38 Tumors

(Data represents changes following treatment with DRP-104 at 0.5 or 1.4 mg/kg for 5 days)

Immune Cell Population / MarkerChange vs. VehicleSignificanceSource
Tumor Infiltrating Leukocytes (TILs - CD45+)Increased p < 0.001
CD3+ T-CellsIncreased p < 0.001
CD8+ T-CellsIncreased p < 0.001
Ki67+ in CD8+ T-CellsIncreased p < 0.001
NK Cells (NK1.1+ CD335+)Increased p < 0.05
M1/M2 Macrophage RatioSignificantly Increased p < 0.001
PD-L1+ on Tumor CellsDecreased p < 0.01

Synergy with Immune Checkpoint Inhibitors

The TME remodeling induced by this compound, particularly the influx of activated T-cells and the reduction of immunosuppressive factors, creates a favorable environment for immune checkpoint inhibitors (ICIs). Preclinical studies show strong synergy when this compound is combined with anti-PD-1/PD-L1, anti-CTLA-4, and anti-TIGIT antibodies. This combination leads to improved tumor control, significantly enhanced survival, and the establishment of long-term durable cures and immune memory.

Clinical Development

This compound (DRP-104) is currently being evaluated in a Phase 1/2a first-in-human clinical trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors. The study is particularly focused on patient populations with tumors harboring genetic mutations (e.g., KEAP1, NFE2L2, STK11) that are known to drive glutamine addiction.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are summarized from published studies.

In Vivo Syngeneic Tumor Models

dot

Experimental_Workflow cluster_analysis Analyses Inoculation 1. Cell Inoculation (e.g., MC38 cells in C57BL/6 mice) Tumor_Growth 2. Tumor Growth (to ~100-400 mm³) Inoculation->Tumor_Growth Randomization 3. Randomization & Treatment Tumor_Growth->Randomization Monitoring 4. Monitoring (Tumor Volume, Body Weight) Randomization->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint Flow Flow Cytometry Endpoint->Flow Metabolomics Metabolomics (LC/MS) Endpoint->Metabolomics Gene Gene Expression (NanoString) Endpoint->Gene IHC IHC Endpoint->IHC

References

Sirpiglenastat's Impact on Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is a clinical-stage, broad-spectrum glutamine antagonist that represents a novel approach to cancer therapy by targeting the metabolic dependencies of tumor cells. As a prodrug, this compound is preferentially converted to its active form, 6-diazo-5-oxo-L-norleucine (DON), within the tumor microenvironment. DON irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate, leading to a profound disruption of cancer cell metabolism. This guide provides an in-depth technical overview of the core mechanism of action of this compound, its multifaceted effects on cancer cell metabolism, and the experimental methodologies used to elucidate these effects. Quantitative data from preclinical studies are summarized, and key metabolic pathways and experimental workflows are visualized to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: Broad-Spectrum Glutamine Antagonism

This compound's primary mechanism of action is the extensive inhibition of glutamine metabolism.[1][2][3][4][5] Unlike targeted inhibitors that block a single enzyme, this compound, through its active form DON, acts as an irreversible antagonist to at least ten enzymes essential for various metabolic pathways that are critical for cancer cell proliferation and survival. This broad antagonism prevents metabolic escape mechanisms that can arise with the inhibition of a single pathway.

The conversion of the inactive prodrug this compound to the active moiety DON is a key feature of its design, intended to concentrate the therapeutic effect within the tumor and minimize systemic toxicity.

Diagram: this compound's Activation and Mechanism of Action

Sirpiglenastat_Mechanism cluster_Systemic Systemic Circulation cluster_TME Tumor Microenvironment (TME) cluster_CancerCell Cancer Cell Metabolism This compound This compound (DRP-104, inactive prodrug) Sirpiglenastat_TME This compound This compound->Sirpiglenastat_TME Preferential Distribution DON DON (Active Moiety) Sirpiglenastat_TME->DON Bio-transformation Glutaminolysis Glutaminolysis (e.g., GLS1) DON->Glutaminolysis Inhibits Nucleotide_Synth Nucleotide Synthesis (e.g., CPS-II, CTPS) DON->Nucleotide_Synth Inhibits AminoAcid_Synth Amino Acid Synthesis (e.g., ASNS) DON->AminoAcid_Synth Inhibits Hexosamine_Bio Hexosamine Biosynthesis (e.g., GFAT) DON->Hexosamine_Bio Inhibits NAD_Synth NAD+ Synthesis (e.g., NADSYN) DON->NAD_Synth Inhibits

Caption: Activation of this compound and its broad inhibitory effects.

Effects on Key Metabolic Pathways

Metabolomic profiling of tumors treated with this compound has revealed significant and widespread alterations in cancer cell metabolism. These changes are indicative of the disruption of tumor anabolism and canonical cancer metabolism pathways.

Glutaminolysis and TCA Cycle

This compound treatment leads to the inhibition of glutaminolysis, the process by which glutamine is converted to glutamate. This is evidenced by a significant increase in the glutamine-to-glutamate ratio in both plasma and tumor tissues. By blocking this conversion, this compound effectively starves cancer cells of a key carbon and nitrogen source for the TCA cycle, thereby disrupting energy production and the synthesis of biosynthetic precursors.

Nucleotide and Amino Acid Synthesis

Rapidly proliferating cancer cells have a high demand for nucleotides and non-essential amino acids. DON, the active form of this compound, inhibits several key enzymes in purine (B94841) and pyrimidine (B1678525) biosynthesis, including PRPP amidotransferase, FGAR amidotransferase, and CTP synthase. Similarly, it blocks the synthesis of amino acids by inhibiting enzymes like asparagine synthetase. This dual blockade of essential building blocks for DNA, RNA, and protein synthesis contributes significantly to the cytostatic and cytotoxic effects of the drug.

Hexosamine Biosynthesis and Glycosylation

The hexosamine biosynthesis pathway (HBP) is crucial for protein and lipid glycosylation, processes that are often dysregulated in cancer. This compound inhibits GFAT, the rate-limiting enzyme of the HBP, leading to decreased levels of glycosylation precursors. This can affect the function of numerous proteins involved in cell signaling, adhesion, and survival.

Redox Balance and Glycolysis

Treatment with this compound has been shown to alter glutathione (B108866) metabolism, resulting in decreased levels of cysteine and glutathione. This can disrupt the cellular redox balance and increase oxidative stress. Additionally, a decrease in glycolysis has been observed, with increased levels of glucose and fructose, suggesting a broader reprogramming of cellular energy metabolism.

Quantitative Data from Preclinical Studies

The antitumor effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vivo Tumor Growth Inhibition
ModelTreatmentDosageTumor Growth InhibitionMedian SurvivalReference
CT26 Colon CarcinomaThis compound (DRP-104)0.5 mg/kg, s.c., daily for 5 days90% at day 1236 days
H22 Hepatocellular CarcinomaThis compound (DRP-104)0.5 mg/kg, s.c.Significant inhibitionNot reported
Table 2: In Vivo Metabolomic Changes in MC38 Tumors
Metabolite/PathwayChange with this compound TreatmentDosageReference
Glutamine/Glutamate RatioIncreased0.5 mg/kg, s.c.
KynurenineDecreased0.5 mg/kg, s.c.
Tryptophan CatabolismDecreased0.5 mg/kg, s.c.
Nucleotide SynthesisDecreasedNot specified
GlycolysisDecreasedNot specified
GlutathioneDecreasedNot specified
Fatty Acid Synthesis ScoreIncreasedNot specified

Note on Fatty Acid Synthesis: The observed increase in the fatty acid synthesis score is a complex finding. It may represent a compensatory mechanism by cancer cells in response to the profound metabolic stress induced by broad glutamine antagonism. Further research is required to fully elucidate the interplay between this compound treatment and lipid metabolism.

Experimental Protocols and Methodologies

The following provides an overview of the experimental methods employed in the preclinical evaluation of this compound.

In Vitro Cell Viability Assays
  • Cell Lines: MC38 mouse colon carcinoma cells, A549 human lung carcinoma cells.

  • Treatment: Cells are plated in media with varying concentrations of glutamine (0.5 to 4.0 mmol/L) and treated with this compound (DRP-104) or DON for 72 hours.

  • Endpoint: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo (Promega).

In Vivo Tumor Models
  • Animal Models: C57BL/6 mice or nude mice.

  • Tumor Implantation: 1x10^6 MC38 cells are injected subcutaneously into the flank of the mice.

  • Treatment Regimen: When tumors reach a size of approximately 100 mm³, mice are treated with this compound (e.g., 0.03 mg/kg or 0.5 mg/kg) or vehicle control via subcutaneous injection, typically daily for 5 consecutive days.

  • Endpoints: Tumor volume is measured regularly. At the end of the study, tumors and plasma are harvested for analysis.

Diagram: In Vivo Experimental Workflow

InVivo_Workflow start Start implant Subcutaneous Implantation of Cancer Cells (e.g., MC38) start->implant tumor_growth Tumor Growth to ~100 mm³ implant->tumor_growth treatment Treatment with this compound or Vehicle Control (s.c., daily for 5 days) tumor_growth->treatment monitoring Tumor Volume Monitoring treatment->monitoring harvest Harvest Tumors and Plasma (0.5 hr after last dose) monitoring->harvest End of Study analysis Metabolomic Analysis (LC/MS) harvest->analysis end End analysis->end

References

Sirpiglenastat: A Technical Guide to its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a promising profile of both direct antitumor and potent immunomodulatory activities. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment (TME), thereby minimizing systemic toxicities associated with DON.[1][2][3][4][5] This preferential activation leads to high concentrations of the active drug in the tumor, where it can effectively disrupt cancer cell metabolism and remodel the TME to favor a robust anti-tumor immune response. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Impact on Tumor and Immune Cells

This compound's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes, leading to a broad antagonism of glutamine metabolism. This has a two-fold effect:

  • Direct Antitumor Activity: By blocking glutamine metabolism, this compound deprives rapidly proliferating cancer cells of a crucial nutrient required for energy production and the synthesis of macromolecules, leading to cell death.

  • Immunomodulation of the Tumor Microenvironment: The metabolic reprogramming induced by this compound significantly alters the TME. By increasing the availability of glutamine for immune cells and reducing immunosuppressive metabolites, it stimulates both the innate and adaptive immune systems.

Recent studies have also elucidated a novel aspect of this compound's mechanism, linking the induced purine (B94841) shortage in tumor cells to increased DNA damage and subsequent activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and further enhancing the anti-tumor immune response.

dot

Sirpiglenastat_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_tme Tumor Microenvironment (TME) This compound This compound (DRP-104) (Inactive Prodrug) Tumor_Cell Tumor Cell This compound->Tumor_Cell Preferential Uptake DON DON (Active Drug) Tumor_Cell->DON Enzymatic Activation DON->Tumor_Cell Direct Cytotoxicity Glutamine_Metabolism Glutamine Metabolism DON->Glutamine_Metabolism Inhibition Purine_Synthesis Purine Synthesis Glutamine_Metabolism->Purine_Synthesis Supports DNA_Damage DNA Damage Purine_Synthesis->DNA_Damage Leads to cGAS_STING cGAS-STING Activation DNA_Damage->cGAS_STING Activates Type_I_IFN Type I IFN Production cGAS_STING->Type_I_IFN Induces Immune_Cells Immune Cells (T cells, NK cells, etc.) Type_I_IFN->Immune_Cells Activates Immune_Response Enhanced Anti-Tumor Immune Response Immune_Cells->Immune_Response Mediates

Caption: this compound's mechanism of action in the tumor microenvironment.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the immunomodulatory properties of this compound.

Table 1: In Vivo Antitumor Efficacy of this compound
Animal ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
CT26-bearing mice0.5 mg/kg, s.c., once a day for 5 days90% at day 12
H22-bearing mice0.5 mg/kg, s.c.Significant tumor growth inhibition
MC38-bearing C57BL/6 mice0.5 mg/kg, s.c., q.d. x 5 days96%
MC38-bearing C57BL/6 mice1.4 mg/kg, s.c., q.d. x 5 days101%
Table 2: Modulation of Tumor-Infiltrating Immune Cells in MC38 Tumors

Data presented as a percentage of CD45+ cells, unless otherwise specified.

Immune Cell PopulationVehicle Control (Mean %)This compound (0.5 mg/kg) (Mean %)This compound (1.4 mg/kg) (Mean %)
Tumor Infiltrating Leukocytes (TILs) (% in Live cells)~30~60~70
CD8+ T cells ~2.5~5~6
CD4+ T cells ~3~5.5~6
NK cells ~2~6~7
NKT cells ~0.2~0.5~0.6
Macrophages ~15~45~50
MDSCs Not specifiedDecreasedDecreased
Ki67+ in CD8+ T cells ~20~40~45
Table 3: Modulation of Cytokine Levels in CT26 Tumors

Data represents changes in cytokine levels in tumor lysates following treatment.

CytokineChange with this compound (0.5 mg/kg)Change with Anti-PD-1Change with Combination Therapy
IFNγ ↑↑
TNFα ↑↑
IL-12p70 ↑↑
IL-1β
IL-6
VEGF
KC (IL-8)

↑: Increase, ↓: Decrease, ↔: No significant change, ↑↑: Synergistic increase

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the investigation of this compound's immunomodulatory properties.

In Vivo Antitumor Studies
  • Animal Models: Syngeneic tumor models, such as MC38 colon adenocarcinoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice, are commonly used.

  • Tumor Cell Implantation: Tumor cells (e.g., 5 x 10^5 cells) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), treatment with this compound (at varying doses, e.g., 0.5 mg/kg) or vehicle control is initiated. Administration is typically via subcutaneous injection, daily for a specified period (e.g., 5 days on, 2 days off).

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated based on the differences in tumor volume between treated and control groups.

dot

In_Vivo_Antitumor_Workflow start Start implant Subcutaneous Tumor Cell Implantation start->implant tumor_growth Tumor Growth to Palpable Size (~100 mm³) implant->tumor_growth treatment Initiate Treatment: This compound or Vehicle tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->monitoring No analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis Yes end End analysis->end

Caption: Workflow for in vivo antitumor efficacy studies.

Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Leukocytes
  • Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).

  • Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer to identify and quantify different immune cell populations.

  • Data Analysis: The percentage of each immune cell population within the total leukocyte population (CD45+) is determined using appropriate gating strategies.

Multiplex Cytokine Assay (Luminex)
  • Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged to remove cellular debris.

  • Assay Procedure: The tumor lysate is incubated with a mixture of antibody-coupled magnetic beads, each specific for a different cytokine.

  • Detection: After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin.

  • Data Acquisition and Analysis: The beads are read on a Luminex instrument, and the concentration of each cytokine is determined by comparing the median fluorescence intensity to a standard curve.

Gene Expression Analysis (NanoString)
  • RNA Extraction: RNA is extracted from tumor tissue using a suitable kit.

  • Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture probe set, such as the NanoString PanCancer IO 360 panel.

  • Data Acquisition: The hybridized probes are immobilized and imaged on an nCounter instrument.

  • Data Analysis: The digital counts for each gene are normalized, and differential gene expression between treatment groups is analyzed to identify changes in immune-related pathways and cell type signatures.

dot

Experimental_Techniques_Workflow cluster_flow Flow Cytometry cluster_luminex Luminex Assay cluster_nanostring Gene Expression Analysis fc1 Tumor Digestion fc2 Cell Staining fc1->fc2 fc3 Data Acquisition fc2->fc3 fc4 Data Analysis fc3->fc4 lx1 Tumor Lysate Preparation lx2 Assay Procedure lx1->lx2 lx3 Detection lx2->lx3 lx4 Data Acquisition & Analysis lx3->lx4 ns1 RNA Extraction ns2 Hybridization ns1->ns2 ns3 Data Acquisition ns2->ns3 ns4 Data Analysis ns3->ns4

Caption: Workflow for key immunomodulatory analysis techniques.

Conclusion

This compound demonstrates a unique dual mechanism of action, directly targeting tumor metabolism while simultaneously fostering a more robust anti-tumor immune response. The preclinical data strongly support its immunomodulatory properties, characterized by increased infiltration and activation of effector immune cells, a shift in the cytokine profile towards an anti-tumor phenotype, and a reduction in immunosuppressive elements within the tumor microenvironment. The activation of the cGAS-STING pathway provides a deeper understanding of its ability to stimulate innate immunity. These compelling findings, coupled with its synergy with checkpoint inhibitors, position this compound as a promising therapeutic agent in immuno-oncology. Further clinical investigation is warranted to fully elucidate its potential in treating a range of solid tumors.

References

Sirpiglenastat: A Novel Glutamine Antagonist Targeting KEAP1/NFE2L2 Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a novel mechanism of action designed to exploit the metabolic vulnerabilities of cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear Factor Erythroid 2-Related Factor 2 (NFE2L2) signaling pathway. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is engineered for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its therapeutic potential in KEAP1/NFE2L2 mutant cancers. It includes a detailed examination of its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The KEAP1/NFE2L2 Pathway and Glutamine Addiction in Cancer

The KEAP1-NFE2L2 pathway is a critical regulator of cellular response to oxidative and electrophoretic stress. Under normal physiological conditions, KEAP1 acts as a substrate adaptor for the Cullin-3-based E3 ubiquitin ligase complex, targeting NFE2L2 (also known as NRF2) for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, or through genetic mutations in KEAP1 or NFE2L2, this interaction is disrupted, leading to the stabilization and nuclear translocation of NFE2L2. In the nucleus, NFE2L2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.

Mutations in KEAP1 or NFE2L2 are prevalent in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and are associated with aggressive disease, resistance to conventional therapies, and poor prognosis.[1][2] Constitutive activation of NFE2L2 reprograms cancer cell metabolism to support rapid proliferation and mitigate high levels of oxidative stress. A key feature of this metabolic reprogramming is an increased dependence on glutamine, a non-essential amino acid that plays a central role in energy production, biosynthesis of macromolecules, and redox balance.[3][4] This "glutamine addiction" presents a therapeutic vulnerability in KEAP1/NFE2L2 mutant cancers.[3]

This compound (DRP-104): Mechanism of Action

This compound is a prodrug of the potent, broad-spectrum glutamine antagonist DON. Its design allows for systemic administration in an inactive form, with preferential conversion to the active moiety, DON, within the tumor microenvironment. This tumor-targeted activation is a key differentiator from earlier glutamine antagonists, which were hampered by systemic toxicities.

Once activated, DON irreversibly inhibits multiple glutamine-utilizing enzymes, leading to a profound disruption of cancer cell metabolism. The primary mechanisms of action of this compound include:

  • Direct Inhibition of Tumor Cell Glutamine Metabolism : By blocking key enzymes in glutamine metabolism, this compound depletes the building blocks necessary for nucleotide, amino acid, and lipid synthesis, leading to cell cycle arrest and apoptosis in glutamine-addicted tumor cells.

  • Remodeling of the Tumor Microenvironment : this compound's metabolic effects extend beyond the cancer cells, impacting the tumor microenvironment (TME). By altering the metabolic landscape, it can alleviate the immunosuppressive nature of the TME.

  • Enhancement of Anti-Tumor Immunity : The metabolic reprogramming induced by this compound stimulates both the innate and adaptive immune systems. This includes increased infiltration and activation of T cells, Natural Killer (NK) cells, and NKT cells, and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-like macrophages.

Signaling Pathway Diagram

KEAP1_NFE2L2_Pathway KEAP1-NFE2L2 Signaling Pathway and this compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NFE2L2 NFE2L2 (NRF2) KEAP1->NFE2L2 Binds Ub Ubiquitin KEAP1->Ub E3 Ligase Complex Proteasome Proteasome NFE2L2->Proteasome Degradation NFE2L2_nuc NFE2L2 NFE2L2->NFE2L2_nuc Translocation CUL3 CUL3 CUL3->KEAP1 CUL3->Ub E3 Ligase Complex RBX1 RBX1 RBX1->CUL3 RBX1->Ub E3 Ligase Complex Ub->NFE2L2 Ubiquitination Sirpiglenastat_prodrug This compound (Prodrug) DON DON (Active Drug) Sirpiglenastat_prodrug->DON Tumor-Specific Activation Glutamine_Enzymes Glutamine-Utilizing Enzymes DON->Glutamine_Enzymes Inhibits Glutamate Glutamate Glutamine_Enzymes->Glutamate Glutamine Glutamine Glutamine->Glutamate Glutaminolysis Metabolic_Pathways Anabolic Pathways (Nucleotides, Amino Acids, etc.) Glutamate->Metabolic_Pathways sMAF sMAF NFE2L2_nuc->sMAF Dimerizes ARE ARE NFE2L2_nuc->ARE Binds sMAF->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective_Genes Transcription KEAP1_mut KEAP1 Mutation KEAP1_mut->KEAP1 Inactivates NFE2L2_mut NFE2L2 Mutation NFE2L2_mut->NFE2L2 Stabilizes Clinical_Trial_Workflow This compound Clinical Trial Workflow (NCT04471415) Patient_Screening Patient Screening (Advanced Solid Tumors, KEAP1/NFE2L2 mutant NSCLC) Phase1_Dose_Escalation Phase 1: Dose Escalation (Single Agent & Combo) Patient_Screening->Phase1_Dose_Escalation RP2D_Determination Determine RP2D Phase1_Dose_Escalation->RP2D_Determination Safety_Efficacy_Assessment Safety & Efficacy Assessment (RECIST 1.1, CTCAE v5.0) Phase1_Dose_Escalation->Safety_Efficacy_Assessment Phase2a_Expansion Phase 2a: Expansion Cohorts (KEAP1/NFE2L2 mutant NSCLC) RP2D_Determination->Phase2a_Expansion Phase2a_Expansion->Safety_Efficacy_Assessment Biomarker_Analysis Biomarker Analysis (Tumor Biopsies) Phase2a_Expansion->Biomarker_Analysis

References

Sirpiglenastat: A Paradigm Shift in Immuno-Oncology by Fueling T-Cell Activation and Proliferation through Tumor Metabolism Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the novel glutamine antagonist prodrug, Sirpiglenastat (DRP-104), and its significant impact on T-cell activation and proliferation within the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and visualizes the intricate signaling pathways involved.

Executive Summary

This compound is a groundbreaking investigational cancer therapeutic that functions as a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent and broad-acting glutamine antagonist.[1] Unlike its parent compound, this compound is engineered for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity.[2] Its primary mechanism involves the irreversible inhibition of multiple enzymes crucial for glutamine metabolism in cancer cells.[1] This targeted metabolic disruption leads to a cascade of events that not only directly hinder tumor cell growth but also, paradoxically, enhance anti-tumor immunity. By blocking glutamine consumption by tumor cells, this compound increases the availability of this critical amino acid for tumor-infiltrating lymphocytes (TILs), thereby promoting their activation and proliferation.[1][3] Preclinical studies have demonstrated that this metabolic reprogramming of the TME leads to a significant increase in the infiltration and effector function of cytotoxic T-cells, ultimately driving potent anti-tumor responses.

Core Mechanism of Action: Re-allocating a Key Nutrient to Empower Anti-Tumor Immunity

The anti-tumor efficacy of this compound is rooted in its dual impact on both cancer cells and the surrounding immune landscape.

  • Direct Anti-Tumor Effect: Cancer cells, particularly those with mutations like KEAP1, exhibit a high dependency on glutamine for their rapid proliferation and survival. This compound, by converting to its active form DON within the tumor, broadly inhibits glutamine-utilizing enzymes, leading to the disruption of key anabolic pathways necessary for cancer cell survival and proliferation.

  • Indirect Immunomodulatory Effect: The TME is often characterized by nutrient depletion, including low levels of glutamine, which impairs the function of anti-tumor immune cells. By blocking the high consumption of glutamine by tumor cells, this compound effectively increases the concentration of this essential amino acid in the TME. This increased availability of glutamine serves as a vital fuel source for T-cells, promoting their activation, proliferation, and effector functions.

Quantitative Data on T-Cell Activation and Proliferation

The following tables summarize the key quantitative data from preclinical studies investigating the impact of this compound on T-cell populations within the tumor microenvironment of MC38 tumor-bearing mice.

Table 1: Impact of this compound on Tumor-Infiltrating Lymphocyte (TIL) Populations

Treatment GroupDoseTumor Infiltrating Leukocytes (TILs - CD45+ % in Live cells)CD8+ T cells (% in CD45+ cells)CD4+ T cells (% in CD45+ cells)NK cells (% in CD45+ cells)NKT cells (% in CD45+ cells)
Vehicle-~20%~2%~2.5%~2%~0.1%
This compound0.5 mg/kg~45% ~4% ~5% ~5% ~0.4%
This compound1.4 mg/kg~50% ~5% ~6% ~6% ~0.5%

Data extracted from preclinical studies in MC38 tumor models.

Table 2: Effect of this compound on CD8+ T-Cell Proliferation

Treatment GroupDoseProliferating CD8+ T cells (Ki67+ in CD8+ T cells)
Vehicle-~10%
This compound0.5 mg/kg~25%
This compound1.4 mg/kg~30%

Data reflects the percentage of Ki67-positive cells within the CD8+ T-cell population, indicating active proliferation.

Experimental Protocols

The following section provides a detailed methodology for a key experiment cited in the evaluation of this compound's immunomodulatory effects.

Immunophenotyping of Tumor-Infiltrating Lymphocytes from MC38 Tumors by Flow Cytometry

1. Tumor Model:

  • C57BL/6 mice are subcutaneously inoculated with 1 x 10^6 MC38 colon adenocarcinoma cells.

  • Treatment with this compound (0.5 mg/kg or 1.4 mg/kg, subcutaneously, once daily) or vehicle is initiated when tumors reach an average size of approximately 400 mm³.

  • Tumors are harvested for analysis on day 5, one hour after the final treatment.

2. Single-Cell Suspension Preparation:

  • Excised tumors are mechanically dissociated and digested using a tumor dissociation kit containing a cocktail of enzymes (e.g., collagenase, DNase).

  • The resulting cell suspension is filtered through a 70 µm cell strainer to remove debris.

  • Red blood cells are lysed using a suitable lysis buffer.

  • The cell suspension is washed with PBS containing 2% FBS.

3. Flow Cytometry Staining:

  • Cells are stained with a viability dye to exclude dead cells from the analysis.

  • Fc receptors are blocked to prevent non-specific antibody binding.

  • Cells are then incubated with a cocktail of fluorescently conjugated antibodies against surface markers, including but not limited to:

    • CD45 (pan-leukocyte marker)

    • CD3 (T-cell marker)

    • CD4 (helper T-cell marker)

    • CD8 (cytotoxic T-cell marker)

    • NK1.1 (NK cell marker)

  • For intracellular staining (e.g., for the proliferation marker Ki67), cells are fixed and permeabilized after surface staining, followed by incubation with the intracellular antibody.

4. Data Acquisition and Analysis:

  • Stained cells are analyzed on a multi-color flow cytometer.

  • Gating strategies are employed to identify specific immune cell populations based on their marker expression. For example, T-cells are identified as CD45+CD3+ events, which are then further delineated into CD4+ and CD8+ subsets.

  • The percentage of each cell population and the expression levels of markers of interest (e.g., Ki67) are quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the experimental workflow for its evaluation.

Sirpiglenastat_Mechanism cluster_TME Tumor Microenvironment (TME) Tumor_Cell Tumor Cell Tumor_Metabolism Inhibition of Glutamine Metabolism Tumor_Cell->Tumor_Metabolism Internalization T_Cell T-Cell T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation Glutamine_TME Glutamine Glutamine_TME->T_Cell Uptake This compound This compound (DRP-104) DON DON (Active Drug) This compound->DON Activation in TME DON->Tumor_Cell Tumor_Metabolism->Glutamine_TME Increased Availability T_Cell_Signaling cluster_TCell T-Cell Extracellular_Glutamine Increased Extracellular Glutamine (from this compound action) Glutamine_Transporter Glutamine Transporters (e.g., ASCT2) Extracellular_Glutamine->Glutamine_Transporter Intracellular_Glutamine Intracellular Glutamine Glutamine_Transporter->Intracellular_Glutamine mTOR_Pathway mTOR Signaling Intracellular_Glutamine->mTOR_Pathway ERK_Pathway ERK Signaling Intracellular_Glutamine->ERK_Pathway Cell_Metabolism Increased Glycolysis & Protein Synthesis mTOR_Pathway->Cell_Metabolism Gene_Expression Transcription Factor Activation (e.g., c-Myc) ERK_Pathway->Gene_Expression Proliferation_Activation T-Cell Proliferation & Activation Cell_Metabolism->Proliferation_Activation Gene_Expression->Proliferation_Activation Experimental_Workflow Start MC38 Tumor Implantation Tumor_Growth Tumor Growth (to ~400 mm³) Start->Tumor_Growth Treatment Treatment Phase (this compound or Vehicle) Tumor_Growth->Treatment Tumor_Harvest Tumor Harvest (Day 5) Treatment->Tumor_Harvest Dissociation Tumor Dissociation & Single-Cell Suspension Tumor_Harvest->Dissociation Staining Flow Cytometry Staining Dissociation->Staining Analysis Data Acquisition & Analysis Staining->Analysis End Quantification of T-Cell Populations Analysis->End

References

Investigating Sirpiglenastat in non-small cell lung cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is an investigational, broad-acting glutamine antagonist emerging as a promising therapeutic agent for non-small cell lung cancer (NSCLC), particularly in tumors with specific metabolic vulnerabilities. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity associated with its active metabolite.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical findings, outlining clinical trial designs, and providing relevant experimental protocols. The information is intended to support researchers and drug development professionals in the ongoing investigation of this novel anti-cancer agent.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes by its active form, DON.[3][4] This broad antagonism of glutamine metabolism disrupts several key anabolic pathways essential for the rapid proliferation and survival of cancer cells.[1] Unlike normal cells, many tumors, especially those with mutations in genes like KEAP1, STK11, and KRAS, exhibit a heightened dependency on glutamine for energy production and biosynthesis.

The dual action of this compound includes:

  • Direct Tumor Cell Inhibition: By blocking glutamine metabolism, this compound leads to a metabolic crisis within cancer cells, inhibiting the synthesis of nucleotides, amino acids, and other essential building blocks, ultimately inducing cell death.

  • Immune Microenvironment Remodeling: The inhibition of glutamine metabolism in the tumor microenvironment increases the availability of glutamine for immune cells. This metabolic shift enhances the proliferation and activation of cytotoxic T cells and natural killer (NK) cells, while reducing immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs). This remodeling of the tumor microenvironment creates a more favorable landscape for anti-tumor immunity and provides a strong rationale for combination therapies with immune checkpoint inhibitors.

digraph "Sirpiglenastat_Mechanism_of_Action" {
  graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8];
  edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes this compound [label="this compound (DRP-104)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Microenvironment [label="Tumor Microenvironment\n(TME)", fillcolor="#F1F3F4", fontcolor="#202124"]; DON [label="6-diazo-5-oxo-L-norleucine\n(DON - Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine_Metabolism [label="Glutamine-Dependent\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Cell [label="NSCLC Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Anabolic_Pathways [label="Inhibition of Anabolic Pathways\n(e.g., Nucleotide Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Cell_Death [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Cells [label="T Cells & NK Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Activation [label="Increased Proliferation\n& Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MDSC [label="Myeloid-Derived\nSuppressor Cells (MDSCs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MDSC_Inhibition [label="Reduction of\nImmunosuppression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Tumor_Microenvironment [label="Preferential\nActivation in"]; Tumor_Microenvironment -> DON [label="Converts to"]; DON -> Glutamine_Metabolism [label="Irreversibly Inhibits", dir=T, style=bold, color="#EA4335"]; Glutamine_Metabolism -> Anabolic_Pathways [label="Blocks", dir=T, style=bold, color="#EA4335"]; Anabolic_Pathways -> Tumor_Cell_Death [label="Leads to"]; Tumor_Cell -> Glutamine_Metabolism [label="Dependent on"]; DON -> Immune_Cells [label="Increases Glutamine\nAvailability for", style=dashed, color="#34A853"]; Immune_Cells -> Immune_Activation; DON -> MDSC [label="Reduces", style=dashed, color="#34A853"]; MDSC -> MDSC_Inhibition; }

Figure 2: General experimental workflow for in vivo efficacy studies.

5.1.1. Materials and Reagents:

  • NSCLC cell line (e.g., with KEAP1 mutation)

  • Appropriate cell culture medium and supplements

  • Immunocompetent mice (e.g., C57BL/6)

  • This compound (DRP-104)

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers

  • Sterile syringes and needles

5.1.2. Procedure:

  • Cell Culture: Culture NSCLC cells under standard conditions to logarithmic growth phase.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and schedule.

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Analysis: Excise tumors for further analysis, such as immunohistochemistry, western blotting, or metabolomics.

In Vitro Cell Viability Assay

5.2.1. Materials and Reagents:

  • NSCLC cell lines

  • 96-well plates

  • Cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

5.2.2. Procedure:

  • Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined density.

  • Drug Treatment: After cell attachment, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the IC50 values to determine the concentration of this compound required to inhibit 50% of cell growth.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for NSCLC, particularly for tumors with a metabolic dependency on glutamine. Its dual mechanism of directly targeting tumor metabolism and enhancing anti-tumor immunity positions it as a strong candidate for both monotherapy and combination therapy. The ongoing clinical trial NCT04471415 will be instrumental in defining the safety and efficacy profile of this compound in patients with NSCLC. Future research should continue to explore predictive biomarkers for patient selection and investigate novel combination strategies to further enhance the therapeutic potential of this innovative glutamine antagonist.

References

Methodological & Application

Sirpiglenastat: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirpiglenastat (DRP-104) is a novel, clinical-stage prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Designed for preferential activation within the tumor microenvironment, this compound offers a targeted approach to disrupt cancer cell metabolism and stimulate anti-tumor immunity.[1][2][3] Its mechanism of action involves the irreversible inhibition of multiple enzymes crucial for glutamine metabolism. This dual action of direct cytotoxicity and immune modulation makes this compound a promising therapeutic agent in oncology. These application notes provide detailed protocols for in vitro studies of this compound, including cell culture, viability assays, and preparation of the compound.

Introduction

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. Many tumors exhibit glutamine addiction, making glutamine metabolism an attractive target for cancer therapy. This compound capitalizes on this dependency by delivering the glutamine antagonist DON directly to the tumor site, thereby minimizing systemic toxicity associated with earlier glutamine analogs. In vitro cell culture models are essential for elucidating the specific effects of this compound on cancer cells and for determining key parameters such as dose-response relationships and synergistic effects with other anti-cancer agents.

Mechanism of Action

This compound is an inactive prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment. DON, as a glutamine analog, irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts multiple key cellular pathways in cancer cells, including:

  • Inhibition of Nucleotide Synthesis: By blocking key enzymes in purine (B94841) and pyrimidine (B1678525) synthesis, this compound impedes DNA and RNA replication, leading to cell cycle arrest and apoptosis.

  • Disruption of TCA Cycle Anaplerosis: Cancer cells often rely on glutamine to replenish intermediates of the tricarboxylic acid (TCA) cycle for energy and biomass production. This compound disrupts this process, leading to metabolic stress.

  • Modulation of the Tumor Microenvironment: By inhibiting glutamine metabolism in tumor cells, this compound can increase the availability of glutamine for immune cells, such as T cells, enhancing their anti-tumor activity. It has been shown to increase the infiltration and activation of T cells, NK cells, and NKT cells, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and polarizing macrophages towards an anti-tumor M1 phenotype.

The cytotoxic effects of this compound are highly dependent on the concentration of glutamine in the cellular environment, with significantly greater potency observed in low-glutamine conditions.

Sirpiglenastat_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Tumor_Cell Tumor Cell cluster_Immune_System Anti-Tumor Immunity This compound This compound (DRP-104) (Prodrug) DON DON (Active Drug) This compound->DON Tumor-specific activation Glutamine_Metabolism Glutamine-Dependent Enzymes DON->Glutamine_Metabolism Inhibits Immune_Cells T cells, NK cells, NKT cells DON->Immune_Cells Stimulates MDSC_M2 MDSCs, M2 Macrophages DON->MDSC_M2 Inhibits Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glutamine_Metabolism->Nucleotide_Synthesis TCA_Cycle TCA Cycle Anaplerosis Glutamine_Metabolism->TCA_Cycle Cell_Growth_Survival Tumor Cell Growth & Survival Glutamine_Metabolism->Cell_Growth_Survival Supports Nucleotide_Synthesis->Cell_Growth_Survival Supports TCA_Cycle->Cell_Growth_Survival Supports Apoptosis Apoptosis Cell_Growth_Survival->Apoptosis Inhibition leads to Enhanced_Immunity Enhanced Anti-Tumor Immune Response Immune_Cells->Enhanced_Immunity MDSC_M2->Enhanced_Immunity Inhibition enhances

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines. The potency of this compound is markedly influenced by the glutamine concentration in the cell culture medium.

Cell LineCancer TypeMetricValueGlutamine ConcentrationCitation
MC38Murine Colon CarcinomaIC5096.3-fold lower in low vs. high glutamine0.5 mmol/L vs. 4.0 mmol/L
P493BHuman B-cell LymphomaEC5010 µMNot Specified
CT26Murine Colon CarcinomaCytotoxicityGlutamine-dependentNot Specified
A549Human Lung CarcinomaCytotoxicityGlutamine-dependentNot Specified

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (DRP-104) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

Stock Solution Preparation (10 mM):

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 441.48 g/mol , dissolve 4.41 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

Working Solution Preparation:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

In Vitro Cell Viability Assay (Glutamine-Dependent Cytotoxicity)

This protocol is designed to assess the effect of this compound on cancer cell viability under varying glutamine concentrations.

Materials:

  • Cancer cell line of interest (e.g., MC38, A549, CT26)

  • Glutamine-free RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine solution

  • Trypsin-EDTA

  • 96-well clear-bottom, white-walled microplates

  • This compound working solutions

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Culture Maintenance: Culture the cancer cells in complete medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Resuspend the cells in glutamine-free RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Prepare separate cell suspensions with varying concentrations of L-glutamine (e.g., 0.5, 1.0, 2.0, and 4.0 mmol/L).

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plates overnight to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the corresponding glutamine-containing media.

    • Add the this compound working solutions or vehicle control to the appropriate wells.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of this compound concentration to generate dose-response curves and calculate IC50 values.

In_Vitro_Viability_Assay_Workflow Start Start: Cell Culture Prepare_Media Prepare Glutamine-Free Media + Various Glutamine Concentrations Start->Prepare_Media Seed_Cells Seed Cells in 96-well Plate (5,000 cells/well) Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Media->Seed_Cells Treat_Cells Add this compound or Vehicle to Cells Incubate_Overnight->Treat_Cells Prepare_Drug Prepare this compound Working Solutions Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze Data: Calculate % Viability and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for this compound In Vitro Viability Assay.

Conclusion

This compound presents a compelling strategy for targeting glutamine-addicted cancers. The provided protocols offer a framework for conducting in vitro studies to evaluate its efficacy and mechanism of action. Careful consideration of the glutamine concentration in the cell culture medium is paramount for obtaining accurate and reproducible results. These studies will be instrumental in furthering our understanding of this compound's therapeutic potential and in guiding its clinical development.

References

Application Notes and Protocols for Sirpiglenastat (DRP-104) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat, also known as DRP-104, is a cutting-edge investigational broad-acting glutamine antagonist.[1][2][3] It functions as a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[4][5] This targeted delivery system aims to mitigate the systemic toxicity associated with earlier glutamine antagonists. This compound's primary mechanism of action involves the irreversible inhibition of glutamine metabolism, a critical pathway for the proliferation of rapidly dividing cancer cells. By disrupting tumor cell metabolism, this compound not only exerts a direct cytotoxic effect but also remodels the tumor microenvironment, stimulating both innate and adaptive anti-tumor immune responses. Preclinical studies have demonstrated its potential in various cancer models, particularly those with a dependency on glutamine metabolism, such as tumors with KEAP1 mutations.

These application notes provide a comprehensive overview of the dosing and administration of this compound in mice, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: this compound Dosing in Mice

The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound to mice.

Table 1: Single Agent Dosing Regimens in Syngeneic Mouse Models

Mouse ModelCancer TypeDosingAdministration RouteTreatment ScheduleKey Outcomes
CT26 Bearing BALB/c MiceColon Carcinoma0.5 mg/kgSubcutaneous (s.c.)Once daily for 5 days90% tumor growth inhibition at day 12; median survival of 36 days.
H22 Bearing MiceHepatocellular Carcinoma0.5 mg/kgSubcutaneous (s.c.)Not specifiedSignificant tumor growth inhibition.
MC38 Bearing C57BL/6 MiceColon Adenocarcinoma0.03 mg/kgSubcutaneous (s.c.)Once daily for 5 daysDose-dependent metabolic changes observed.
MC38 Bearing C57BL/6 MiceColon Adenocarcinoma0.5 mg/kgSubcutaneous (s.c.)Once daily for 5 daysSignificant tumor growth inhibition (96%-101%); dose-dependent metabolic changes.
MC38 Bearing C57BL/6 MiceColon Adenocarcinoma1.4 mg/kgSubcutaneous (s.c.)Once daily for 5 daysSignificant tumor growth inhibition (96%-101%).
KEAP1-mutant Lung Cancer ModelsNon-Small Cell Lung CancerNot specifiedNot specifiedNot specifiedRobust anti-tumor efficacy.

Table 2: Dosing Regimens for Pharmacodynamic and Mechanistic Studies

Mouse ModelStudy TypeDosingAdministration RouteTreatment ScheduleAnalytes Measured
MC38 Bearing C57BL/6 MicePharmacodynamics0.5 mg/kgSubcutaneous (s.c.)Single dose or once daily for 5 daysGlutamine, glutamate, tryptophan, and kynurenine (B1673888) in tumors and plasma.
MC38 Bearing C57BL/6 MiceMetabolomics0.03 mg/kg or 0.5 mg/kgSubcutaneous (s.c.)Once daily for 5 daysBroad, unbiased metabolomic profiling of tumors.

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

1. Animal Model and Tumor Cell Inoculation:

  • Select an appropriate mouse strain (e.g., BALB/c or C57BL/6) and a compatible murine cancer cell line (e.g., CT26 or MC38).
  • Culture the cancer cells to the logarithmic growth phase.
  • Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
  • Subcutaneously inoculate the cell suspension into the flank of each mouse.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth regularly using calipers.
  • When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

3. This compound Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.
  • For in vivo administration, further dilute the stock solution in a vehicle appropriate for subcutaneous injection (e.g., a mixture of PEG300, Tween-80, and saline).
  • Administer the prepared this compound solution or vehicle control subcutaneously at the specified dose and schedule (e.g., 0.5 mg/kg, once daily for 5 days).

4. Efficacy Assessment:

  • Measure tumor volume and body weight regularly throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular profiling).
  • Monitor survival as a primary endpoint where applicable.

Protocol 2: Pharmacodynamic and Metabolomic Analysis

This protocol is designed to assess the metabolic effects of this compound on the tumor and plasma.

1. Study Design:

  • Follow steps 1 and 2 of the General In Vivo Efficacy Study protocol.
  • Treat tumor-bearing mice with this compound or vehicle at the desired doses and schedules (e.g., a single dose or multiple daily doses).

2. Sample Collection:

  • At specified time points after the last dose, collect tumor tissue and plasma samples from the mice.

3. Metabolite Extraction and Analysis:

  • Process the collected tumor and plasma samples for metabolite extraction.
  • Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the levels of glutamine, glutamate, and other relevant metabolites.

Mandatory Visualizations

Sirpiglenastat_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_tme Tumor Microenvironment This compound (DRP-104) This compound (DRP-104) DON (Active Drug) DON (Active Drug) This compound (DRP-104)->DON (Active Drug) Preferential Activation in Tumor Glutamine Metabolizing Enzymes Glutamine Metabolizing Enzymes DON (Active Drug)->Glutamine Metabolizing Enzymes Irreversible Inhibition Tumor Cell Metabolism Tumor Cell Metabolism DON (Active Drug)->Tumor Cell Metabolism Disrupts Immune Cells Immune Cells DON (Active Drug)->Immune Cells Stimulates Anti-Tumor Activity Glutamine Metabolizing Enzymes->Tumor Cell Metabolism Drives Tumor Growth Tumor Growth Tumor Cell Metabolism->Tumor Growth Supports In_Vivo_Efficacy_Workflow start Start inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment This compound Administration (e.g., s.c., daily) randomization->treatment assessment Efficacy Assessment (Tumor Volume, Body Weight) treatment->assessment analysis Endpoint Analysis (Tumor Weight, Survival) assessment->analysis end End analysis->end

References

Sirpiglenastat: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirpiglenastat (DRP-104) is a novel, investigational broad-acting glutamine antagonist. It is a prodrug that is preferentially converted to its active metabolite, 6-diazo-5-oxo-L-norleucine (DON), within the tumor microenvironment.[1][2] DON targets tumor cell metabolism by irreversibly inhibiting multiple enzymes dependent on glutamine, thereby disrupting cancer cell proliferation and survival.[3][4] Furthermore, this compound has been shown to remodel the tumor microenvironment, stimulating both innate and adaptive immune responses.[5] This document provides detailed application notes and protocols for the solubility and preparation of this compound for experimental use.

Data Presentation

Table 1: this compound Solubility
SolventSolubilityConcentration (mM)Notes
DMSO88 - 100 mg/mL199.32 - 226.51Sonication or heating may be required to achieve full dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility.
DMSO90.5 mg/mL204.99Sonication is recommended.
DMSOSparingly Soluble: 1-10 mg/mL--
Ethanol22 mg/mL--
WaterInsoluble--
Table 2: Storage and Stability
FormStorage TemperatureStabilityNotes
Solid Powder-20°C≥ 4 yearsStore away from direct sunlight and moisture.
In Solvent-80°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Experiment Preparation: Stock Solution and Cell Culture Dilution

This protocol outlines the preparation of a this compound stock solution and its subsequent dilution for use in cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Stock Solution Preparation (100 mM in DMSO):

    • Equilibrate this compound powder to room temperature before opening the vial.

    • Aseptically weigh the desired amount of this compound.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 100 mM stock solution (Molecular Weight: 441.48 g/mol ).

    • Vortex thoroughly to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation for Cell Culture:

    • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A solvent control (medium with 0.1% DMSO) should be included in all experiments.

In Vivo Experiment Preparation: Formulation for Subcutaneous Administration

This protocol details the preparation of a this compound formulation suitable for subcutaneous injection in animal models.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Formulation Preparation (Example for a 2.5 mg/mL solution):

    • Add the required amount of this compound to a sterile tube.

    • Add 10% of the final volume as DMSO and mix until the this compound is completely dissolved.

    • Add 40% of the final volume as PEG300 and mix thoroughly.

    • Add 5% of the final volume as Tween-80 and mix until the solution is clear.

    • Add 45% of the final volume as sterile saline and mix to a homogenous solution.

    • The final formulation should be a clear solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

    • It is recommended to prepare this formulation fresh on the day of use.

Visualizations

Sirpiglenastat_Preparation_Workflow cluster_in_vitro In Vitro Preparation cluster_in_vivo In Vivo Preparation solid_vitro This compound (Solid) stock_solution 100 mM Stock Solution solid_vitro->stock_solution Dissolve dmso_vitro Anhydrous DMSO dmso_vitro->stock_solution working_solution Working Solution (Final DMSO < 0.1%) stock_solution->working_solution Dilute culture_medium Cell Culture Medium culture_medium->working_solution cell_assay Cell-Based Assay working_solution->cell_assay solid_vivo This compound (Solid) formulation Injectable Formulation solid_vivo->formulation Formulate dmso_vivo DMSO (10%) dmso_vivo->formulation peg300 PEG300 (40%) peg300->formulation tween80 Tween-80 (5%) tween80->formulation saline Saline (45%) saline->formulation animal_model Animal Model formulation->animal_model

Caption: Experimental workflow for this compound preparation.

Sirpiglenastat_Signaling_Pathway cluster_prodrug Prodrug Activation cluster_metabolism Glutamine Metabolism Inhibition cluster_effects Downstream Effects This compound This compound (DRP-104) don 6-diazo-5-oxo-L-norleucine (DON) (Active Metabolite) This compound->don Tumor-preferential conversion glutaminase Glutaminase (GLS) don->glutaminase Inhibits purine_synthesis De Novo Purine Synthesis don->purine_synthesis Inhibits pyrimidine_synthesis De Novo Pyrimidine Synthesis don->pyrimidine_synthesis Inhibits hexosamine_synthesis Hexosamine Biosynthesis don->hexosamine_synthesis Inhibits immune_stimulation Immune Stimulation don->immune_stimulation Remodels TME glutamine Glutamine glutamine->glutaminase glutamine->purine_synthesis glutamine->pyrimidine_synthesis glutamine->hexosamine_synthesis glutamate Glutamate glutaminase->glutamate tca_cycle TCA Cycle glutamate->tca_cycle tumor_inhibition Inhibition of Tumor Cell Proliferation & Survival tca_cycle->tumor_inhibition purine_synthesis->tumor_inhibition pyrimidine_synthesis->tumor_inhibition hexosamine_synthesis->tumor_inhibition

Caption: this compound's mechanism of action.

References

Sirpiglenastat in Combination with Checkpoint Inhibitors: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical rationale and available data for the combination therapy of sirpiglenastat with checkpoint inhibitors. It includes detailed experimental protocols for key assays and summarizes the current understanding of the synergistic anti-tumor effects.

This compound (DRP-104) is a novel, broad-acting glutamine antagonist designed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON). It is engineered for preferential activation within the tumor microenvironment, aiming to enhance its therapeutic window. By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell proliferation and survival.[1][2] Furthermore, its mechanism of action extends to the tumor microenvironment (TME), where it remodels the metabolic landscape to favor anti-tumor immunity, providing a strong rationale for combination with immune checkpoint inhibitors.[3][4][5]

Preclinical Rationale for Combination Therapy

Cancer cells often exhibit a high demand for glutamine to fuel their rapid growth and proliferation. This "glutamine addiction" leads to the depletion of glutamine in the TME, which can impair the function of immune cells, such as T cells and Natural Killer (NK) cells, that also rely on this amino acid. This compound's primary mechanism is the irreversible inhibition of glutamine-utilizing enzymes, thereby directly targeting this metabolic vulnerability of cancer cells.

Beyond its direct cytotoxic effects, the inhibition of glutamine metabolism by this compound leads to a profound remodeling of the TME. Preclinical studies have shown that this metabolic reprogramming results in:

  • Enhanced Anti-Tumor Immune Activity: By increasing the availability of glutamine for immune cells, this compound can boost their anti-cancer functions.

  • Stimulation of Effector Immune Cells: An increase in the infiltration and activation of cytotoxic T lymphocytes (CTLs), NK cells, and NKT cells has been observed.

  • Reduction of Immunosuppressive Cells: this compound has been shown to decrease the populations of myeloid-derived suppressor cells (MDSCs) and polarize tumor-associated macrophages (TAMs) towards a more anti-tumor M1 phenotype.

This multifaceted immunomodulatory activity provides a strong basis for synergy with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies. ICIs work by releasing the "brakes" on the immune system, allowing it to recognize and attack cancer cells. By creating a more inflamed and immune-supportive TME, this compound can potentially enhance the efficacy of checkpoint blockade.

Preclinical Efficacy Data

Preclinical studies have demonstrated the synergistic anti-tumor activity of this compound in combination with checkpoint inhibitors in various cancer models. The following table summarizes key findings from a study in the CT26 colon cancer model.

Treatment GroupMedian Survival (days)p-value vs. Vehiclep-value vs. MonotherapyCures (%)
Vehicle17.5--0
Anti-PD-1 (10 mg/kg)31.5<0.01-0
This compound (0.5 mg/kg)36<0.001-0
This compound (1.4 mg/kg)37<0.001-0
This compound (0.5 mg/kg) + Anti-PD-1 (10 mg/kg)56<0.001<0.00137.5
This compound (1.4 mg/kg) + Anti-PD-1 (10 mg/kg)>77<0.001<0.00162.5

Data from a Dracen Pharmaceuticals presentation.

These data indicate that the combination of this compound and an anti-PD-1 antibody leads to a significant improvement in median survival and results in long-term durable cures in a substantial percentage of treated animals, demonstrating strong synergistic activity.

Clinical Development

This compound is currently being evaluated in a Phase 1/2a clinical trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 checkpoint inhibitor atezolizumab in patients with advanced solid tumors. Another clinical collaboration is underway to evaluate this compound in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with non-small cell lung cancer (NSCLC). These trials are designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of the combination therapies. While results from these trials have not yet been formally published, they will provide crucial insights into the clinical potential of this combination approach.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical evaluation of this compound in combination with checkpoint inhibitors.

In Vivo Efficacy Study in a Syngeneic Mouse Model (CT26)

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in the CT26 colon carcinoma model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound (formulated for subcutaneous injection)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control for this compound

  • Isotype control antibody for anti-PD-1

  • Sterile PBS

  • Calipers for tumor measurement

  • Syringes and needles for cell inoculation and drug administration

Procedure:

  • Cell Culture: Culture CT26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified incubator with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest CT26 cells during their logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Group: Administer the vehicle control for this compound subcutaneously according to the dosing schedule. Administer the isotype control antibody intraperitoneally.

    • This compound Monotherapy Group: Administer this compound subcutaneously at the desired dose and schedule (e.g., 0.5 mg/kg or 1.4 mg/kg, daily for 5 days on, 2 days off). Administer the isotype control antibody.

    • Anti-PD-1 Monotherapy Group: Administer the vehicle control for this compound. Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, every 4 days).

    • Combination Therapy Group: Administer this compound and the anti-PD-1 antibody at their respective doses and schedules.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight every 2-3 days until the tumor volume in the control group reaches the predetermined endpoint.

    • Record survival data. Euthanize mice when tumors exceed the maximum allowed size as per institutional guidelines or if they show signs of significant morbidity.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups.

    • Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumor tissue harvested from treated mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase D

  • DNase I

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-mouse CD16/32)

  • Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1) and intracellular markers (e.g., FoxP3, Ki-67)

  • Fixation/Permeabilization buffers (for intracellular staining)

  • Flow cytometer

Procedure:

  • Tumor Digestion and Single-Cell Suspension Preparation:

    • Excise tumors from euthanized mice and place them in cold RPMI-1640 medium.

    • Mince the tumors into small pieces using a sterile scalpel.

    • Transfer the minced tissue to a digestion buffer containing RPMI-1640, Collagenase D (e.g., 1 mg/mL), and DNase I (e.g., 100 U/mL).

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with RPMI-1640 and centrifuge.

  • Red Blood Cell Lysis:

    • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature.

    • Add excess FACS buffer to stop the lysis and centrifuge.

  • Cell Staining:

    • Resuspend the cells in FACS buffer and count them.

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (if applicable):

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Add antibodies for intracellular markers and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.

Visualizations

Signaling Pathway of this compound's Dual Action

Sirpiglenastat_Mechanism cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Glutamine Glutamine Tumor Cell->Glutamine Depletes Apoptosis Apoptosis Tumor Cell->Apoptosis Induces Immune Cell Immune Cell Anti-tumor\nImmunity Anti-tumor Immunity Immune Cell->Anti-tumor\nImmunity Enhances This compound This compound This compound->Tumor Cell Inhibits Glutamine Metabolism This compound->Immune Cell Restores Glutamine Availability Anti-tumor\nImmunity->Tumor Cell Checkpoint\nInhibitor Checkpoint Inhibitor Checkpoint\nInhibitor->Anti-tumor\nImmunity Releases Brakes

Caption: Dual mechanism of this compound and its synergy with checkpoint inhibitors.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow A CT26 Cell Culture B Subcutaneous Implantation in BALB/c Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (this compound +/- Anti-PD-1) D->E F Tumor Volume & Body Weight Measurement E->F Every 2-3 days G Survival Monitoring E->G H Data Analysis F->H G->H

Caption: Workflow for assessing in vivo efficacy of combination therapy.

Logical Relationship of Combination Therapy

Logical_Relationship cluster_effects Therapeutic Effects This compound This compound DirectToxicity Direct Tumor Cell Toxicity This compound->DirectToxicity ImmuneModulation TME Immune Modulation This compound->ImmuneModulation CheckpointInhibitor Checkpoint Inhibitor ImmuneActivation T-Cell Reactivation CheckpointInhibitor->ImmuneActivation SynergisticEffect Synergistic Anti-Tumor Effect DirectToxicity->SynergisticEffect ImmuneModulation->SynergisticEffect ImmuneActivation->SynergisticEffect

Caption: Contribution of each agent to the synergistic anti-tumor effect.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Modulation by Sirpiglenastat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1] It functions by inhibiting glutamine metabolism, a key pathway for the proliferation of many cancer cells.[1] This mechanism not only directly targets tumor cell metabolism but also significantly remodels the tumor microenvironment (TME), enhancing anti-tumor immune responses.[2] this compound is preferentially converted to its active form, DON, within the tumor, which helps to mitigate systemic toxicity.

Preclinical studies have demonstrated that this compound treatment leads to a profound immunomodulatory effect within the TME. This includes increased infiltration and activation of cytotoxic immune cells and a shift from an immunosuppressive to an immunostimulatory milieu. Flow cytometry is an indispensable tool for characterizing these changes, allowing for the precise identification and quantification of various immune cell subsets.

These application notes provide detailed protocols for the analysis of immune cell populations in murine tumor models following this compound treatment, based on findings from preclinical studies. The methodologies described herein cover the isolation of tumor-infiltrating lymphocytes (TILs), antibody staining for multi-color flow cytometry, and data analysis strategies to quantify the key changes in the immune landscape induced by this compound.

Data Presentation

The following tables summarize the quantitative changes in immune cell populations within the tumor microenvironment of MC38 tumor-bearing mice treated with this compound (0.5 mg/kg), as determined by flow cytometry.

Table 1: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations

Cell PopulationMarker ProfileVehicle Control (% of Live Cells)This compound Treatment (% of Live Cells)Expected Change
TILsCD45+~30%~60%Increase
CD8+ T CellsCD45+, CD3+, CD8+~2%~5%Increase
Proliferating CD8+ T CellsCD45+, CD3+, CD8+, Ki67+~0.5%~2%Increase
CD4+ T CellsCD45+, CD3+, CD4+~2.5%~5%Increase
NK CellsCD45+, NK1.1+, CD3-~2%~6%Increase
NKT CellsCD45+, NK1.1+, CD3+~0.1%~0.4%Increase

Table 2: Changes in Myeloid Cell Populations

Cell PopulationMarker ProfileVehicle Control (% of CD45+ Cells)This compound Treatment (% of CD45+ Cells)Expected Change
Total MacrophagesCD45+, CD11b+, F4/80+~30%~45%Increase
M1 MacrophagesCD45+, CD11b+, F4/80+, CD86+, MHCII+LowHighIncrease (Polarization)
M2 MacrophagesCD45+, CD11b+, F4/80+, CD206+HighLowDecrease (Polarization)
Myeloid-Derived Suppressor Cells (MDSCs)CD45+, CD11b+, Gr-1+HighLowDecrease

Experimental Protocols

Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the procedure for obtaining a single-cell suspension from solid tumors for flow cytometry analysis.

Materials:

  • Tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase IV

  • DNase I

  • ACK lysis buffer

  • 70 µm and 40 µm cell strainers

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Excise tumor tissue and place it in a petri dish with cold RPMI 1640 medium.

  • Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.

  • Transfer the minced tissue to a 50 mL conical tube.

  • Add 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Neutralize the enzymatic reaction by adding 20 mL of RPMI 1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Neutralize the ACK buffer by adding 10 mL of PBS and centrifuge at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in PBS and pass it through a 40 µm cell strainer to obtain a single-cell suspension.

  • Count viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.

G cluster_0 Tumor Processing cluster_1 Cell Isolation cluster_2 Final Preparation Excise Tumor Excise Tumor Mince Tissue Mince Tissue Excise Tumor->Mince Tissue Enzymatic Digestion Enzymatic Digestion Mince Tissue->Enzymatic Digestion Filter (70um) Filter (70um) Enzymatic Digestion->Filter (70um) Centrifuge & Resuspend Centrifuge & Resuspend Filter (70um)->Centrifuge & Resuspend RBC Lysis (ACK) RBC Lysis (ACK) Centrifuge & Resuspend->RBC Lysis (ACK) Neutralize & Centrifuge Neutralize & Centrifuge RBC Lysis (ACK)->Neutralize & Centrifuge Filter (40um) Filter (40um) Neutralize & Centrifuge->Filter (40um) Count Viable Cells Count Viable Cells Filter (40um)->Count Viable Cells Ready for Staining Ready for Staining Count Viable Cells->Ready for Staining G cluster_lymphoid Lymphoid Lineage cluster_myeloid Myeloid Lineage Total Events Total Events Singlets Singlets Total Events->Singlets Live Cells Live Cells Singlets->Live Cells CD45+ (Leukocytes) CD45+ (Leukocytes) Live Cells->CD45+ (Leukocytes) CD3+ (T Cells) CD3+ (T Cells) CD45+ (Leukocytes)->CD3+ (T Cells) NK1.1+ (NK/NKT Cells) NK1.1+ (NK/NKT Cells) CD45+ (Leukocytes)->NK1.1+ (NK/NKT Cells) CD11b+ (Myeloid Cells) CD11b+ (Myeloid Cells) CD45+ (Leukocytes)->CD11b+ (Myeloid Cells) CD4+ T Cells CD4+ T Cells CD3+ (T Cells)->CD4+ T Cells CD8+ T Cells CD8+ T Cells CD3+ (T Cells)->CD8+ T Cells Ki67+ CD8+ T Cells Ki67+ CD8+ T Cells CD8+ T Cells->Ki67+ CD8+ T Cells NK Cells (CD3-) NK Cells (CD3-) NK1.1+ (NK/NKT Cells)->NK Cells (CD3-) NKT Cells (CD3+) NKT Cells (CD3+) NK1.1+ (NK/NKT Cells)->NKT Cells (CD3+) F4/80+ (Macrophages) F4/80+ (Macrophages) CD11b+ (Myeloid Cells)->F4/80+ (Macrophages) Gr-1+ (MDSCs) Gr-1+ (MDSCs) CD11b+ (Myeloid Cells)->Gr-1+ (MDSCs) M1 (CD86+, MHCII+) M1 (CD86+, MHCII+) F4/80+ (Macrophages)->M1 (CD86+, MHCII+) M2 (CD206+) M2 (CD206+) F4/80+ (Macrophages)->M2 (CD206+) G cluster_0 This compound Action cluster_1 Tumor Cell cluster_2 Tumor Microenvironment This compound This compound DON DON This compound->DON Tumor-specific conversion Glutamine Metabolism Glutamine Metabolism DON->Glutamine Metabolism Inhibition Tumor Proliferation Tumor Proliferation Glutamine Metabolism->Tumor Proliferation Increased Glutamine Availability Increased Glutamine Availability Tumor Proliferation->Increased Glutamine Availability Reduced Consumption Tumor Growth Tumor Growth Tumor Proliferation->Tumor Growth Immune Cell Infiltration & Activation Immune Cell Infiltration & Activation Increased Glutamine Availability->Immune Cell Infiltration & Activation Anti-Tumor Immunity Anti-Tumor Immunity Immune Cell Infiltration & Activation->Anti-Tumor Immunity Anti-Tumor Immunity->Tumor Growth Inhibition

References

Metabolomic Profiling of Tumors Treated with Sirpiglenastat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] It is engineered for preferential activation within the tumor microenvironment, thereby delivering the active antagonist, DON, directly to cancer cells while minimizing systemic exposure.[1] Glutamine is a critical nutrient for rapidly proliferating cancer cells, supporting various metabolic pathways essential for their growth and survival. By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts tumor anabolism and key metabolic pathways. This application note provides a summary of the metabolomic changes observed in tumors following treatment with this compound and detailed protocols for performing such an analysis.

Mechanism of Action

This compound acts as a glutamine antagonist, competitively inhibiting glutamine-utilizing enzymes. This leads to a broad reprogramming of the tumor metabolome and the tumor microenvironment. The primary mechanism involves the inhibition of glutaminolysis, nucleotide synthesis, and the hexosamine biosynthesis pathway, among others. This metabolic disruption not only directly hinders tumor cell proliferation but also enhances anti-tumor immune responses.

Sirpiglenastat_Mechanism_of_Action cluster_0 Tumor Cell This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Tumor-specific activation GlutamineMetabolism Glutamine-Dependent Pathways DON->GlutamineMetabolism Inhibits Glutamine Glutamine Glutamine->GlutamineMetabolism Nucleotide Nucleotide Synthesis (Purine & Pyrimidine) GlutamineMetabolism->Nucleotide AminoAcid Amino Acid Metabolism GlutamineMetabolism->AminoAcid Hexosamine Hexosamine Biosynthesis GlutamineMetabolism->Hexosamine Anabolism Tumor Anabolism Nucleotide->Anabolism AminoAcid->Anabolism Hexosamine->Anabolism Apoptosis Cell Proliferation Inhibition & Apoptosis Anabolism->Apoptosis

Caption: Mechanism of action of this compound in a tumor cell.

Quantitative Metabolomic Data

Metabolomic profiling of MC38 tumor-bearing mice treated with this compound revealed significant, dose-dependent changes in tumor metabolism. A broad, unbiased analysis identified alterations in 869 biochemical metabolites. The following tables summarize the key findings, highlighting the most significantly affected pathways and representative metabolites.

Table 1: Summary of Altered Metabolic Pathways in Tumors Treated with this compound

Metabolic PathwayEffect of this compound Treatment
GlutaminolysisInhibited (leading to increased glutamine)
Nucleotide Synthesis (Purine & Pyrimidine)Decreased
Amino Acid MetabolismAltered (e.g., increased amino acid metabolites)
Hexosamine BiosynthesisDecreased
NAD+ Synthesis and SalvageDecreased
GlycolysisDecreased (leading to increased glucose and fructose)
Tryptophan CatabolismDecreased (leading to decreased kynurenine)
Glutathione MetabolismAltered (leading to decreased cysteine and glutathione)

Table 2: Relative Abundance of Key Metabolites in Tumors Treated with this compound (0.5 mg/kg)

MetaboliteMetabolic PathwayChange vs. Vehicle
Glutamine GlutaminolysisIncreased
Glutamate GlutaminolysisDecreased
N-acetyl-aspartate (NAA) Amino Acid MetabolismDecreased
Orotate Pyrimidine SynthesisDecreased
UMP, UDP, UTP Pyrimidine SynthesisDecreased
IMP, GMP, GDP, GTP Purine SynthesisDecreased
AMP, ADP, ATP Purine MetabolismIncreased ATP, Decreased AMP/ADP
UDP-glucose, UDP-galactose Hexosamine BiosynthesisDecreased
Kynurenine Tryptophan CatabolismDecreased
Cysteine Glutathione MetabolismDecreased
Glutathione Glutathione MetabolismDecreased
Glucose GlycolysisIncreased

Note: This table represents a summary of the key changes. For a complete dataset, refer to the original publication's supplementary materials.

Experimental Protocols

The following protocols provide a detailed methodology for the metabolomic profiling of tumor tissues treated with this compound, based on established and widely used untargeted LC-MS/MS platforms.

Experimental Workflow

Metabolomics_Workflow cluster_workflow Experimental Workflow A 1. In Vivo Dosing (e.g., MC38 tumor model) B 2. Tumor Tissue Collection & Snap-Freezing A->B C 3. Sample Preparation (Homogenization & Extraction) B->C D 4. LC-MS/MS Analysis (Untargeted Profiling) C->D E 5. Data Processing (Peak Identification & Integration) D->E F 6. Statistical Analysis & Pathway Analysis E->F

Caption: Workflow for metabolomic profiling of tumor tissues.

In Vivo Dosing and Tumor Collection
  • Animal Model: Utilize a relevant tumor model, such as MC38 colon adenocarcinoma cells inoculated subcutaneously in C57BL/6 mice.

  • Treatment Groups: Establish vehicle control and this compound treatment groups. Dosing can be administered subcutaneously or intravenously. A typical dosing regimen might be 0.5 mg/kg, once daily for 5 consecutive days.

  • Tumor Collection: At a defined timepoint after the final dose (e.g., 30 minutes), euthanize the mice. Surgically excise the tumors.

  • Snap-Freezing: Immediately snap-freeze the collected tumor tissue in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen tumor samples at -80°C until further processing.

Sample Preparation for Metabolomic Analysis
  • Materials:

    • Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol).

    • Homogenizer (e.g., bead beater).

    • Microcentrifuge tubes.

    • Centrifuge capable of 4°C and >15,000 x g.

    • Vacuum concentrator (e.g., SpeedVac).

  • Procedure:

    • Weigh the frozen tumor tissue (typically 20-50 mg).

    • Add a precise volume of cold extraction solvent to the tissue in a homogenizer tube.

    • Homogenize the tissue thoroughly.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator without heat.

    • Store the dried metabolite extracts at -80°C until analysis.

Untargeted LC-MS/MS Analysis

This protocol is based on a global, untargeted metabolomics platform, such as that provided by Metabolon, Inc.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • High-resolution tandem mass spectrometer (MS/MS) (e.g., Thermo Scientific Q Exactive).

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC method (e.g., a specific volume of injection solvent).

  • Chromatographic Separation:

    • Employ multiple chromatography methods to achieve broad coverage of metabolites with varying physicochemical properties. This typically includes:

      • Reversed-phase (RP) chromatography for nonpolar and weakly polar metabolites.

      • Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

    • Use a gradient elution with appropriate mobile phases for each column.

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of metabolites.

    • Acquire full scan mass spectra over a defined m/z range.

    • Perform data-dependent MS/MS scans to obtain fragmentation patterns for metabolite identification.

Data Processing and Analysis
  • Data Extraction and Peak Identification:

    • Process the raw LC-MS data using specialized software to extract ion chromatograms, identify peaks, and perform peak alignment across samples.

  • Metabolite Identification:

    • Identify metabolites by comparing their m/z, retention time, and fragmentation patterns to a comprehensive library of authenticated standards.

  • Data Normalization:

    • Normalize the data to account for variations in sample amount (e.g., by tissue weight).

  • Statistical Analysis:

    • Perform statistical analyses (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between treatment groups.

    • Utilize multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to visualize the overall metabolic changes and identify key differentiating metabolites.

  • Pathway Analysis:

    • Use pathway analysis software (e.g., MetaboAnalyst) to map the significantly altered metabolites to known metabolic pathways to understand the biological implications of the observed changes.

Conclusion

Metabolomic profiling is a powerful tool for elucidating the mechanism of action of novel therapeutics like this compound. The data clearly demonstrates that this compound induces a profound and broad reprogramming of tumor metabolism, consistent with its design as a glutamine antagonist. These metabolic alterations provide a strong rationale for its continued development as a cancer therapeutic, both as a monotherapy and in combination with other agents such as immune checkpoint inhibitors. The protocols outlined here provide a robust framework for researchers to conduct similar studies to further investigate the metabolic effects of this compound and other metabolism-targeting anti-cancer drugs.

References

Sirpiglenastat Subcutaneous Injection Protocol for Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat (DRP-104) is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] As a glutamine antagonist, this compound has demonstrated potential in anticancer therapy by directly targeting tumor metabolism and concurrently stimulating a powerful antitumor immune response.[4][5] This document provides detailed application notes and protocols for the subcutaneous administration of this compound to mice, based on preclinical data.

This compound is designed to be an inactive prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment. This targeted activation minimizes systemic toxicity while maximizing the therapeutic effect. DON works by irreversibly inhibiting multiple enzymes that are dependent on glutamine, a critical amino acid for rapidly proliferating cancer cells. This inhibition disrupts tumor anabolism and key metabolic pathways, leading to direct antitumor activity. Furthermore, by remodeling the tumor microenvironment, this compound enhances the infiltration and activity of various immune cells, including T cells, NK cells, and NKT cells, while reducing immunosuppressive cells.

Mechanism of Action

Upon administration, this compound is converted to DON, which acts as a broad glutamine antagonist. DON irreversibly inhibits several key enzymes involved in glutamine metabolism, thereby disrupting pathways essential for tumor cell growth and survival, such as purine (B94841) and pyrimidine (B1678525) biosynthesis, hexosamine biosynthesis, and glutaminolysis. This metabolic disruption not only directly hinders tumor proliferation but also modulates the tumor microenvironment to be more favorable for an anti-tumor immune response. By increasing the presence and activity of effector immune cells, this compound potentiates the body's own defense mechanisms against cancer.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment This compound (inactive prodrug) This compound (inactive prodrug) Conversion to DON (active form) Conversion to DON (active form) This compound (inactive prodrug)->Conversion to DON (active form) Glutamine-dependent enzymes Glutamine-dependent enzymes Conversion to DON (active form)->Glutamine-dependent enzymes inhibits Inhibition of Glutamine Metabolism Inhibition of Glutamine Metabolism Glutamine-dependent enzymes->Inhibition of Glutamine Metabolism Decreased Tumor Cell Proliferation Decreased Tumor Cell Proliferation Inhibition of Glutamine Metabolism->Decreased Tumor Cell Proliferation Increased Immune Cell Infiltration & Activation Increased Immune Cell Infiltration & Activation Inhibition of Glutamine Metabolism->Increased Immune Cell Infiltration & Activation Tumor Growth Inhibition Tumor Growth Inhibition Decreased Tumor Cell Proliferation->Tumor Growth Inhibition Increased Immune Cell Infiltration & Activation->Tumor Growth Inhibition

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving subcutaneous administration of this compound in mice.

Table 1: In Vivo Antitumor Efficacy of this compound in MC38 Syngeneic Model

Dosage (mg/kg)Dosing ScheduleMouse StrainTumor Growth Inhibition (TGI)Reference
0.5Once daily for 5 daysC57BL/696%
1.4Once daily for 5 daysC57BL/6101%
0.03Once daily for 5 daysC57BL/6Dose-dependent

Table 2: In Vivo Antitumor Efficacy of this compound in CT26 Syngeneic Model

Dosage (mg/kg)Dosing ScheduleMouse StrainTumor Growth Inhibition (TGI)Median Survival (days)Reference
0.5Once daily for 5 daysBALB/c90% at day 1236

Experimental Protocols

Formulation of this compound for Injection

For in vivo studies, this compound can be formulated in a vehicle suitable for subcutaneous injection. A common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.

Example Formulation:

  • Dissolve this compound in DMSO to create a stock solution.

  • Add PEG300 to the DMSO stock solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add saline to reach the desired final concentration.

Note: The final concentration of DMSO should be kept low (typically below 10%) to avoid toxicity in mice.

Subcutaneous Injection Protocol in Mice

This protocol outlines the steps for subcutaneous administration of this compound to mice.

Materials:

  • This compound formulation

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Appropriate personal protective equipment (PPE)

  • Animal scale

  • Sharps container

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct injection volume based on its body weight and the desired dosage.

    • Allow the this compound formulation to reach room temperature if stored refrigerated.

  • Restraint:

    • Properly restrain the mouse to ensure its safety and the accuracy of the injection. The scruffing method is commonly used for subcutaneous injections. Grasp the loose skin over the shoulders firmly to immobilize the head and body.

  • Injection Site:

    • The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

    • If multiple injections are required over time, alternate injection sites.

  • Injection:

    • Swab the injection site with a 70% alcohol wipe and allow it to dry.

    • Create a "tent" of skin by lifting the loose skin at the injection site.

    • Insert the needle, with the bevel facing up, at the base of the skin tent at a shallow angle.

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • Slowly depress the plunger to administer the full volume of the this compound formulation.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.

    • Continue to monitor the animals regularly throughout the course of the study.

  • Disposal:

    • Dispose of all used needles and syringes in a designated sharps container immediately after use.

Start Start Prepare this compound Formulation Prepare this compound Formulation Start->Prepare this compound Formulation Weigh Mouse & Calculate Dose Weigh Mouse & Calculate Dose Prepare this compound Formulation->Weigh Mouse & Calculate Dose Restrain Mouse Restrain Mouse Weigh Mouse & Calculate Dose->Restrain Mouse Select & Prepare Injection Site Select & Prepare Injection Site Restrain Mouse->Select & Prepare Injection Site Perform Subcutaneous Injection Perform Subcutaneous Injection Select & Prepare Injection Site->Perform Subcutaneous Injection Monitor Mouse Post-Injection Monitor Mouse Post-Injection Perform Subcutaneous Injection->Monitor Mouse Post-Injection Record Data Record Data Monitor Mouse Post-Injection->Record Data End End Record Data->End

Caption: Experimental workflow for subcutaneous injection.

References

Assessing Tumor Growth Inhibition with Sirpiglenastat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed for targeted delivery to the tumor microenvironment. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON), this compound is engineered to be preferentially activated within tumor cells, thereby minimizing systemic toxicity.[1][2] This targeted approach allows for the effective inhibition of multiple glutamine-utilizing enzymes, which are crucial for the rapid proliferation and survival of many cancer cells.[2] By disrupting tumor cell metabolism, this compound not only directly impedes cancer cell growth but also remodels the tumor microenvironment to enhance anti-tumor immune responses.[3][4] These application notes provide a summary of preclinical data and detailed protocols for assessing the tumor growth inhibition effects of this compound.

Mechanism of Action

This compound functions as a glutamine mimic, irreversibly inhibiting numerous enzymes involved in glutamine metabolism. This broad antagonism disrupts several key metabolic pathways essential for cancer cells, including nucleotide synthesis, the hexosamine biosynthesis pathway, and redox homeostasis. Unlike healthy cells, many tumors exhibit "glutamine addiction," making them particularly vulnerable to this metabolic disruption. Furthermore, by altering the metabolic landscape of the tumor microenvironment, this compound can enhance the infiltration and activity of anti-tumor immune cells such as T cells and natural killer (NK) cells, while reducing immunosuppressive cell populations.

Sirpiglenastat_Mechanism_of_Action cluster_blood Bloodstream cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment This compound This compound (DRP-104) (Inactive Prodrug) DON DON (Active Moiety) This compound->DON Activation in Tumor GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Irreversible Inhibition ImmuneCells Activation of Anti-Tumor Immune Cells (T Cells, NK Cells) DON->ImmuneCells Modulates MetabolicPathways Nucleotide Synthesis Hexosamine Biosynthesis Redox Homeostasis GlutamineEnzymes->MetabolicPathways Blocks CellGrowth Tumor Cell Growth & Proliferation MetabolicPathways->CellGrowth Inhibition of

Caption: this compound's mechanism of action.

Data Presentation

In Vivo Efficacy of this compound in Syngeneic Mouse Models

The following tables summarize the tumor growth inhibition (TGI) observed in preclinical studies with this compound.

Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
MC38 (Colon Carcinoma)C57BL/6This compound (0.5 - 1.4 mg/kg, s.c.)5 days on, 2 days off96% - 101%
CT26 (Colon Carcinoma)BALB/cThis compound (0.5 mg/kg, s.c.)Once daily for 5 days90% at day 12
H22 (Hepatocellular Carcinoma)-This compound (0.5 mg/kg, s.c.)-Significant Inhibition
Response Criteria in Lung Cancer Patient-Derived Xenograft (PDX) and Syngeneic Models
Response CategoryTumor Growth Inhibition (TGI)
Responder≥80%
Partial Responder30-80%
Non-responder0-30%

Data from Dracen Pharmaceuticals presentation.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (DRP-104)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with this compound incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MTT cell viability assay.
In Vivo Tumor Xenograft Study

This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or C57BL/6)

  • Cancer cell line (e.g., MC38)

  • Matrigel (optional)

  • This compound (DRP-104)

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and schedule (e.g., daily subcutaneous injection for 5 days followed by a 2-day break).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Xenograft_Study_Workflow start Start implant_cells Implant tumor cells into mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into groups monitor_growth->randomize administer_drug Administer this compound or vehicle randomize->administer_drug monitor_treatment Monitor tumor volume and body weight administer_drug->monitor_treatment endpoint Reach study endpoint monitor_treatment->endpoint analyze_data Analyze data and calculate TGI endpoint->analyze_data end End analyze_data->end IHC_Workflow start Start sectioning Tissue Sectioning start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_blocking Peroxidase Blocking antigen_retrieval->peroxidase_blocking blocking Blocking peroxidase_blocking->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining mounting Dehydration & Mounting counterstaining->mounting analysis Imaging & Analysis mounting->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sirpiglenastat (DRP-104) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sirpiglenastat (DRP-104) in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear protocols for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as DRP-104) is a clinical-stage prodrug of the broad-spectrum glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] this compound itself is inactive but is preferentially converted to its active form, DON, within the tumor microenvironment.[1] DON works by irreversibly inhibiting multiple enzymes that are dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells. This dual action leads to direct tumor cell growth inhibition and a remodeling of the tumor microenvironment, which enhances the body's anti-tumor immune response.

Q2: What are the recommended starting doses for this compound in in vivo mouse studies?

A2: Based on preclinical studies, effective doses of this compound in mouse models of cancer typically range from 0.5 mg/kg to 3 mg/kg, administered subcutaneously. The optimal dose will vary depending on the tumor model and the experimental endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

Q3: How should this compound be formulated for in vivo administration?

A3: A commonly used formulation for subcutaneous injection of this compound in mice is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water. It is crucial to ensure the compound is fully dissolved to ensure accurate dosing.

Q4: What are the expected anti-tumor effects of this compound in vivo?

A4: this compound has demonstrated significant single-agent anti-tumor activity in various preclinical models, including syngeneic mouse models and patient-derived xenografts (PDX). It has been shown to inhibit tumor growth and, in some cases, lead to tumor regression. Furthermore, this compound can enhance the efficacy of immune checkpoint inhibitors.

Q5: What pharmacodynamic markers can be used to confirm this compound activity in vivo?

A5: A key pharmacodynamic marker for this compound activity is the ratio of glutamine to glutamate (B1630785) in plasma and tumor tissue. A significant increase in this ratio indicates successful target engagement and inhibition of glutamine metabolism. Additionally, changes in the tumor immune infiltrate, such as an increase in CD8+ T cells and a decrease in myeloid-derived suppressor cells (MDSCs), can be assessed by flow cytometry or immunohistochemistry.

Troubleshooting Guide

Issue 1: Suboptimal anti-tumor efficacy.

  • Question: We are not observing the expected tumor growth inhibition with this compound treatment. What could be the issue?

  • Answer:

    • Dosage: The dosage may be too low for your specific tumor model. Consider performing a dose-escalation study to identify a more effective dose.

    • Treatment Schedule: The frequency and duration of treatment may need optimization. Some studies have used a daily dosing schedule for 5 days, while others have used a 5-days-on, 2-days-off schedule.

    • Tumor Model: The sensitivity to glutamine antagonism can vary between different tumor types. Ensure that your chosen cell line or PDX model is known to be dependent on glutamine metabolism.

    • Drug Formulation and Administration: Confirm that the drug is completely solubilized and that the subcutaneous injections are being administered correctly to ensure proper absorption.

Issue 2: Animal toxicity or weight loss.

  • Question: Our mice are experiencing significant weight loss and other signs of toxicity. How can we mitigate this?

  • Answer:

    • Dosage Reduction: The current dose may be too high. Try reducing the dose to a lower, better-tolerated level.

    • Treatment Breaks: Introducing treatment-free days (e.g., a 5-days-on, 2-days-off schedule) can help reduce cumulative toxicity.

    • Supportive Care: Ensure the animals have easy access to food and water. In some cases, providing nutritional supplements may be beneficial.

    • Monitor Animal Health: Closely monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance. If severe toxicity is observed, consider humane endpoints.

Issue 3: Variability in tumor response between animals.

  • Question: We are seeing a wide range of tumor responses in our treatment group. How can we improve consistency?

  • Answer:

    • Tumor Implantation: Ensure consistent tumor cell numbers and injection technique during tumor implantation to minimize variability in initial tumor size.

    • Animal Health and Age: Use animals of the same age and sex, and ensure they are healthy and housed in a consistent environment.

    • Drug Formulation: Prepare a fresh batch of the drug formulation for each set of injections to avoid degradation and ensure consistent concentration.

    • Randomization: Properly randomize the animals into treatment and control groups based on tumor size before starting treatment.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model (e.g., MC38 in C57BL/6 mice)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous syngeneic tumor model.

Materials:

  • This compound (DRP-104)

  • Vehicle solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)

  • MC38 colon adenocarcinoma cells

  • 6-8 week old female C57BL/6 mice

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Implantation:

    • Harvest and wash the MC38 cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow until they reach an average volume of approximately 100-150 mm³.

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound formulation at the desired concentration (e.g., 0.5 mg/mL for a 0.5 mg/kg dose in a 20g mouse).

    • Administer this compound or vehicle control subcutaneously on the opposite flank of the tumor, according to the chosen treatment schedule (e.g., once daily for 5 consecutive days).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry).

Data Presentation

Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models

Tumor ModelMouse StrainThis compound Dose (mg/kg)Administration RouteTreatment ScheduleTumor Growth Inhibition (%)Reference
MC38C57BL/60.5SubcutaneousOnce daily x 5 daysNot explicitly stated, but significant
CT26BALB/c0.5SubcutaneousOnce daily x 5 days90% at day 12
H22-0.5Subcutaneous-Significant

Table 2: Summary of this compound Response in Lung Cancer Models

Model TypeResponse CategoryDefinition
PDX, Xenograft, SyngeneicResponder≥80% tumor growth inhibition
Partial Responder30-80% tumor growth inhibition
Non-responder0-30% tumor growth inhibition
(Data adapted from a study on hypermetabolic lung tumors)

Visualizations

Sirpiglenastat_Mechanism_of_Action This compound This compound (DRP-104) (Inactive Prodrug) DON DON (Active Drug) This compound->DON Tumor-specific activation Glutamine_Metabolism Glutamine-Utilizing Enzymes DON->Glutamine_Metabolism Irreversible Inhibition T_cell T-cell / NK cell Activation DON->T_cell Stimulates MDSC MDSC / M2 Macrophage Suppression DON->MDSC Inhibits Tumor_Metabolism Tumor Cell Metabolism (Proliferation, Survival) Glutamine_Metabolism->Tumor_Metabolism Supports Immune_Suppression Immunosuppressive Metabolites Glutamine_Metabolism->Immune_Suppression Produces Tumor Growth Tumor Growth Immune_Suppression->T_cell Inhibits Anti-Tumor Immunity Anti-Tumor Immunity

Caption: this compound's mechanism of action in the tumor microenvironment.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., MC38) start->cell_culture tumor_implantation 2. Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_monitoring_1 3. Tumor Growth Monitoring tumor_implantation->tumor_monitoring_1 randomization 4. Randomization tumor_monitoring_1->randomization treatment 5. Treatment Administration (this compound or Vehicle) randomization->treatment tumor_monitoring_2 6. Efficacy Assessment (Tumor Volume & Body Weight) treatment->tumor_monitoring_2 endpoint 7. Endpoint Analysis (Tumor Excision, Further Analysis) tumor_monitoring_2->endpoint end End endpoint->end

Caption: Experimental workflow for an in vivo efficacy study.

References

Sirpiglenastat stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the handling and stability of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble in DMSO at concentrations ranging from 88 mg/mL to 100 mg/mL.[1][3] For in vivo studies, complex formulations involving DMSO, PEG300, Tween-80, and water or saline have been described.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C for up to 3 years is recommended. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month. It is important to use tightly sealed vials to prevent DMSO from absorbing water, which can reduce the solubility of the compound.

Q3: Is this compound soluble in aqueous solutions?

A3: this compound is reported to be insoluble in water. For experiments requiring aqueous buffers, it is common practice to first dissolve the compound in 100% DMSO to create a high-concentration stock solution and then dilute this stock solution into the aqueous buffer.

Q4: What is the mechanism of action of this compound?

A4: this compound (also known as DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist. It is designed to be preferentially activated within the tumor microenvironment. By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell metabolism and proliferation. This action also leads to an accumulation of glutamine in the tumor microenvironment, which can enhance the proliferation and activation of anti-tumor T-cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution. The solubility limit has been exceeded.Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.
The DMSO used has absorbed moisture.Use fresh, anhydrous-grade DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption.
Improper storage of the stock solution.Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Variability in experimental results. Degradation of this compound in solution.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous solutions at room temperature or 37°C.
Inconsistent final DMSO concentration in experiments.Ensure the final concentration of DMSO is consistent across all experimental conditions, including controls. For cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced effects.
Low or no activity in a cell-based assay. The compound has degraded.Confirm the integrity of your stock solution. If degradation is suspected, prepare a fresh stock solution from solid compound.
The compound has precipitated out of the aqueous medium.Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider lowering the final concentration of this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO88 - 100 mg/mL (199.32 - 226.51 mM)
Ethanol22 mg/mL
WaterInsoluble

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey ConsiderationsReference
Solid (Powder)-20°CUp to 3 yearsKeep desiccated.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-80°CUp to 1 yearUse tightly sealed vials to prevent water absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid powder)

    • Anhydrous-grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can also be applied if necessary.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Method for Assessing this compound Stability in Solution

  • Materials:

    • This compound stock solution in DMSO

    • Solvent of interest (e.g., cell culture medium, PBS)

    • Incubator set to the desired experimental temperature (e.g., 37°C)

    • HPLC system with a suitable column and detection method

  • Procedure:

    • Time Point 0 (T=0):

      • Prepare a solution of this compound in the solvent of interest at the final working concentration.

      • Immediately take an aliquot of this solution and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.

      • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

      • Analyze the sample by HPLC to determine the initial peak area of this compound.

    • Incubation:

      • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

    • Subsequent Time Points (e.g., T=2h, 6h, 24h, 48h):

      • At each designated time point, take an aliquot of the incubated solution.

      • Process the sample as described in step 1 (quench, centrifuge, transfer to HPLC vial).

      • Analyze the sample by HPLC.

    • Data Analysis:

      • Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

      • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Mandatory Visualizations

Sirpiglenastat_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound DON DON This compound->DON Activation Glutamine_Metabolism Glutamine_Metabolism DON->Glutamine_Metabolism Inhibits Glutamine_Depletion Glutamine_Depletion DON->Glutamine_Depletion Induces Tumor_Growth Tumor_Growth Glutamine_Metabolism->Tumor_Growth Supports Increased_Glutamine Increased_Glutamine Glutamine_Depletion->Increased_Glutamine Leads to T_Cell_Activation T_Cell_Activation Increased_Glutamine->T_Cell_Activation Promotes

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start Precipitate Observed in Solution Check_Solvent Is DMSO fresh and anhydrous? Start->Check_Solvent Check_Storage Proper storage conditions used? Check_Solvent->Check_Storage Yes Use_Fresh_DMSO Prepare new solution with fresh DMSO Check_Solvent->Use_Fresh_DMSO No Review_Storage Review storage protocol: - Aliquot - Correct Temp - Tightly seal Check_Storage->Review_Storage No Warm_Sonicate Gently warm and/or sonicate solution Check_Storage->Warm_Sonicate Yes Resolved Issue Resolved Use_Fresh_DMSO->Resolved Review_Storage->Resolved Still_Precipitate Precipitate persists? Warm_Sonicate->Still_Precipitate Lower_Concentration Prepare a more dilute solution Still_Precipitate->Lower_Concentration Yes Still_Precipitate->Resolved No Lower_Concentration->Resolved

Caption: Troubleshooting workflow for compound precipitation.

References

Troubleshooting Sirpiglenastat solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as DRP-104, is a prodrug of 6-diazo-5-oxo-L-norleucine (DON)[1]. DON is a broad-acting glutamine antagonist that irreversibly inhibits multiple enzymes involved in glutamine metabolism[2][3]. By blocking these pathways, this compound disrupts the metabolic processes that cancer cells rely on for proliferation and survival, leading to cell death[2][3]. Additionally, it has been shown to remodel the tumor microenvironment and stimulate both the innate and adaptive immune systems. This compound is designed to be preferentially converted to its active form, DON, within tumors, which may reduce systemic toxicity.

Q2: What are the general recommendations for storing this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments. For short-term use (within one week), aliquots can be stored at 4°C.

Troubleshooting this compound Solubility

Issues with solubility can be a significant hurdle in experimental workflows. Below are common problems and solutions for dissolving this compound.

Problem 1: this compound is not dissolving in my chosen solvent.

  • Solution: Ensure you are using a recommended solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. If you are still experiencing issues, consider the following:

    • Sonication: Use a bath sonicator to aid dissolution. Brief periods of sonication can help break up particulates and enhance solubility.

    • Gentle Heating: Gentle warming of the solution can also improve solubility. However, be cautious with temperature to avoid degradation of the compound.

    • Fresh Solvent: Ensure your DMSO is of high quality and not old or exposed to moisture, as this can affect its solvating properties.

Problem 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.

    • Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced toxicity. It is crucial to perform a vehicle control experiment to assess any effects of the solvent on your cells.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution.

    • Formulation for in vivo studies: For animal experiments, specific formulations are recommended to maintain solubility and bioavailability. Refer to the Experimental Protocols section for detailed recipes.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationNotesSource
DMSO90.5 mg/mL (204.99 mM)Sonication is recommended.
DMSO88 mg/mL (199.32 mM)Use fresh, moisture-free DMSO.
DMSO1-10 mg/mLDescribed as "sparingly soluble".
Ethanol22 mg/mL
WaterInsoluble

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo experiments.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prepare solutions for cell culture.

  • Solvent Preparation: Use anhydrous, sterile-filtered DMSO.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aid Dissolution: If necessary, use a sterile sonicator or gentle warming to fully dissolve the compound. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

For in vivo studies, a co-solvent system is often required to maintain solubility upon injection.

Formulation A (PEG300/Tween-80/Saline):

This protocol yields a clear solution of at least 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.

  • Add 0.5 volumes of Tween-80 and mix until the solution is clear.

  • Finally, add 4.5 volumes of saline to reach the final desired concentration. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Formulation B (SBE-β-CD in Saline):

This protocol also yields a clear solution of at least 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution and mix thoroughly. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

Visualizing this compound's Mechanism and Workflow

This compound's Impact on Glutamine Metabolism

This compound acts as a prodrug, delivering its active form, DON, to the tumor. DON then broadly inhibits multiple enzymes that are dependent on glutamine, a critical nutrient for cancer cell growth and survival.

Sirpiglenastat_Mechanism cluster_Systemic Systemic Circulation cluster_TME Tumor Microenvironment (TME) This compound This compound (DRP-104, Prodrug) TumorCell Tumor Cell This compound->TumorCell Preferential Uptake DON DON (Active Drug) TumorCell->DON Conversion GlutamineEnzymes Glutamine-Dependent Enzymes DON->GlutamineEnzymes Inhibition MetabolicPathways Anabolic Pathways (e.g., nucleotide synthesis) GlutamineEnzymes->MetabolicPathways CellDeath Tumor Cell Death MetabolicPathways->CellDeath Disruption leads to

This compound's mechanism of action in the tumor microenvironment.
Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow Prep Prepare this compound Stock Solution (in DMSO) Treat Treat Cells with Serial Dilutions of this compound Prep->Treat Seed Seed Cancer Cells in 96-well plates Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Analyze Analyze Data and Determine IC50 Assay->Analyze

A standard workflow for an in vitro cell viability experiment.
Troubleshooting Logic for Solubility Issues

This diagram provides a logical flow for troubleshooting common solubility problems encountered with this compound.

Troubleshooting_Logic Start Start: Dissolve This compound IsDissolved Is the compound fully dissolved? Start->IsDissolved UseAids Apply Sonication and/or Gentle Warming IsDissolved->UseAids No Success Solution Prepared Successfully IsDissolved->Success Yes UseAids->IsDissolved CheckSolvent Verify Solvent Quality (Fresh, Anhydrous DMSO) UseAids->CheckSolvent CheckSolvent->Start Failure Consult further technical support CheckSolvent->Failure Precipitation Does precipitation occur upon aqueous dilution? Success->Precipitation Precipitation->Success No CheckFinalConc Lower Final DMSO Concentration (<0.1%) Precipitation->CheckFinalConc Yes UseFormulation For in vivo, use recommended co-solvent formulations Precipitation->UseFormulation CheckFinalConc->Success UseFormulation->Success

A decision tree for troubleshooting this compound solubility.

References

Sirpiglenastat Subcutaneous Injection Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the formulation of Sirpiglenastat for subcutaneous injection. The information herein is intended to assist researchers in their experimental work. It is important to note that the specific formulation of this compound used in clinical trials is proprietary. The guidance provided is based on publicly available preclinical data and general principles of subcutaneous drug formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist.[1][2] It is designed to be preferentially activated within the tumor microenvironment.[3] By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell proliferation and survival.[4] Additionally, it modulates the tumor microenvironment to enhance anti-tumor immune responses.[5]

Q2: What is the recommended route of administration for this compound in preclinical studies?

Preclinical studies have utilized both intravenous (IV) and subcutaneous (SC) administration of this compound. The subcutaneous route is being explored for its potential for sustained release and improved patient convenience.

Q3: What are the known formulation types for this compound?

Dracen Pharmaceuticals has developed both intravenous and subcutaneous suspension formulations of this compound with long-term stability. While the exact composition of the clinical subcutaneous formulation is not publicly disclosed, a formulation used in preclinical research has been reported.

Q4: What are the potential stability issues with a this compound subcutaneous formulation?

As a prodrug, this compound's stability is crucial. Potential issues could include chemical degradation of the active pharmaceutical ingredient (API), physical instability of the suspension such as aggregation or precipitation, and issues related to the formulation excipients.

Q5: How should a this compound subcutaneous formulation be stored?

Specific storage conditions will depend on the final formulation. However, based on general guidance for similar compounds, it is recommended to store the formulation protected from light and at controlled refrigerated temperatures (2-8°C) unless otherwise specified.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and handling of a this compound subcutaneous suspension formulation for experimental use.

Issue Potential Cause Recommended Action
Poor Solubility/Precipitation - Incorrect solvent or pH- Low temperature- High drug concentration- Use a co-solvent system (e.g., DMSO, PEG300) as reported in preclinical studies.- Gently warm the solution (if the compound is thermally stable).- Optimize the pH of the buffer system.- Reduce the drug concentration.
Particle Aggregation/Caking - Improper dispersion- Inadequate wetting agent- Electrostatic interactions- Ensure thorough mixing during preparation.- Incorporate a suitable surfactant (e.g., Polysorbate 80).- Optimize the ionic strength of the formulation.
High Viscosity - High concentration of drug or excipients- Reduce the concentration of the API or viscosity-modifying excipients.- Evaluate alternative suspending agents.
Injection Site Reaction (in animal models) - Non-physiological pH or osmolality- Irritating excipients- Needle gauge too large- Adjust the pH to a physiologically tolerated range (typically 5.0-8.0).- Ensure the formulation is iso-osmotic.- Use biocompatible excipients.- Select an appropriate needle size for the animal model.
Inconsistent Dosing - Inhomogeneous suspension- Syringe clogging- Ensure the suspension is uniformly dispersed before each administration by gentle swirling or inversion.- Use a larger gauge needle if necessary and compatible with the injection site.

Experimental Protocols

I. Preparation of a Preclinical this compound Subcutaneous Suspension

This protocol is based on a formulation described for research purposes. Researchers should adapt this protocol based on their specific experimental needs and perform appropriate stability and characterization studies.

Materials:

  • This compound (DRP-104) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Polysorbate 80 (Tween-80)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a stock solution. Gentle warming and sonication may be used to aid dissolution.

  • In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween-80, and sterile saline in the desired proportions. For example, a vehicle could be composed of 40% PEG300, 5% Tween-80, and 45% saline.

  • Slowly add the this compound-DMSO stock solution to the vehicle while stirring continuously to form a suspension.

  • Continue stirring for a predetermined time to ensure a uniform suspension.

  • Visually inspect the suspension for any aggregates or precipitation.

  • Aseptically fill the final suspension into sterile vials.

II. Characterization of the Subcutaneous Suspension

a) Particle Size Analysis:

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Purpose: To determine the mean particle size and size distribution of the suspended this compound particles. This is critical for predicting in vivo dissolution and absorption.

  • Procedure: Dilute the suspension in a suitable dispersant and analyze using the instrument's standard operating procedure.

b) Physical Stability Assessment:

  • Method: Visual inspection, microscopy, and particle size analysis over time.

  • Purpose: To assess the tendency for particle aggregation, crystal growth, and sedimentation.

  • Procedure: Store the suspension under various conditions (e.g., 2-8°C, room temperature) and analyze at specified time points.

c) In Vitro Release Study:

  • Method: Dialysis bag method or Franz diffusion cell.

  • Purpose: To evaluate the rate at which this compound is released from the suspension into a release medium, mimicking in vivo conditions.

  • Procedure: Place the suspension in the donor chamber and a physiological buffer in the receptor chamber, separated by a semi-permeable membrane. Sample the receptor chamber at various time points and analyze for this compound concentration using a validated analytical method (e.g., HPLC).

Data Presentation

Table 1: Example Preclinical Formulation of this compound for Subcutaneous Injection

ComponentExample ConcentrationPurpose
This compound0.5 mg/mLActive Pharmaceutical Ingredient
DMSO10%Co-solvent
PEG30040%Co-solvent/Viscosity modifier
Polysorbate 805%Wetting agent/Surfactant
Saline (0.9%)45%Vehicle/Tonicity agent

Note: This is an example formulation and may require optimization for specific applications.

Visualizations

Sirpiglenastat_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Activation Glutamine_Metabolism Glutamine-Utilizing Enzymes DON->Glutamine_Metabolism Inhibition Inhibition Cell_Death Tumor Cell Death Inhibition->Cell_Death Leads to

Caption: this compound's mechanism of action.

Formulation_Workflow cluster_prep Formulation Preparation cluster_analysis Characterization API This compound (API) Mixing Mixing/Homogenization API->Mixing Solvents Solvents/Excipients Solvents->Mixing Suspension Final Suspension Mixing->Suspension Particle_Size Particle Size Analysis Suspension->Particle_Size Stability Stability Testing Suspension->Stability In_Vitro_Release In Vitro Release Suspension->In_Vitro_Release

Caption: Experimental workflow for formulation.

Troubleshooting_Tree Problem Problem Encountered Precipitation Precipitation/ Aggregation Problem->Precipitation High_Viscosity High Viscosity Problem->High_Viscosity Inconsistent_Dosing Inconsistent Dosing Problem->Inconsistent_Dosing Solubility Check Solubility/ pH/Temp Precipitation->Solubility Concentration Reduce Concentration High_Viscosity->Concentration Homogeneity Ensure Homogeneity Inconsistent_Dosing->Homogeneity Solution1 Optimize Solvent/ pH/Temperature Solubility->Solution1 Solution2 Lower API/ Excipient Load Concentration->Solution2 Solution3 Improve Mixing/ Resuspension Protocol Homogeneity->Solution3

References

Technical Support Center: Sirpiglenastat (DRP-104) Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation of fresh Sirpiglenastat (DRP-104) working solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3] It is sparingly soluble in DMSO, with reported solubilities ranging from 1-10 mg/mL up to 90.5 mg/mL.[1][2] For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.

Q2: How should I store the this compound stock solution?

A2: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C, where they are stable for up to 6 months to a year. For short-term storage (up to 1 month), -20°C is suitable.

Q3: My this compound solution shows precipitation. What should I do?

A3: If precipitation occurs during preparation, you can gently heat the solution and/or use sonication to aid dissolution.

Q4: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?

A4: For in vitro cell experiments, the final concentration of DMSO should generally not exceed 0.1%. If a higher concentration is necessary, it is crucial to run a solvent-negative control to assess its effect on the cells. For in vivo experiments in normal mice, the DMSO concentration should be kept below 10%. For more sensitive models like nude or transgenic mice, a concentration below 2% is recommended.

Q5: How often should I prepare the working solution for in vivo studies?

A5: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation or phase separation during preparation of in vivo formulation. Incomplete dissolution or mixing of components.Gently heat and/or sonicate the solution to aid dissolution. Ensure thorough mixing after the addition of each solvent in the specified order.
Reduced solubility of this compound in DMSO. The DMSO may have absorbed moisture.Use fresh, anhydrous DMSO for the preparation of stock solutions.
Inconsistent experimental results. Degradation of this compound due to improper storage or handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment, especially for in vivo studies.
Observed toxicity in cell culture or animal models. High concentration of the solvent (e.g., DMSO).Ensure the final concentration of DMSO is within the recommended limits for your specific model. Always include a vehicle control group in your experiments to assess solvent effects.

Quantitative Data Summary

Solubility and Storage of this compound

ParameterValueSource
Molecular Weight 441.48 g/mol
Solubility in DMSO Sparingly soluble (1-10 mg/mL) to 90.5 mg/mL (204.99 mM)
Solubility in Ethanol 22 mg/mL
Solubility in Water Insoluble
Powder Storage -20°C for up to 3 years
Stock Solution Storage (-80°C) Up to 1 year
Stock Solution Storage (-20°C) Up to 1 month

Experimental Protocols

Preparation of this compound Stock Solution (in DMSO)
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or as high as 90.5 mg/mL).

  • If necessary, sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile cryovials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Preparation of this compound Working Solution for In Vivo Studies

Below are examples of formulations used for in vivo experiments. It is crucial to add and mix each solvent in the order listed.

Formulation 1:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Formulation 2:

  • Dissolve this compound in a vehicle of 5% Ethanol, 5% Tween-80, and 90% PBS.

Formulation 3:

  • Prepare a stock solution of this compound in DMSO (e.g., 88 mg/mL).

  • To prepare 1 mL of working solution, take 50 µL of the clarified DMSO stock solution.

  • Add 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 and mix until clear.

  • Add 500 µL of ddH₂O to adjust the final volume to 1 mL.

Visualizations

Sirpiglenastat_Workflow cluster_stock Stock Solution Preparation cluster_working In Vivo Working Solution Preparation (Fresh) weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso sonicate 3. Sonicate if Needed add_dmso->sonicate aliquot 4. Aliquot into Cryovials sonicate->aliquot store 5. Store at -80°C or -20°C aliquot->store start_working Start with DMSO Stock Solution store->start_working add_peg Add PEG300 and Mix start_working->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_saline Add Saline/PBS/ddH₂O and Mix add_tween->add_saline use_immediately Use Immediately add_saline->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Enhancing Sirpiglenastat Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding this compound efficacy, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (DRP-104) is an investigational broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to be preferentially activated within the tumor microenvironment.[1][2][3] Its primary mechanism of action is the direct and irreversible inhibition of multiple enzymes involved in glutamine metabolism.[3] This disruption of glutamine metabolism leads to a halt in the proliferation of rapidly growing tumor cells and induces cell death.[3] Beyond its direct antitumor effects, this compound also remodels the tumor microenvironment by stimulating both the innate and adaptive immune systems.

Q2: We are observing reduced efficacy of this compound in our cell line. What are the potential mechanisms of resistance?

Reduced sensitivity to this compound can arise from metabolic reprogramming within the cancer cells. Two primary mechanisms have been suggested:

  • Upregulation of Glutamine Synthetase (GS): Cancer cells can develop resistance to glutamine deprivation by increasing the expression and activity of glutamine synthetase (GS). This enzyme allows the cells to synthesize their own glutamine from glutamate (B1630785) and ammonia, thereby bypassing the blockade of glutamine uptake and utilization imposed by this compound.

  • Activation of Compensatory Signaling Pathways: In response to the metabolic stress induced by this compound, cancer cells may activate alternative survival pathways. One such compensatory mechanism is the upregulation of the Extracellular signal-regulated kinase (ERK) signaling pathway. Increased ERK signaling can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.

Q3: How can we determine if our resistant cell line has upregulated glutamine synthetase or activated ERK signaling?

To investigate these potential resistance mechanisms, the following experimental approaches are recommended:

  • Glutamine Synthetase (GS) Activity Assay: You can measure the enzymatic activity of GS in your resistant cell line compared to a sensitive control line. A significant increase in GS activity in the resistant line would suggest this as a resistance mechanism.

  • Western Blotting for Phospho-ERK (p-ERK): To assess the activation of the ERK pathway, you can perform a Western blot to detect the levels of phosphorylated ERK (p-ERK). An increase in the p-ERK/total ERK ratio in the resistant cell line would indicate the activation of this compensatory signaling pathway.

Q4: What strategies can we employ to overcome this compound resistance in our cell lines?

Based on the potential resistance mechanisms, several combination therapy strategies can be explored:

  • Combination with an ERK Inhibitor: If your resistant cells show elevated ERK signaling, a combination of this compound with an ERK pathway inhibitor, such as trametinib, may be effective. This dual approach would simultaneously block glutamine metabolism and the compensatory survival pathway.

  • Combination with a Glutamine Synthetase Inhibitor: If increased GS activity is identified as the resistance mechanism, combining this compound with a GS inhibitor could restore sensitivity.

  • Combination with Immune Checkpoint Inhibitors: this compound has been shown to synergize with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. This is particularly relevant for in vivo studies and may be effective even in the absence of specific metabolic resistance mechanisms by enhancing the anti-tumor immune response. This approach has shown promise in models of non-small cell lung cancer (NSCLC) with KEAP1 mutations.

Troubleshooting Guides

Issue 1: Decreased Cell Viability in Response to this compound is Less Than Expected

Possible Cause 1: High Glutamine Concentration in Culture Media

The efficacy of this compound is dependent on the concentration of glutamine in the cell culture medium. Higher levels of glutamine can outcompete the drug, leading to reduced efficacy.

Troubleshooting Steps:

  • Review Media Composition: Check the glutamine concentration in your cell culture medium.

  • Titrate Glutamine Levels: Perform a dose-response experiment with this compound in media containing varying concentrations of glutamine (e.g., 0.5 mM, 1 mM, 2 mM, and 4 mM) to determine the optimal concentration for your experiments. It has been observed that cells are significantly more sensitive to DON (the active form of this compound) in lower glutamine concentrations.

Possible Cause 2: Intrinsic or Acquired Resistance

Your cell line may have inherent resistance or have developed resistance over time.

Troubleshooting Steps:

  • Investigate Resistance Mechanisms: As outlined in the FAQs, assess for upregulation of glutamine synthetase and activation of the ERK signaling pathway.

  • Implement Combination Therapy: Based on your findings, consider a combination therapy approach with an ERK inhibitor or a glutamine synthetase inhibitor.

Issue 2: Inconsistent Results in In Vivo Studies

Possible Cause: Immunocompromised Animal Model

The anti-tumor efficacy of this compound is partly mediated by its ability to modulate the immune system. Using immunocompromised animal models may not fully capture the therapeutic potential of the drug.

Troubleshooting Steps:

  • Select Appropriate Animal Model: Whenever possible, use immunocompetent syngeneic mouse models to evaluate the efficacy of this compound.

  • Consider Combination with Immunotherapy: In vivo studies have shown a synergistic effect when this compound is combined with checkpoint inhibitors. This combination may enhance efficacy, especially in tumors that are non-responsive to checkpoint inhibitors alone.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's efficacy and combination therapies.

Table 1: Glutamine-Dependent Cytotoxicity of this compound's Active Form (DON)

Cell LineGlutamine ConcentrationIC50 Shift (vs. 4 mM Glutamine)
MC380.5 mM300.7-fold decrease

Data adapted from a study on the active metabolite of this compound, DON.

Table 2: In Vivo Tumor Growth Inhibition by this compound Monotherapy

Animal ModelThis compound DoseTumor Growth Inhibition (TGI)
MC38 Mouse Colon Cancer0.5 - 1.4 mg/kg96% - 101%
CT26 Bearing Mice0.5 mg/kg90% at day 12
H22 Model0.5 mg/kgSignificant inhibition

**

Table 3: Synergistic Efficacy of this compound with Anti-PD-1/PD-L1 Therapy in In Vivo Models

Animal ModelTreatment CombinationMedian Survival (days)Long-term Cures
CT26This compound (1.4 mg/kg) + anti-PD-1>7762.5%
CT26This compound (0.5 mg/kg) + anti-PD-15637.5%
H22This compound (1.4 mg/kg) + anti-PD-L19450%
H22This compound (0.7 mg/kg) + anti-PD-L176.512.5%

**

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for p-ERK and Total ERK

This protocol is used to determine the activation of the ERK signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK1/2 to use as a loading control.

  • Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

Glutamine Synthetase (GS) Activity Assay

This colorimetric assay measures the enzymatic activity of GS.

Materials:

  • Cell lysates

  • Assay buffer (containing imidazole, L-glutamine, hydroxylamine, sodium arsenate, MnCl2, and ADP)

  • Stop solution (containing FeCl3, HCl, and trichloroacetic acid)

  • Microplate reader

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Add 20-40 µg of protein to a 96-well plate.

  • Add an equal volume of assay buffer and incubate at 37°C for 2-6 hours.

  • Add an equal volume of stop solution to terminate the reaction.

  • Centrifuge the plate to pellet any precipitate.

  • Measure the absorbance of the supernatant at 560 nm.

  • Calculate the GS activity based on a standard curve generated with known concentrations of γ-glutamylhydroxamate.

Visualizations

Sirpiglenastat_Mechanism_of_Action This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Tumor-specific activation Glutamine_Metabolism Glutamine-Dependent Enzymes DON->Glutamine_Metabolism Inhibits Immune_Modulation Tumor Microenvironment Remodeling DON->Immune_Modulation Induces Tumor_Cell Tumor Cell Proliferation & Survival Glutamine_Metabolism->Tumor_Cell Supports T_Cell_Activation Increased T-Cell Activation Immune_Modulation->T_Cell_Activation

Caption: this compound's mechanism of action.

Sirpiglenastat_Resistance_and_Mitigation cluster_resistance Resistance Mechanisms cluster_mitigation Mitigation Strategies GS_Upregulation Upregulation of Glutamine Synthetase (GS) GS_Inhibitor GS Inhibitor GS_Upregulation->GS_Inhibitor Counteracted by ERK_Activation Activation of ERK Signaling Pathway ERK_Inhibitor ERK Inhibitor (e.g., Trametinib) ERK_Activation->ERK_Inhibitor Counteracted by Restored_Sensitivity Restored Sensitivity GS_Inhibitor->Restored_Sensitivity ERK_Inhibitor->Restored_Sensitivity This compound This compound Resistant_Cell Resistant Cell Line This compound->Resistant_Cell Ineffective against This compound->Restored_Sensitivity This compound->Restored_Sensitivity Resistant_Cell->GS_Upregulation Resistant_Cell->ERK_Activation

Caption: Overcoming this compound resistance.

Experimental_Workflow_for_Resistance_Analysis Start Observe Reduced This compound Efficacy Hypothesis Hypothesize Resistance Mechanisms Start->Hypothesis GS_Assay Perform Glutamine Synthetase Assay Hypothesis->GS_Assay Western_Blot Perform Western Blot for p-ERK/Total ERK Hypothesis->Western_Blot GS_Result GS Activity Increased? GS_Assay->GS_Result ERK_Result p-ERK/Total ERK Ratio Increased? Western_Blot->ERK_Result GS_Combo Test Combination with GS Inhibitor GS_Result->GS_Combo Yes End Determine Optimal Combination Strategy GS_Result->End No ERK_Combo Test Combination with ERK Inhibitor ERK_Result->ERK_Combo Yes ERK_Result->End No GS_Combo->End ERK_Combo->End

Caption: Workflow for investigating resistance.

References

Technical Support Center: Sirpiglenastat (DRP-104) Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sirpiglenastat (DRP-104) in long-term experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are planning a long-term efficacy study with this compound. How do we adapt the dosing schedule from shorter-term protocols?

A1: Adapting this compound for long-term studies requires careful consideration of the balance between maintaining therapeutic efficacy and minimizing cumulative toxicity. While short-term studies have utilized daily dosing schedules, continuous daily administration over several months may not be feasible.

Recommended Approach:

  • Intermittent Dosing: Transition from a continuous daily schedule to an intermittent one. A common starting point is a "5 days on, 2 days off" cycle, which has been used in preclinical models.[1] For longer studies, you might consider extending the "off" period (e.g., "5 days on, 5 days off" or "one week on, one week off").

  • Dose De-escalation: If signs of toxicity emerge during the study, consider reducing the dose. Preclinical studies have shown efficacy at doses ranging from 0.5 mg/kg to 1.4 mg/kg.[2] Starting with a dose in the lower end of this range for long-term studies is advisable.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring: Regularly collect plasma and tumor tissue samples (if feasible) to monitor drug levels and target engagement. This will help ensure that the adjusted schedule maintains a therapeutic window.

Troubleshooting:

  • Issue: Significant body weight loss (>15-20%) is observed.

    • Solution: Immediately pause dosing. Allow the subject to recover. Re-initiate treatment at a lower dose or with a longer "off" period.

  • Issue: Loss of anti-tumor efficacy over time.

    • Solution: This could indicate the development of resistance. Consider collecting tumor samples for genomic or proteomic analysis to investigate resistance mechanisms. It may also be beneficial to combine this compound with other therapies, such as checkpoint inhibitors, as this has shown synergistic effects.[1][2]

Q2: What is the mechanism of action of this compound and how might this influence long-term study design?

A2: this compound is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a broad-acting glutamine antagonist.[2] It functions through a dual mechanism:

  • Direct Tumor Cell Inhibition: By blocking multiple glutamine-utilizing enzymes, it disrupts cancer cell metabolism, leading to cell death.

  • Immune Microenvironment Remodeling: It alters the tumor microenvironment to be more favorable for an anti-tumor immune response. This includes stimulating T cells, NK cells, and NKT cells, and inhibiting immunosuppressive cells like MDSCs and M2 macrophages.

Implications for Long-Term Studies:

  • The immunomodulatory effects of this compound suggest that continuous high-dose exposure may not be necessary to maintain an anti-tumor response once the immune system is engaged.

  • The metabolic effects on tumor cells are direct and dose-dependent. Therefore, maintaining a sufficient trough concentration of the active drug (DON) is important.

  • Long-term studies should include endpoints that assess both direct tumor effects (e.g., tumor growth inhibition) and immune responses (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Below is a diagram illustrating the signaling pathway of this compound.

Sirpiglenastat_Mechanism This compound (DRP-104) Mechanism of Action cluster_prodrug Systemic Circulation cluster_tumor Tumor Microenvironment This compound (DRP-104) This compound (DRP-104) DON (Active Drug) DON (Active Drug) This compound (DRP-104)->DON (Active Drug) Tumor-specific conversion Tumor Cell Tumor Cell DON (Active Drug)->Tumor Cell Inhibits Glutamine Metabolism Immune Cells (T, NK) Immune Cells (T, NK) DON (Active Drug)->Immune Cells (T, NK) Stimulates MDSC, M2 Macrophages MDSC, M2 Macrophages DON (Active Drug)->MDSC, M2 Macrophages Inhibits Tumor Growth Tumor Growth Tumor Cell->Tumor Growth Leads to Immune Cells (T, NK)->Tumor Cell Anti-tumor Immunity MDSC, M2 Macrophages->Tumor Cell Suppresses Immunity Long_Term_Study_Workflow Long-Term this compound Study Workflow Animal Model Acclimatization Animal Model Acclimatization Tumor Implantation Tumor Implantation Animal Model Acclimatization->Tumor Implantation Baseline Tumor Measurement Baseline Tumor Measurement Tumor Implantation->Baseline Tumor Measurement Randomization Randomization Baseline Tumor Measurement->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Intermittent Dosing Cycle Dosing (e.g., 5 days on, 2 off) Treatment Group (this compound)->Intermittent Dosing Cycle Control Group (Vehicle)->Intermittent Dosing Cycle Vehicle Administration Weekly Monitoring Tumor Volume Body Weight Clinical Signs Intermittent Dosing Cycle->Weekly Monitoring Interim Analysis Interim Analysis Weekly Monitoring->Interim Analysis Interim Analysis->Intermittent Dosing Cycle Continue Study Endpoint Endpoint Interim Analysis->Endpoint Meet Endpoint Criteria Tissue Collection & Analysis Tissue Collection & Analysis Endpoint->Tissue Collection & Analysis

References

Sirpiglenastat degradation and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Sirpiglenastat (DRP-104).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as DRP-104) is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), meaning it is an inactive compound that is converted into the active drug, DON, within the body.[1] This conversion happens preferentially in tumor tissues.[1] DON works by irreversibly inhibiting multiple enzymes that are dependent on the amino acid glutamine.[2] Cancer cells are often highly dependent on glutamine for their rapid growth and survival. By blocking glutamine metabolism, this compound can lead to cancer cell death and inhibit tumor growth.[2] Additionally, by altering the tumor microenvironment, it can also enhance the body's immune response against the cancer.[3]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and ensure the reliability of experimental results. Recommendations for both solid compound and solutions are summarized below.

Q3: How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound in high-quality, fresh DMSO to prepare a concentrated stock solution. To avoid potential solubility issues, it is advisable to use newly opened DMSO, as it can absorb moisture over time, which may reduce the solubility of the compound. Sonication can be used to aid dissolution.

Q4: Is this compound sensitive to light or moisture?

Yes, it is recommended to store this compound protected from light and moisture.

Q5: How stable is this compound in plasma?

This compound has been shown to be stable in human plasma. This stability allows for its preferential conversion to the active drug, DON, within the tumor microenvironment.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon storage at -20°C or -80°C. The solubility of this compound may be lower at colder temperatures. The concentration of the stock solution may be too high.Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent or unexpected results in in vitro or in vivo experiments. Degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh dilutions from a new aliquot for each experiment.
Difficulty dissolving this compound powder. Use of old or wet DMSO. Insufficient mixing.Use fresh, anhydrous DMSO. Vortex the solution thoroughly and use a sonicator if necessary to aid dissolution.
Low efficacy in animal models. Suboptimal formulation for in vivo administration. Poor bioavailability.Ensure the formulation is prepared correctly. For subcutaneous injection in mice, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final DMSO concentration should be kept low, especially for sensitive animal models.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CUp to 3 yearsSealed, away from moisture and light.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
4°CUp to 1 weekFor short-term use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the vial thoroughly to dissolve the compound.

  • If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: In Vivo Formulation for Subcutaneous Injection in Mice

This protocol is an example, and the final concentrations and volumes may need to be optimized for your specific experimental design.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a final dosing solution, a common vehicle consists of a mixture of solvents. An example formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • To prepare the dosing solution, first add the required volume of the this compound DMSO stock solution to the PEG300 and mix well.

  • Add the Tween-80 and mix again until the solution is clear.

  • Finally, add the saline or PBS and mix to achieve a homogenous solution.

  • The final concentration of this compound in the dosing solution should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume. A typical subcutaneous dose in mice is 0.5 mg/kg.

Visualizations

Sirpiglenastat_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment Sirpiglenastat_blood This compound (Inactive Prodrug) Sirpiglenastat_tumor This compound Sirpiglenastat_blood->Sirpiglenastat_tumor Distribution DON DON (Active Drug) Sirpiglenastat_tumor->DON Activation Glutamine_Metabolism Glutamine-Dependent Enzymes DON->Glutamine_Metabolism Inhibition Enzymes Esterases & Proteases Enzymes->Sirpiglenastat_tumor Cell_Death Tumor Cell Death Glutamine_Metabolism->Cell_Death Leads to experimental_workflow start Start Experiment prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock in_vitro In Vitro Experiment store_stock->in_vitro in_vivo In Vivo Experiment store_stock->in_vivo dilute_vitro Prepare Fresh Dilution in Culture Medium in_vitro->dilute_vitro prep_formulation Prepare In Vivo Formulation in_vivo->prep_formulation treat_cells Treat Cells dilute_vitro->treat_cells assay Perform Assay (e.g., Viability) treat_cells->assay end End Experiment assay->end dose_animals Dose Animals prep_formulation->dose_animals monitor Monitor and Collect Data dose_animals->monitor monitor->end

References

Technical Support Center: Overcoming Limitations of Sirpiglenastat in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sirpiglenastat (DRP-104). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges of using this compound in preclinical models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Compound Preparation

Q1: I am having difficulty dissolving this compound. What are the recommended procedures for preparing stock solutions?

A1: this compound is known to be sparingly soluble in Dimethyl Sulfoxide (DMSO)[1]. To ensure complete dissolution and accurate concentrations for your experiments, please follow these recommendations:

  • Initial Dissolution: Begin by preparing a high-concentration stock solution in 100% DMSO. Sonication or gentle warming (e.g., 37°C water bath) can aid in dissolving the compound[2].

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[3].

  • Working Solutions: For in vitro experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that could cause solvent-induced toxicity (typically ≤ 0.1%). For in vivo studies, specific formulation protocols are available. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline[3]. Always prepare fresh working solutions for animal experiments on the day of use[3].

Troubleshooting Poor Solubility

ProblemPotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound is less soluble in aqueous solutions.Lower the final concentration of the inhibitor. Use a surfactant like Tween-80 or a co-solvent such as PEG300 in your formulation for in vivo studies. For in vitro assays, ensure the final DMSO concentration is kept to a minimum.
Inconsistent results between experiments Incomplete dissolution of the compound leading to variability in the actual concentration.Always visually inspect your stock and working solutions to ensure they are clear and free of particulates. If you observe any precipitation, try gentle warming or sonication before use.

2. Prodrug Activation and In Vitro/In Vivo Correlation

Q2: this compound is a prodrug. How does this affect the design and interpretation of my in vitro and in vivo experiments?

A2: Yes, this compound is a prodrug of the active glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON). It is designed to be preferentially converted to DON within the tumor microenvironment, which helps to reduce systemic toxicity. This has several implications for your experimental design:

  • In Vitro Assays: The conversion of this compound to DON may be limited in standard cell culture conditions, as the necessary enzymes may not be present or active. Therefore, the observed in vitro potency may not fully reflect the in vivo efficacy. It is recommended to also test DON in parallel to understand the effects of the active compound.

  • In Vivo Model Selection: The choice of your preclinical model is critical. The expression and activity of the enzymes responsible for converting this compound to DON can vary between different tumor types and animal models.

  • Dose Selection: Due to the differences in prodrug activation, a direct extrapolation of effective doses from in vitro to in vivo studies is not recommended. Dose-response studies in vivo are essential to determine the optimal therapeutic window.

Troubleshooting Inconsistent Efficacy

ProblemPotential CauseRecommended Solution
Lower than expected efficacy in an in vivo model Inefficient conversion of this compound to DON in the chosen tumor model.Measure the levels of both this compound and DON in the tumor tissue and plasma to assess the extent of prodrug conversion. Consider screening different tumor models to find one with a more favorable enzymatic profile for prodrug activation.
High variability in tumor growth inhibition between animals Heterogeneity in the tumor microenvironment affecting prodrug metabolism.Increase the number of animals per group to ensure statistical power. Analyze individual tumors for biomarkers of prodrug conversion and target engagement.

3. Off-Target Effects and Data Interpretation

Q3: What are the known off-target effects of this compound, and how can I control for them in my experiments?

A3: this compound is designed for targeted delivery of its active moiety, DON, to the tumor. However, DON itself is a broad-acting glutamine antagonist that inhibits multiple glutamine-utilizing enzymes. While this broad action contributes to its potent anti-tumor activity, it can also lead to effects that may be considered "off-target" in the context of a specific signaling pathway of interest.

  • Controlling for Off-Target Effects: To confirm that the observed phenotype is due to the intended mechanism of action (glutamine antagonism), consider the following control experiments:

    • Rescue Experiments: Attempt to rescue the effects of this compound by supplementing the culture medium with downstream metabolites of glutamine, such as nucleotides or non-essential amino acids.

    • Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of a genetic knockdown or knockout of a key glutamine-metabolizing enzyme (e.g., GLS1).

    • Use of Structurally Different Inhibitors: If available, use other glutamine metabolism inhibitors with different mechanisms of action to see if they produce a similar phenotype.

4. Monitoring Target Engagement and Pharmacodynamics

Q4: How can I monitor the pharmacodynamic effects of this compound in my preclinical models?

A4: Monitoring target engagement is crucial for understanding the mechanism of action and optimizing the dosing regimen of this compound. Here are some recommended pharmacodynamic biomarkers to measure:

  • Metabolite Levels: Measure the levels of glutamine and glutamate (B1630785) in plasma and tumor tissue. A successful target engagement should lead to an increase in the glutamine-to-glutamate ratio.

  • Gene Expression Analysis: Analyze the expression of genes involved in glutamine metabolism and downstream pathways. Treatment with this compound has been shown to decrease the expression of genes related to glutamine metabolism, glycolysis, and nucleotide synthesis, while increasing the expression of genes associated with metabolic stress and apoptosis.

  • Immune Cell Infiltration: this compound has been shown to remodel the tumor microenvironment by increasing the infiltration of anti-tumor immune cells such as T cells and NK cells. This can be assessed by flow cytometry or immunohistochemistry of the tumor tissue.

Quantitative Data from Preclinical Studies

Table 1: In Vitro Cell Viability of this compound

Cell LineCancer TypeEC50 (µM)Reference
P493BLymphoma10

Table 2: In Vivo Antitumor Efficacy of this compound

Tumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
EL4 murine T cell lymphoma0.1, 0.3, and 1 mg/kgDose-dependent reduction in tumor size
CT26 colon carcinoma0.5 mg/kg, s.c., once daily for 5 days90% at day 12

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well in glutamine-free RPMI 1640 medium supplemented with the desired concentration of glutamine.

  • Compound Addition: The following day, add serial dilutions of this compound, DON (as a positive control), or vehicle (DMSO) to the wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inoculate cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice). For syngeneic models, use immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Tumor Growth: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection) at the predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., metabolite analysis, immunohistochemistry).

Visualizations

Sirpiglenastat_MOA cluster_extracellular Extracellular Space cluster_tumor_cell Tumor Cell This compound This compound (Prodrug) Enzymes Tumor-Specific Enzymes This compound->Enzymes Uptake DON DON (Active Drug) GlutamineMetabolism Glutamine-Utilizing Enzymes (e.g., GLS1, CTPS, GMPS) DON->GlutamineMetabolism Inhibition Enzymes->DON Activation Glutamine Glutamine Glutamine->GlutamineMetabolism MetabolicPathways Nucleotide Synthesis Amino Acid Synthesis Redox Balance GlutamineMetabolism->MetabolicPathways Supports CellGrowth Tumor Cell Growth & Proliferation MetabolicPathways->CellGrowth Drives

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Preclinical Results with this compound CheckSolubility Verify Compound Solubility and Solution Stability Start->CheckSolubility AssessProdrugActivation Evaluate Prodrug Activation (Measure DON levels in tumor) CheckSolubility->AssessProdrugActivation [Solubility OK] SolubilitySolutions Implement Improved Dissolution Protocol (e.g., sonication, co-solvents) CheckSolubility->SolubilitySolutions [Issue Found] InvestigateOffTarget Consider Off-Target Effects of DON (Active Drug) AssessProdrugActivation->InvestigateOffTarget [Activation OK] ActivationSolutions Select Appropriate Tumor Model with High Conversion Rate AssessProdrugActivation->ActivationSolutions [Low Activation] OptimizeInVivoModel Optimize In Vivo Model and Dosing Regimen InvestigateOffTarget->OptimizeInVivoModel [On-Target Confirmed] OffTargetControls Perform Rescue Experiments or Use Genetic Controls InvestigateOffTarget->OffTargetControls [Off-Target Suspected] End Consistent and Reliable Data OptimizeInVivoModel->End [Optimized] SolubilitySolutions->CheckSolubility ActivationSolutions->AssessProdrugActivation OffTargetControls->InvestigateOffTarget InVivoOptimization Conduct Dose-Response Studies and Monitor PD Biomarkers

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Sirpiglenastat and 6-Diazo-5-oxo-L-norleucine (DON): Efficacy and Toxicity in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glutamine antagonist prodrug, Sirpiglenastat (DRP-104), and its active moiety, 6-Diazo-5-oxo-L-norleucine (B1670411) (DON). This analysis is based on available preclinical and historical clinical data, focusing on efficacy, toxicity, and mechanisms of action to inform future research and development.

This compound has emerged as a clinical-stage cancer therapeutic designed to overcome the toxicity limitations of DON, a potent, broad-spectrum glutamine antagonist.[1][2] While DON exhibited promising anti-tumor activity in early studies, its clinical development was halted due to severe gastrointestinal toxicity.[3][4] this compound, a prodrug of DON, is engineered for preferential activation within the tumor microenvironment, aiming to concentrate the cytotoxic effects on cancer cells while minimizing systemic exposure and associated side effects.[5]

Efficacy: A Preclinical Overview

Direct head-to-head preclinical studies comparing the efficacy of this compound and DON in the same cancer models are limited in the public domain. However, extensive research on this compound and historical data on DON provide valuable insights into their respective anti-tumor capabilities.

This compound: Potent Anti-Tumor Activity in Preclinical Models

Recent preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in various murine cancer models. In the MC38 colon cancer syngeneic model, this compound administered subcutaneously resulted in a dose-dependent tumor growth inhibition (TGI) of 96% to 101% at doses ranging from 0.5 to 1.4 mg/kg. This was accompanied by a significant increase in the median survival of the treated mice. Similarly, in the CT26 colon carcinoma model, a 0.5 mg/kg subcutaneous dose of this compound led to a 90% TGI at day 12. The anti-tumor effect of this compound is attributed to its dual mechanism of directly inhibiting tumor cell metabolism and stimulating the innate and adaptive immune systems.

6-Diazo-5-oxo-L-norleucine (DON): Historical Efficacy and Modern Re-evaluation

Historical preclinical data confirmed DON's anti-tumoral efficacy across different animal models. More recently, in a U87 glioblastoma flank xenograft mouse model, intraperitoneal administration of DON at 0.8 mg/kg daily resulted in a greater than 50% reduction in tumor size compared to the vehicle-treated control group. However, this efficacy was associated with significant toxicity. The renewed interest in DON stems from the recognition that many tumors are dependent on glutamine for their growth and survival.

Table 1: Comparative Preclinical Efficacy Data

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Source
This compound MC38 Colon Cancer (mouse)0.5 - 1.4 mg/kg, s.c., daily (5 days on, 2 days off)96% - 101%
This compound CT26 Colon Cancer (mouse)0.5 mg/kg, s.c., daily for 5 days90% (at day 12)
DON U87 Glioblastoma (mouse xenograft)0.8 mg/kg, i.p., daily>50%

Toxicity Profile: The Rationale for a Prodrug Approach

The primary driver for the development of this compound was the significant toxicity profile of DON, which limited its clinical utility.

This compound: A Favorable Preclinical Safety Profile

Preclinical studies have consistently shown that this compound is well-tolerated at doses that demonstrate significant anti-tumor efficacy. In the MC38 mouse model, no significant body weight loss was observed during treatment with this compound. Early clinical experience with this compound has also indicated no dose-limiting toxicities at exposures associated with preclinical efficacy, suggesting a wide therapeutic window. The improved safety profile is attributed to its preferential conversion to DON within the tumor, which results in significantly lower systemic exposure.

6-Diazo-5-oxo-L-norleucine (DON): Dose-Limiting Gastrointestinal Toxicity

The clinical development of DON was impeded by its dose-limiting gastrointestinal (GI) toxicities, including nausea, vomiting, and diarrhea. Preclinical studies in mice have reported LD50 values for DON to be 197 mg/kg (oral) and 220 mg/kg (intraperitoneal). In a U87 glioblastoma mouse model, a dose of 0.8 mg/kg of DON, while effective, also led to significant toxicity, including weight loss, lethargy, and hunching.

Table 2: Comparative Toxicity Data

CompoundMetricSpeciesValuePrimary ToxicitiesSource
This compound ObservationMouseWell-tolerated at efficacious doses (0.5-1.4 mg/kg)No significant body weight loss
DON LD50 (Oral)Mouse197 mg/kgGastrointestinal, Peritonitis, Fatty Liver Degeneration
DON LD50 (Intraperitoneal)Mouse220 mg/kgGastrointestinal, Peritonitis, Fatty Liver Degeneration
DON LD50 (Intraperitoneal)Rat80 mg/kgNot specified
DON MTD (24h infusion)Human (Phase I)600 mg/m²Nausea, Vomiting, Diarrhea, Thrombocytopenia

Mechanism of Action: Targeting Glutamine Metabolism

Both this compound and DON function as broad-spectrum glutamine antagonists, inhibiting multiple enzymes that are crucial for cancer cell proliferation and survival.

As the active metabolite of this compound, DON mimics glutamine and irreversibly inhibits a range of glutamine-utilizing enzymes. This disrupts several key metabolic pathways in cancer cells, including:

  • Nucleotide Synthesis: Inhibition of enzymes like carbamoyl-phosphate synthetase II (CPS-II), phosphoribosyl pyrophosphate amidotransferase (PPAT), and CTP synthetase (CTPS) blocks the synthesis of pyrimidines and purines, which are essential for DNA and RNA replication.

  • Hexosamine Biosynthesis: By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts the production of UDP-GlcNAc, a critical component for protein glycosylation.

  • Glutaminolysis: Inhibition of glutaminase (B10826351) (GLS) prevents the conversion of glutamine to glutamate, a key step in the TCA cycle for energy production.

This broad inhibition of glutamine metabolism leads to metabolic stress and apoptosis in cancer cells. Furthermore, by altering the tumor microenvironment's metabolic landscape, these compounds can enhance anti-tumor immune responses.

Glutamine_Metabolism_Inhibition cluster_pathways Key Metabolic Pathways Nucleotide Synthesis Nucleotide Synthesis DNA/RNA Replication DNA/RNA Replication Nucleotide Synthesis->DNA/RNA Replication Hexosamine Biosynthesis Hexosamine Biosynthesis Protein Glycosylation Protein Glycosylation Hexosamine Biosynthesis->Protein Glycosylation Glutaminolysis Glutaminolysis TCA Cycle (Energy) TCA Cycle (Energy) Glutaminolysis->TCA Cycle (Energy) Amino Acid Synthesis Amino Acid Synthesis Protein Synthesis Protein Synthesis Amino Acid Synthesis->Protein Synthesis Glutamine Glutamine Glutamine->Nucleotide Synthesis via multiple enzymes Glutamine->Hexosamine Biosynthesis via GFAT Glutamine->Glutaminolysis via GLS Glutamine->Amino Acid Synthesis Sirpiglenastat_DON This compound / DON Sirpiglenastat_DON->Nucleotide Synthesis Inhibits Sirpiglenastat_DON->Hexosamine Biosynthesis Inhibits Sirpiglenastat_DON->Glutaminolysis Inhibits Sirpiglenastat_DON->Amino Acid Synthesis Inhibits Tumor Growth Tumor Growth Sirpiglenastat_DON->Tumor Growth Inhibits DNA/RNA Replication->Tumor Growth Protein Glycosylation->Tumor Growth TCA Cycle (Energy)->Tumor Growth Protein Synthesis->Tumor Growth

Fig. 1: Simplified signaling pathway of glutamine metabolism and its inhibition by this compound/DON.

Experimental Protocols

In Vivo Efficacy Study of this compound

The following is a summarized protocol based on the study by Yokoyama et al. (2022) for assessing the in vivo efficacy of this compound in a syngeneic mouse model.

  • Cell Culture and Tumor Implantation:

    • MC38 murine colon adenocarcinoma cells are cultured in appropriate media.

    • Female C57BL/6 mice are subcutaneously inoculated in the right flank with a suspension of MC38 cells.

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored by caliper measurements.

    • When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle.

    • The drug is administered subcutaneously at the desired doses (e.g., 0.5, 1.0, 1.4 mg/kg) according to a specified schedule (e.g., daily for 5 days, followed by 2 days off, for a set number of cycles). The control group receives the vehicle only.

  • Efficacy Assessment:

    • Tumor volumes are measured regularly throughout the study.

    • Animal body weights are monitored as a measure of toxicity.

    • The study endpoint is typically when tumors reach a maximum allowed size or at a predetermined time point.

    • Tumor Growth Inhibition (TGI) is calculated.

    • Survival analysis is also performed.

In_Vivo_Efficacy_Workflow Cell_Culture MC38 Cell Culture Tumor_Implantation Subcutaneous Implantation in C57BL/6 Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Survival) Monitoring->Endpoint

References

Unveiling the Immunomodulatory Landscape: A Comparative Analysis of Sirpiglenastat and Other Glutamine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of cancer immunotherapy, metabolic reprogramming of the tumor microenvironment (TME) has emerged as a promising therapeutic strategy. Glutamine, a non-essential amino acid, is a critical nutrient for rapidly proliferating cancer cells and plays a pivotal role in shaping anti-tumor immune responses. Sirpiglenastat (DRP-104), a novel broad-acting glutamine antagonist, has garnered significant attention for its potential to not only directly inhibit tumor growth but also to robustly modulate the immune landscape within the TME. This guide provides a comprehensive comparison of this compound with other key glutamine antagonists, supported by experimental data, to aid researchers in their evaluation of these promising therapeutic agents.

At a Glance: Comparative Overview of Glutamine Antagonists

The table below summarizes the key characteristics of this compound and its main comparators, the broad-spectrum glutamine antagonist JHU-083 and the selective glutaminase-1 (GLS1) inhibitor Telaglenastat (CB-839).

FeatureThis compound (DRP-104)JHU-083Telaglenastat (CB-839)
Drug Class Broad-acting glutamine antagonist (prodrug of DON)Broad-acting glutamine antagonist (prodrug of DON)Selective glutaminase (B10826351) 1 (GLS1) inhibitor
Mechanism of Action Irreversibly inhibits multiple glutamine-utilizing enzymesIrreversibly inhibits multiple glutamine-utilizing enzymesReversibly and selectively inhibits GLS1 (KGA and GAC isoforms)[1]
Primary Metabolic Impact Broad disruption of glutamine metabolism, including nucleotide and amino acid synthesisBroad disruption of glutamine metabolismInhibition of the conversion of glutamine to glutamate
Key Immunomodulatory Effects ↑ T-cell, NK cell, NKT cell infiltration and function; ↓ MDSCs; M1 macrophage polarization[2][3]↓ MDSCs; M1 macrophage polarization; ↑ T-cell memory phenotype[4][5]↑ T-cell infiltration and activity
Clinical Development Status Phase 1/2 clinical trials (NCT04471415)Preclinical/InvestigationalPhase 1/2 clinical trials

In-Depth Immunomodulatory Profile Comparison

The following tables provide a detailed comparison of the reported immunomodulatory effects of this compound, JHU-083, and Telaglenastat based on available preclinical data.

Table 1: Effects on T-Lymphocytes

ParameterThis compound (DRP-104)JHU-083Telaglenastat (CB-839)
CD8+ T-cell Infiltration Increased infiltration in tumorsModerate increase in tumor-infiltrating CD8+ T-cellsIncreased infiltration of effector T-cells in combination with checkpoint inhibitors
T-cell Activation/Function Increased proliferation and reduced exhaustion phenotypesPromoted a stem cell-like phenotype in CD8+ T-cellsImproved cytotoxic activity of tumor-infiltrating lymphocytes (TILs)
Regulatory T-cells (Tregs) Data not availableDecreased abundance of TregsDecreased presence of regulatory T-cells

Table 2: Effects on Myeloid Cells

ParameterThis compound (DRP-104)JHU-083Telaglenastat (CB-839)
Myeloid-Derived Suppressor Cells (MDSCs) Decreased numbers in the TMEMarkedly reduced numbers in blood and tumorData not available
Tumor-Associated Macrophages (TAMs) Polarization to pro-inflammatory M1 phenotypeReprogramming of immunosuppressive M2-like macrophages to a pro-inflammatory M1 phenotype; increased phagocytic activityDecreased presence of tumor-associated macrophages

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways affected by this compound and its comparators.

Sirpiglenastat_Mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound (DRP-104) DON 6-Diazo-5-oxo-L-norleucine (DON) This compound->DON Activation Glutamine_Metabolism Multiple Glutamine- Utilizing Enzymes DON->Glutamine_Metabolism Inhibition Immune_Cells Immune Cells DON->Immune_Cells Modulation Nucleotide_Synthesis Nucleotide Synthesis Glutamine_Metabolism->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Glutamine_Metabolism->Amino_Acid_Synthesis Tumor_Growth Tumor Growth Inhibition Nucleotide_Synthesis->Tumor_Growth Amino_Acid_Synthesis->Tumor_Growth MDSC MDSC Immune_Cells->MDSC Inhibition M2_Macrophage M2 Macrophage Immune_Cells->M2_Macrophage Repolarization T_Cell T-Cell Immune_Cells->T_Cell Activation NK_Cell NK Cell Immune_Cells->NK_Cell Activation M1_Macrophage M1 Macrophage M2_Macrophage->M1_Macrophage Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity NK_Cell->Anti_Tumor_Immunity M1_Macrophage->Anti_Tumor_Immunity

This compound's dual mechanism of action.

Glutamine_Antagonist_Comparison cluster_broad Broad Antagonists cluster_selective Selective Inhibitor Glutamine Glutamine Multiple_Enzymes Multiple Glutamine- Utilizing Enzymes Glutamine->Multiple_Enzymes GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 This compound This compound / JHU-083 (DON Prodrugs) This compound->Multiple_Enzymes Inhibit Downstream_Metabolism Downstream Metabolic Pathways (e.g., TCA cycle, Nucleotide Synthesis) Multiple_Enzymes->Downstream_Metabolism Telaglenastat Telaglenastat (CB-839) Telaglenastat->GLS1 Inhibit Glutamate Glutamate GLS1->Glutamate Glutamate->Downstream_Metabolism

Comparison of metabolic targets.

Experimental Protocols

This section outlines the general methodologies for key experiments used to validate the immunomodulatory effects of glutamine antagonists.

1. In Vivo Tumor Growth and Immune Cell Profiling

  • Animal Models: Syngeneic mouse models (e.g., CT26 colon carcinoma, 4T1 breast cancer) are commonly used. Tumor cells are implanted subcutaneously into immunocompetent mice.

  • Drug Administration: this compound, JHU-083, or Telaglenastat is administered systemically (e.g., intraperitoneally or subcutaneously) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Immune Cell Analysis (Flow Cytometry):

    • At the end of the study, tumors are excised, dissociated into single-cell suspensions.

    • Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8 for T-cells; F4/80, CD11b, CD206, MHCII for macrophages; Ly6G, Ly6C for MDSCs).

    • Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment. A general protocol for tumor digestion for flow cytometry involves mechanical mincing followed by enzymatic digestion using kits like Miltenyi's Mouse Tumor Dissociation Kit.

2. In Vitro Macrophage Polarization Assay

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and differentiated into M2 (immunosuppressive) macrophages using cytokines like IL-4 and IL-13.

  • Treatment: M2 macrophages are treated with the glutamine antagonist of interest.

  • Analysis:

    • Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206).

    • Protein Expression: Flow cytometry or Western blotting is used to analyze the expression of M1 and M2 surface markers.

    • Functional Assays: Phagocytosis assays are performed by co-culturing the treated macrophages with labeled tumor cells and quantifying uptake by flow cytometry.

3. T-cell Activation and Function Assays

  • Co-culture System: Tumor cells are co-cultured with tumor-infiltrating lymphocytes (TILs) or antigen-specific T-cells.

  • Treatment: The co-culture is treated with the glutamine antagonist.

  • Analysis:

    • Cytotoxicity Assay: The ability of T-cells to kill tumor cells is measured using assays that detect apoptosis in the target cells (e.g., caspase-3 staining by flow cytometry).

    • Cytokine Production: The concentration of cytokines like IFN-γ and TNF-α in the culture supernatant is measured by ELISA or cytokine bead array.

    • Proliferation Assay: T-cell proliferation is assessed by measuring the incorporation of DNA synthesis markers like BrdU or by using dye dilution assays.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Tumor_Implantation Tumor Cell Implantation Drug_Treatment Drug Treatment Tumor_Implantation->Drug_Treatment Tumor_Growth_Monitoring Tumor Growth Monitoring Drug_Treatment->Tumor_Growth_Monitoring Tumor_Harvest Tumor Harvest & Dissociation Tumor_Growth_Monitoring->Tumor_Harvest Flow_Cytometry_InVivo Flow Cytometry (Immune Cell Profiling) Tumor_Harvest->Flow_Cytometry_InVivo Cell_Culture Immune Cell/Tumor Cell Culture Drug_Incubation Drug Incubation Cell_Culture->Drug_Incubation Functional_Assays Functional Assays (e.g., Cytotoxicity, Phagocytosis) Drug_Incubation->Functional_Assays Molecular_Analysis Molecular Analysis (e.g., qRT-PCR, Western Blot) Drug_Incubation->Molecular_Analysis

General experimental workflow.

Conclusion

References

Sirpiglenastat Efficacy: A Comparative Analysis in Immunocompetent and Immunodeficient Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data reveals the critical role of the immune system in the antitumor activity of Sirpiglenastat (DRP-104), a novel glutamine antagonist. Studies in syngeneic mouse models demonstrate significantly greater tumor growth inhibition in immunocompetent mice compared to their immunodeficient counterparts, highlighting the compound's dual mechanism of action: direct tumor cell metabolic disruption and robust immune system activation.

This compound is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to be preferentially activated within the tumor microenvironment.[1][2] By inhibiting multiple enzymes involved in glutamine metabolism, this compound disrupts cancer cell anabolism and proliferation.[3][4] Concurrently, it remodels the tumor microenvironment by stimulating both innate and adaptive immune responses.[1] This guide provides a detailed comparison of this compound's efficacy in preclinical models with and without a functional immune system, supported by experimental data and protocols.

Quantitative Efficacy Comparison

The antitumor efficacy of this compound was evaluated in various murine tumor models, with key experiments directly comparing its effects in immunocompetent and immunodeficient mice. The data consistently shows a marked reduction in efficacy in the absence of a complete immune system, underscoring the importance of its immunomodulatory effects.

Mouse ModelImmune StatusTumor ModelTreatmentKey Efficacy MetricResultReference
BALB/cImmunocompetentCT26 (Colon Carcinoma)This compound (0.5 mg/kg)Tumor Growth Inhibition (TGI) at Day 1488.1%
BALB/c nudeImmunodeficientCT26 (Colon Carcinoma)This compound (0.5 mg/kg)Tumor Growth Inhibition (TGI) at Day 1468.4%
C57BL/6Immunocompetent (Wild Type)MC38 (Colon Adenocarcinoma)This compound (0.5 mg/kg)Tumor Growth Inhibition (TGI)Significant TGI (96% to 101% at doses from 0.5 to 1.4 mg/kg)
C57BL/6Immunocompetent (CD8+ cell depleted)MC38 (Colon Adenocarcinoma)This compound (0.5 mg/kg)Antitumor EfficacySignificantly decreased
C57BL/6Immunocompetent (NK cell depleted)MC38 (Colon Adenocarcinoma)This compound (0.5 mg/kg)Antitumor EfficacySignificantly decreased
C57BL/6Immunocompetent (CD4+ cell depleted)MC38 (Colon Adenocarcinoma)This compound (0.5 mg/kg)Antitumor EfficacyEnhanced

Mechanism of Action: A Dual Approach

This compound's efficacy is rooted in its two-pronged attack on cancer. It directly targets the metabolic vulnerability of tumor cells dependent on glutamine and simultaneously invigorates the host's immune system to recognize and eliminate cancer cells.

Sirpiglenastat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Direct_Effect Direct Antitumor Effect cluster_Immune_Effect Immunomodulatory Effect This compound This compound (DRP-104 Prodrug) DON DON (Active Drug) This compound->DON Tumor-specific activation Glutamine_Metabolism Glutamine Metabolism DON->Glutamine_Metabolism Inhibits Immune_Stimulation Immune Stimulation DON->Immune_Stimulation TumorCell Tumor Cell TumorCell->Glutamine_Metabolism ImmuneCell Immune Cells (T cells, NK cells) ImmuneCell->Immune_Stimulation Anabolism Tumor Anabolism (Nucleotides, Amino Acids) Glutamine_Metabolism->Anabolism Apoptosis Tumor Cell Apoptosis Glutamine_Metabolism->Apoptosis Inhibition leads to Proliferation Tumor Cell Proliferation Anabolism->Proliferation T_Cell_Activation Increased T Cell Proliferation & Activation Immune_Stimulation->T_Cell_Activation NK_Cell_Activation Increased NK & NKT Cell Infiltration Immune_Stimulation->NK_Cell_Activation M1_Polarization Macrophage M1 Polarization Immune_Stimulation->M1_Polarization MDSC_Reduction Decreased MDSCs Immune_Stimulation->MDSC_Reduction Antitumor_Immunity Enhanced Antitumor Immunity T_Cell_Activation->Antitumor_Immunity NK_Cell_Activation->Antitumor_Immunity M1_Polarization->Antitumor_Immunity MDSC_Reduction->Antitumor_Immunity Reduces immunosuppression Antitumor_Immunity->Apoptosis Induces

Caption: Dual mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the key experiments comparing this compound's efficacy.

In Vivo Tumor Growth Studies
  • Animal Models:

    • Immunocompetent: BALB/c and C57BL/6 mice.

    • Immunodeficient: BALB/c nude mice (lacking mature T cells).

  • Tumor Cell Lines and Implantation:

    • CT26 (murine colon carcinoma) cells were used for BALB/c models.

    • MC38 (murine colon adenocarcinoma) cells were used for C57BL/6 models.

    • Tumor cells were inoculated subcutaneously into the flank of the mice.

  • Treatment Regimen:

    • This compound (DRP-104) was administered subcutaneously at a dose of 0.5 mg/kg.

    • The dosing schedule was once daily for five consecutive days, followed by a two-day break, for three cycles (q.d. x5 days ON + 2 days OFF x3 cycles).

    • Control groups received a vehicle solution.

  • Efficacy Assessment:

    • Tumor volume was measured regularly using calipers.

    • Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

    • Survival was monitored, with the endpoint defined as the date when tumor volume reached a predetermined size (e.g., 2000 mm³).

Immune Cell Depletion Studies
  • Animal Model: MC38 tumor-bearing C57BL/6 mice.

  • Depletion Antibodies:

    • CD8+ T cells were depleted using an anti-CD8α antibody.

    • NK cells were depleted using an anti-asialoGM1 antibody.

    • CD4+ T cells were depleted using an anti-CD4 antibody.

  • Procedure:

    • Mice were treated with the respective depleting antibodies prior to and during the treatment with this compound.

    • Immune cell depletion was confirmed by methods such as flow cytometry.

  • Analysis: The antitumor activity of this compound was assessed in these immune-cell-depleted mice and compared to non-depleted, this compound-treated mice to determine the contribution of each immune cell subset to the drug's efficacy.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis start Start tumor_implant Subcutaneous Tumor Cell Implantation start->tumor_implant mouse_groups Group Assignment: - Immunocompetent (BALB/c, C57BL/6) - Immunodeficient (BALB/c nude) tumor_implant->mouse_groups depletion Immune Cell Depletion (optional) (anti-CD8, anti-CD4, anti-asialoGM1) mouse_groups->depletion treatment Administer this compound (0.5 mg/kg, s.c.) or Vehicle Control depletion->treatment schedule Dosing Schedule: q.d. x5 days ON + 2 days OFF x3 cycles treatment->schedule tumor_measurement Tumor Volume Measurement schedule->tumor_measurement During & Post-Treatment survival_monitoring Survival Monitoring schedule->survival_monitoring During & Post-Treatment data_analysis Calculate Tumor Growth Inhibition (TGI) & Analyze Survival Data tumor_measurement->data_analysis survival_monitoring->data_analysis end End data_analysis->end

Caption: In vivo efficacy study workflow.

Conclusion

The preclinical evidence strongly indicates that the antitumor efficacy of this compound is significantly dependent on a functional immune system. While it exhibits direct cytotoxic effects on cancer cells by disrupting glutamine metabolism, its ability to stimulate a robust anti-tumor immune response is a critical component of its therapeutic effect. The reduced efficacy in immunodeficient mice and in mice depleted of key immune effector cells like CD8+ T cells and NK cells, confirms the essential contribution of the immune system to this compound's mechanism of action. These findings provide a strong rationale for the clinical development of this compound, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, to leverage its dual-action capabilities.

References

Comparative Gene Expression Analysis of Sirpiglenastat and Alternative Therapies in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sirpiglenastat's Performance with Other Cancer Therapeutics Supported by Experimental Data.

This compound (DRP-104) is a novel anti-cancer agent that targets glutamine metabolism, a key pathway for tumor growth and survival. As a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), this compound is designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] This guide provides a comparative analysis of the gene expression changes induced by this compound in tumors, alongside those of other cancer therapies, specifically the glutaminase (B10826351) inhibitor Telaglenastat (CB-839) and the immune checkpoint inhibitor Pembrolizumab (anti-PD-1).

Mechanism of Action: A Two-Pronged Attack on Cancer

This compound exerts its anti-tumor effects through a dual mechanism of action. Firstly, by inhibiting multiple enzymes involved in glutamine metabolism, it directly disrupts the anabolic processes required for rapid cancer cell proliferation, leading to metabolic stress and apoptosis. Secondly, this metabolic reprogramming of the tumor microenvironment enhances anti-tumor immunity. It stimulates both the innate and adaptive immune systems by increasing the infiltration and activation of cytotoxic T cells and Natural Killer (NK) cells, while reducing immunosuppressive cell populations and polarizing macrophages towards an anti-tumor M1 phenotype.

Gene Expression Profiling: Unveiling the Molecular Impact

Gene expression analysis of tumors following this compound treatment reveals a significant modulation of genes associated with both metabolic and immune pathways. This section compares the available gene expression data for this compound with that of Telaglenastat and Pembrolizumab.

This compound: Broad Immunological Modulation

In a preclinical study using the MC38 colon adenocarcinoma model, this compound treatment led to extensive changes in the tumor microenvironment.[3] Gene expression profiling using the NanoString PanCancer IO 360™ panel, which includes 770 genes related to immuno-oncology, demonstrated a broad immunological modulation.[3]

Table 1: Key Gene Expression Changes in MC38 Tumors Following this compound Treatment

Biological ProcessDirection of ChangeKey Genes/Signatures Affected
Immune Cell Infiltration UpregulatedSignatures for T cells, NK cells, NKT cells, Macrophages
T Cell Function UpregulatedGenes associated with T cell activation and proliferation
T Cell Exhaustion DownregulatedGenes related to exhausted CD8+ T cells
Macrophage Polarization M1 Phenotype FavoredUpregulation of M1 macrophage-associated genes
Glutamine Metabolism DownregulatedGenes involved in glutamine utilization pathways
Cell Proliferation DownregulatedGenes associated with the cell cycle
Apoptosis UpregulatedGenes promoting programmed cell death

Note: This table is a summary of qualitative findings from Yokoyama et al., Mol Cancer Ther 2022. Quantitative fold-change and p-value data were not publicly available in the primary publication or its supplementary materials.

Alternative Therapies: A More Focused Approach

Telaglenastat (CB-839): As a selective inhibitor of glutaminase (GLS1), Telaglenastat also targets glutamine metabolism. However, its action is more specific than the broad antagonism of this compound. While comprehensive in-vivo gene expression data in the MC38 model is limited, studies in colorectal cancer cell lines show that CB-839 treatment leads to alterations in metabolic pathways, particularly the Krebs cycle and glutaminolysis.[4] The impact on the immune microenvironment is less characterized at the gene expression level compared to this compound.

Pembrolizumab (Anti-PD-1): This immune checkpoint inhibitor works by blocking the PD-1/PD-L1 pathway, thereby unleashing the anti-tumor activity of T cells. In the MC38 tumor model, anti-PD-1 therapy leads to an upregulation of genes associated with T cell activation and interferon-gamma (IFNγ) signaling. However, resistance to anti-PD-1 therapy has been associated with the activation of alternative signaling pathways such as TGFβ and Notch.

Table 2: Comparative Overview of Gene Expression Changes

FeatureThis compound (Broad Glutamine Antagonist)Telaglenastat (Glutaminase Inhibitor)Pembrolizumab (Anti-PD-1)
Primary Target Multiple glutamine-utilizing enzymesGlutaminase (GLS1)PD-1 receptor on T cells
Metabolic Gene Changes Broad downregulation of glutamine metabolism, glycolysis, nucleotide synthesisDownregulation of glutaminolysis and Krebs cycle intermediatesIndirect effects on tumor cell metabolism
Immune Gene Changes Broad upregulation of immune cell infiltration and activation signaturesLess defined direct impact on immune gene expressionUpregulation of T cell activation and IFNγ-related genes
Key Affected Pathways Glutamine Metabolism, Immune Checkpoint, T-cell and B-cell signaling, Macrophage functionGlutaminolysis, TCA CyclePD-1/PD-L1 signaling, T-cell receptor signaling, IFNγ signaling

Experimental Protocols

Gene Expression Analysis of MC38 Tumors Treated with this compound

1. Animal Model and Treatment:

  • C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.

  • Once tumors reach a specified volume, mice are treated with either vehicle control or this compound at a designated dose and schedule (e.g., daily for 5 days).

2. Tumor Collection and RNA Extraction:

  • At the end of the treatment period, tumors are excised, weighed, and snap-frozen in liquid nitrogen or placed in a stabilizing solution (e.g., RNAlater).

  • Total RNA is extracted from the tumor tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

3. NanoString nCounter Gene Expression Analysis:

  • Gene expression profiling is performed using the NanoString nCounter platform with the PanCancer IO 360™ and Metabolic Pathways panels.

  • A specific amount of total RNA (e.g., 100 ng) is hybridized with the reporter and capture probes for the target genes.

  • The hybridized samples are then processed on the nCounter Prep Station and the Digital Analyzer for data acquisition.

4. Data Analysis:

  • The raw count data is normalized using positive controls and housekeeping genes.

  • Differential gene expression between the this compound-treated and vehicle control groups is determined using the nSolver™ Analysis Software or other appropriate statistical methods.

  • Pathway analysis and gene set enrichment analysis are performed to identify the biological processes and pathways affected by this compound treatment.

Visualizing the Impact: Signaling Pathways and Workflows

This compound's Dual Mechanism of Action

Sirpiglenastat_Mechanism cluster_0 Tumor Cell cluster_1 Tumor Microenvironment This compound This compound DON DON This compound->DON Activation Glutamine_Metabolism Glutamine Metabolism DON->Glutamine_Metabolism Inhibition Immune_Cells T cells, NK cells, Macrophages DON->Immune_Cells Modulation Metabolic_Stress Metabolic Stress & Apoptosis Glutamine_Metabolism->Metabolic_Stress Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Immune_Cells->Anti_Tumor_Immunity

Caption: this compound is activated to DON in tumors, inhibiting glutamine metabolism and enhancing anti-tumor immunity.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow Tumor_Model MC38 Tumor Model (C57BL/6 Mice) Treatment This compound or Vehicle Treatment Tumor_Model->Treatment Tumor_Harvest Tumor Excision & Processing Treatment->Tumor_Harvest RNA_Extraction Total RNA Extraction Tumor_Harvest->RNA_Extraction QC RNA Quality & Quantity Control RNA_Extraction->QC NanoString NanoString nCounter (IO 360 Panel) QC->NanoString Data_Acquisition Data Acquisition NanoString->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Analysis Differential Expression & Pathway Analysis Normalization->Analysis

Caption: Workflow for analyzing gene expression in tumors after this compound treatment using NanoString technology.

References

Sirpiglenastat: A Novel Glutamine Antagonist Enhancing Anti-PD-1 and Anti-CTLA-4 Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synergistic effects of Sirpiglenastat with immune checkpoint inhibitors.

This compound (DRP-104), a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), is emerging as a promising therapeutic agent in oncology.[1][2][3] Its mechanism of action, which involves the irreversible inhibition of multiple glutamine-utilizing enzymes, not only directly impedes tumor cell metabolism but also remodels the tumor microenvironment (TME) to be more favorable for anti-tumor immunity.[4][5] This guide provides a detailed comparison of the synergistic effects of this compound when combined with anti-PD-1/PD-L1 and anti-CTLA-4 checkpoint inhibitors, supported by preclinical experimental data.

Mechanism of Action: A Two-Pronged Attack

This compound is designed to be preferentially converted to its active form, DON, within the tumor. This targeted delivery minimizes systemic toxicity, a significant limitation of earlier glutamine antagonists. Once activated, DON disrupts the tumor's addiction to glutamine, a critical nutrient for rapid proliferation, leading to direct anti-tumor effects.

Beyond its direct cytotoxic effects, this compound profoundly modulates the TME. By altering tumor metabolism, it enhances the infiltration and function of various immune cells, including T cells, NK cells, and NKT cells. It also promotes the polarization of tumor-associated macrophages to the pro-inflammatory M1 phenotype and reduces immunosuppressive myeloid-derived suppressor cells (MDSCs). This immunological reprogramming creates a more permissive environment for the activity of immune checkpoint inhibitors.

Synergy with Anti-PD-1/PD-L1 Therapy

Preclinical studies have consistently demonstrated that the combination of this compound with anti-PD-1 or anti-PD-L1 antibodies results in significantly enhanced anti-tumor efficacy compared to either agent alone.

Quantitative Data Summary:
Animal ModelTreatment GroupTumor Growth Inhibition (TGI)Median Survival (Days)Long-Term CuresCitation
CT26 Colon CarcinomaVehicle---
Anti-PD-1Minimal--
This compound (0.5 mg/kg)Significant--
This compound (1.4 mg/kg)Significant--
This compound (0.5 mg/kg) + Anti-PD-1Improved vs. monotherapySignificantly enhanced3/8 mice
This compound (1.4 mg/kg) + Anti-PD-1Improved vs. monotherapy>775/8 mice
H22 HepatomaVehicle-27.5-
Anti-PD-L123% (non-significant)29.5-
This compound (0.7 mg/kg)Significant45-
This compound (1.4 mg/kg)Significant47-
This compound (0.7 mg/kg) + Anti-PD-L1Complete tumor stasis76.512.5%
This compound (1.4 mg/kg) + Anti-PD-L1Complete tumor stasis9450%
LUSC GEMM (1969b)Vehicle---
Anti-PD-1---
This compound (1mg/kg)---
This compound + Anti-PD-1Synergistic effect--

Note: LUSC GEMM refers to a genetically engineered mouse model of lung squamous cell carcinoma.

Experimental Protocol: CT26 Colon Carcinoma Model
  • Cell Line: CT26 mouse colon carcinoma cells were used.

  • Animals: BALB/c mice were inoculated with CT26 cells.

  • Treatment:

    • This compound was administered subcutaneously (s.c.) daily for 5 days, followed by 2 days off, for 4 cycles.

    • Anti-PD-1 antibody (10 mg/kg) was administered intraperitoneally (i.p.) every 4 days for 8 doses.

  • Endpoints: Tumor growth inhibition and overall survival were monitored.

Synergy with Anti-CTLA-4 Therapy

The combination of this compound with anti-CTLA-4 therapy has also shown promising synergistic effects, particularly through the modulation of regulatory T cells (Tregs).

Quantitative Data Summary:
Animal ModelTreatment GroupTumor Growth Inhibition (TGI)Percent SurvivalCitation
CT26 Colon CarcinomaVehicle--
Anti-CTLA-4 (2.5 mg/kg)--
This compound (1.4 mg/kg)--
This compound + Anti-CTLA-4Synergistic effectEnhanced vs. monotherapy
Experimental Protocol: CT26 Colon Carcinoma Model
  • Cell Line: CT26 mouse colon carcinoma cells were used.

  • Animals: BALB/c mice were inoculated with CT26 cells.

  • Treatment:

    • This compound (1.4 mg/kg) was administered subcutaneously (s.c.) for 5 days on, 2 days off for 3 weeks.

    • Anti-CTLA-4 antibody (2.5 mg/kg) was administered intraperitoneally (i.p.) for 3 doses.

  • Endpoints: Tumor volume and percent survival were assessed.

Visualizing the Mechanisms

Signaling Pathway of this compound and Immune Checkpoint Blockade

cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immune_checkpoint Immune Checkpoint Blockade This compound This compound (DRP-104) DON DON (Active Drug) This compound->DON Activation GlutamineMetabolism Glutamine Metabolism DON->GlutamineMetabolism Inhibits MDSC MDSCs DON->MDSC Inhibits M2_Macrophage M2 Macrophages DON->M2_Macrophage Inhibits T_Cell T Cell DON->T_Cell Activates NK_Cell NK Cell DON->NK_Cell Activates M1_Macrophage M1 Macrophages DON->M1_Macrophage Promotes TumorGrowth Tumor Growth & Proliferation GlutamineMetabolism->TumorGrowth Supports Treg Tregs Treg->T_Cell Suppresses PD1 PD-1 CTLA4 CTLA-4 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Anti_PD1 Anti-PD-1 Anti_PD1->PD1 Blocks Anti_CTLA4 Anti-CTLA-4 Anti_CTLA4->CTLA4 Blocks

Caption: this compound's dual action on tumor metabolism and immune cell activation.

Experimental Workflow for Preclinical Combination Studies

start Tumor Cell Implantation (e.g., CT26 in BALB/c mice) tumor_growth Tumor Growth Establishment start->tumor_growth treatment Treatment Initiation tumor_growth->treatment group1 Vehicle Control treatment->group1 group2 This compound Monotherapy treatment->group2 group3 Anti-PD-1 / Anti-CTLA-4 Monotherapy treatment->group3 group4 Combination Therapy: This compound + Checkpoint Inhibitor treatment->group4 monitoring Tumor Volume & Survival Monitoring group1->monitoring group2->monitoring group3->monitoring group4->monitoring analysis Data Analysis (TGI, Survival Curves) monitoring->analysis

Caption: General workflow for in vivo combination therapy studies.

Clinical Development

The promising preclinical data has led to the clinical investigation of this compound in combination with immune checkpoint inhibitors. A clinical trial is underway to evaluate the safety and efficacy of this compound in combination with pembrolizumab (B1139204) (an anti-PD-1 therapy) in patients with non-small cell lung cancer (NSCLC). Another study is investigating this compound as a single agent and in combination with atezolizumab (an anti-PD-L1 therapy) in patients with advanced solid tumors.

Conclusion

This compound represents a novel immunometabolic approach to cancer therapy. Its ability to directly target tumor metabolism while simultaneously enhancing anti-tumor immunity provides a strong rationale for its combination with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4. The preclinical data robustly supports the synergistic potential of these combinations, leading to improved tumor control and survival. Ongoing clinical trials will be crucial in translating these findings into effective therapies for patients with advanced cancers.

References

A Head-to-Head In Vitro Comparison of Glutamine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro performance of key glutamine antagonists. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for selecting the appropriate antagonist for preclinical cancer research.

Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon known as "glutamine addiction." This metabolic vulnerability has led to the development of various glutamine antagonists as potential cancer therapeutics. These agents primarily fall into two categories: broad-spectrum inhibitors that mimic glutamine and inhibit multiple glutamine-utilizing enzymes, and targeted inhibitors that act on specific components of the glutamine metabolism pathway, such as the enzyme glutaminase (B10826351) (GLS) or glutamine transporters. This guide will focus on a head-to-head comparison of prominent glutamine antagonists, including the broad-spectrum inhibitors 6-Diazo-5-oxo-L-norleucine (DON), its prodrug JHU-083, and Acivicin, as well as the glutaminase inhibitors CB-839 and BPTES, and the glutamine transport inhibitor V-9302.

Quantitative Performance Data

The in vitro potency of glutamine antagonists is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available IC50 data for the selected glutamine antagonists. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time. The data presented here is compiled from multiple studies to provide a comparative overview.

AntagonistClassTarget(s)Cancer Cell LineIC50 (µM)Reference
DON Broad-SpectrumMultiple Glutamine-Utilizing EnzymesKPC (Pancreatic)~1-9[1]
PaTu 8988T (Pancreatic)~4-100[1]
JHU-083 Broad-Spectrum (DON Prodrug)Multiple Glutamine-Utilizing EnzymesMDA-MB-231 (Breast)Not explicitly stated[2]
4T1 (Breast)Not explicitly stated[2]
Acivicin Broad-SpectrumMultiple Glutamine-Utilizing EnzymesMCF-7 (Breast)~6.25 (Effective concentration)[3]
CB-839 Glutaminase InhibitorGLS1HG-3 (CLL)0.41
MEC-1 (CLL)66.2
Various Breast Cancer Lines0.01 - >10
BPTES Glutaminase InhibitorGLS1Multiple Cancer Cell LinesGenerally higher than CB-839
V-9302 Glutamine Transport InhibitorASCT2, SNAT2HEK-293 (Kidney)9.6
Various Breast Cancer Lines2.73 - 14.2

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental approach for comparing these antagonists, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Glutamine_int Glutamine ASCT2->Glutamine_int Purine_Pyrimidine Purine/Pyrimidine Synthesis Glutamine_int->Purine_Pyrimidine Hexosamine Hexosamine Biosynthesis Glutamine_int->Hexosamine ASNS Asparagine Synthetase Glutamine_int->ASNS Glutamine_mit Glutamine Glutamine_int->Glutamine_mit Glutamate_cyt Glutamate Asparagine Asparagine ASNS->Asparagine GLS1 Glutaminase 1 (GLS1) Glutamine_mit->GLS1 Hydrolysis Glutamate_mit Glutamate aKG α-Ketoglutarate Glutamate_mit->aKG Deamination GSH Glutathione (GSH) Glutamate_mit->GSH GLS1->Glutamate_mit TCA TCA Cycle aKG->TCA V9302 V-9302 V9302->ASCT2 Inhibits CB839_BPTES CB-839 / BPTES CB839_BPTES->GLS1 Inhibits DON_JHU083_Acivicin DON / JHU-083 / Acivicin DON_JHU083_Acivicin->Purine_Pyrimidine Inhibits DON_JHU083_Acivicin->Hexosamine Inhibits DON_JHU083_Acivicin->ASNS Inhibits DON_JHU083_Acivicin->GLS1 Inhibits

Caption: Glutamine metabolism pathway and points of antagonist inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cancer Cell Lines B Culture Cells to Optimal Confluency A->B D Seed Cells in 96-well Plates B->D C Prepare Serial Dilutions of Glutamine Antagonists E Treat Cells with Antagonists C->E D->E F Incubate for 48-72 hours E->F G Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) F->G J Perform Metabolic Assays (e.g., Glutamine Uptake, Seahorse) F->J H Measure Absorbance/ Luminescence G->H I Calculate IC50 Values H->I K Analyze Metabolic Flux and Glutamine Consumption J->K

References

Validating Sirpiglenastat's Potent Inhibition of Glutamine Uptake: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Sirpiglenastat (DRP-104) and the alternative glutaminase (B10826351) inhibitor, CB-839 (Telaglenastat), in the context of glutamine uptake and metabolism in cancer cells. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism-focused therapeutic research.

This compound is a novel, broad-acting glutamine antagonist that demonstrates significant anti-tumor efficacy.[1][2] It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[3][4] This targeted activation allows for the broad inhibition of multiple enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[5] This guide provides supporting experimental data and detailed protocols to validate the potent effect of this compound on glutamine metabolism, a key pathway in cancer cell survival and growth.

Comparative Efficacy in Glutamine Metabolism Inhibition

The following table summarizes the key performance indicators of this compound in comparison to CB-839, a selective inhibitor of glutaminase 1 (GLS1). While direct glutamine uptake assays for this compound are not publicly available, its effect is inferred from its mechanism as a competitive inhibitor of glutamine-utilizing enzymes and its profound impact on downstream glutamine metabolism.

FeatureThis compound (DRP-104)CB-839 (Telaglenastat)Reference
Target Broad-spectrum glutamine antagonist (inhibits multiple glutamine-utilizing enzymes)Selective Glutaminase 1 (GLS1) inhibitor
Mechanism of Action Prodrug of DON, a competitive inhibitor of glutamineAllosteric inhibitor of GLS1
Inhibition of Glutamine Consumption Inferred to be high due to broad antagonism and glutamine-dependent cytotoxicityUp to 80% inhibition at 1 µM in melanoma cell lines
Downstream Metabolic Effects Widespread disruption of tumor anabolism and canonical cancer metabolism pathwaysInhibition of the conversion of glutamine to glutamate
Reported Anti-Tumor Activity Significant tumor growth inhibition in various preclinical modelsDemonstrated anti-proliferative activity in multiple cancer cell lines

Experimental Protocols

Protocol 1: In Vitro Glutamine Consumption Assay

This protocol is adapted from methodologies used to evaluate the effect of glutaminase inhibitors on cancer cells.

Objective: To quantify the effect of this compound and CB-839 on the consumption of glutamine from the culture medium by cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete culture medium (e.g., RPMI-1640) supplemented with a known concentration of L-glutamine

  • This compound (DRP-104)

  • CB-839 (Telaglenastat)

  • 96-well cell culture plates

  • Biochemistry analyzer or a commercially available glutamine assay kit

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and CB-839 in a complete culture medium. The final concentrations should bracket the expected IC50 values. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds or vehicle control. Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Sample Collection: At each time point, collect a small aliquot of the culture medium from each well.

  • Glutamine Quantification: Measure the concentration of glutamine remaining in the collected medium using a biochemistry analyzer or a glutamine assay kit, following the manufacturer’s instructions.

  • Cell Viability: At the end of the experiment, determine the number of viable cells in each well using a standard cell viability assay (e.g., MTT, CellTiter-Glo) or by trypsinizing and counting the cells with a hemocytometer.

  • Data Analysis: Normalize the glutamine consumption to the cell number for each condition. Calculate the percentage of glutamine consumption inhibition relative to the vehicle control.

Protocol 2: Radiolabeled Glutamine Uptake Assay

This protocol provides a direct measurement of glutamine transport into cells.

Objective: To directly measure the rate of glutamine uptake by cancer cells in the presence of this compound or CB-839.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (DRP-104)

  • CB-839 (Telaglenastat)

  • 24-well cell culture plates

  • L-[³H]-glutamine (radiolabeled glutamine)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cancer cells into a 24-well plate and grow to ~80-90% confluency.

  • Compound Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with this compound, CB-839, or vehicle control in KRH buffer for 1-2 hours.

  • Uptake Initiation: Initiate glutamine uptake by adding KRH buffer containing a known concentration of L-[³H]-glutamine to each well.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a suitable lysis buffer. Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the cell lysates from a parallel set of wells to normalize the radioactivity counts.

  • Data Analysis: Express the glutamine uptake as counts per minute (CPM) per microgram of protein. Calculate the percentage of inhibition of glutamine uptake for each compound relative to the vehicle control.

Visualizing the Mechanism and Workflow

To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated.

G cluster_pathway This compound's Impact on Glutamine Metabolism Glutamine Extracellular Glutamine Glutamine_transporter Glutamine Transporters (e.g., ASCT2, SLC1A5) Glutamine->Glutamine_transporter Intracellular_Glutamine Intracellular Glutamine Glutamine_transporter->Intracellular_Glutamine Glutamine_Utilizing_Enzymes Multiple Glutamine- Utilizing Enzymes (e.g., GLS, CTPS, GMPS) Intracellular_Glutamine->Glutamine_Utilizing_Enzymes Substrate This compound This compound (DRP-104) DON DON (Active Metabolite) This compound->DON Tumor-specific activation DON->Glutamine_Utilizing_Enzymes Inhibits Metabolic_Pathways Downstream Metabolic Pathways (TCA Cycle, Nucleotide Synthesis, Hexosamine Biosynthesis) Glutamine_Utilizing_Enzymes->Metabolic_Pathways

This compound's mechanism of action.

G cluster_workflow Glutamine Uptake Assay Workflow start Seed Cells treatment Treat with this compound or CB-839 start->treatment add_radiolabel Add Radiolabeled Glutamine treatment->add_radiolabel incubate Incubate for Uptake add_radiolabel->incubate wash Wash to Remove Extracellular Label incubate->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Analyze Data measure->analyze

Workflow for a radiolabeled glutamine uptake assay.

References

Cross-Validation of Sirpiglenastat Activity in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat (also known as DRP-104) is a novel investigational prodrug of the broad-acting glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).[1] By targeting the metabolic addiction of cancer cells to glutamine, this compound presents a promising therapeutic strategy across various malignancies.[2] This guide provides a comparative analysis of this compound's activity in different cancer types, with a focus on Non-Small Cell Lung Cancer (NSCLC) with KEAP1 mutations, Lung Squamous Cell Carcinoma (LUSC), and Fibrolamellar Carcinoma (FLC). We present available preclinical data for this compound and compare it with established alternative therapies for these conditions. Detailed experimental protocols for key assays are also provided to support further research and validation.

Mechanism of Action of this compound

This compound is designed to be preferentially activated within the tumor microenvironment, where it releases its active metabolite, DON.[3] DON irreversibly inhibits multiple enzymes involved in glutamine metabolism, thereby disrupting various anabolic pathways crucial for cancer cell proliferation and survival.[3] This dual mechanism of action not only directly exerts cytotoxic effects on tumor cells but also remodels the tumor microenvironment, enhancing anti-tumor immunity by stimulating T cells, NK cells, and NKT cells, while reducing immunosuppressive cells.[3]

dot

Sirpiglenastat_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tme Tumor Microenvironment This compound This compound (DRP-104) (Prodrug) DON DON (Active Drug) This compound->DON Tumor-specific activation GlutamineMetabolism Glutamine-Dependent Enzymes DON->GlutamineMetabolism Inhibition ImmuneActivation Enhanced Anti-Tumor Immunity DON->ImmuneActivation Modulation Glutamine Glutamine Glutamine->GlutamineMetabolism Biosynthesis Nucleotide, Amino Acid, Lipid Synthesis GlutamineMetabolism->Biosynthesis Energy Energy Production (TCA Cycle Anaplerosis) GlutamineMetabolism->Energy Redox Redox Balance (GSH Synthesis) GlutamineMetabolism->Redox Proliferation Cell Proliferation & Survival Biosynthesis->Proliferation Energy->Proliferation Redox->Proliferation ImmuneCells Effector T cells, NK cells ImmuneCells->ImmuneActivation SuppressiveCells MDSCs, Tregs SuppressiveCells->ImmuneActivation

Caption: this compound's mechanism of action.

Comparative Efficacy of this compound

KEAP1-Mutant Non-Small Cell Lung Cancer (NSCLC)

Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene are associated with poor prognosis and resistance to standard therapies in NSCLC. Preclinical studies have demonstrated that this compound has robust anti-tumor efficacy in multiple mouse and human preclinical models of KEAP1-mutant NSCLC.

Treatment Cancer Model Efficacy Metric Result Reference
This compound (DRP-104) KEAP1-mutant NSCLC (preclinical models)Anti-tumor efficacyRobust
Standard Chemotherapy (e.g., Platinum-based) KEAP1-mutant NSCLCClinical OutcomeOften refractory
Immunotherapy (Checkpoint Inhibitors) KEAP1-mutant NSCLCClinical ResponseOften resistant
Lung Squamous Cell Carcinoma (LUSC)

Standard first-line treatment for advanced LUSC often involves platinum-based chemotherapy.

Treatment Cancer Model Efficacy Metric Result Reference
This compound (DRP-104) Not specifically reported for LUSC, but included in broader NSCLC studies.--
Cisplatin + Gemcitabine Advanced LUSC (clinical)Overall Response RateVaries, often used as a standard
Carboplatin + Paclitaxel Advanced LUSC (clinical)Overall Response RateVaries, often used as a standard
Fibrolamellar Carcinoma (FLC)

FLC is a rare liver cancer that is often treated with surgical resection. For unresectable or metastatic disease, options are limited, and targeted therapies like sorafenib (B1663141) have been used. Recent research indicates that FLC tumors are dependent on glutamine metabolism, providing a strong rationale for the investigation of this compound. A clinical trial combining this compound with the immune checkpoint inhibitor durvalumab is currently underway for FLC.

Treatment Cancer Model Efficacy Metric Result Reference
This compound (DRP-104) + Durvalumab Fibrolamellar Carcinoma (clinical trial)-Ongoing (NCT04471415)
Sorafenib Hepatocellular Carcinoma (preclinical/clinical)Tumor Growth Inhibition / Overall SurvivalModest
Surgical Resection Localized FLC5-year survival~50%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • This compound and/or alternative drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or the alternative drug. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • If using an insoluble formazan (B1609692) product, carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Drug_Treatment Treat with this compound or Alternative Drug Start->Drug_Treatment Incubation Incubate (e.g., 48-72h) Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution Formazan_Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and/or alternative drugs formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound, the alternative drug, or a vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, subcutaneous).

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, metabolomics).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

dot

Xenograft_Model_Workflow Start Inject Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Alternative, or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Excise Tumors for Further Analysis Endpoint->Analysis TGI_Calculation Calculate Tumor Growth Inhibition Analysis->TGI_Calculation

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

This compound demonstrates a promising and distinct mechanism of action by broadly targeting glutamine metabolism in cancer cells and modulating the tumor microenvironment. Preclinical data, particularly in the context of KEAP1-mutant NSCLC, suggests its potential to address unmet medical needs in cancers with specific metabolic vulnerabilities. While direct comparative data with standard-of-care therapies is still emerging, the ongoing clinical trials will be crucial in further cross-validating the activity of this compound across different cancer types and establishing its place in the therapeutic landscape. The experimental protocols provided in this guide offer a framework for researchers to independently evaluate and build upon the existing knowledge of this novel anti-cancer agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Sirpiglenastat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Regulatory Frameworks

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[5] Many states have their own, often more stringent, regulations. In 2019, the EPA enacted Subpart P of the RCRA, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities, including a ban on flushing these substances down the drain.

Step-by-Step Disposal Procedure for Sirpiglenastat

The following procedure is based on general best practices for the disposal of antineoplastic and other hazardous drugs used in a laboratory setting.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused or expired compound, solutions, contaminated personal protective equipment (PPE) such as gloves and gowns, labware (e.g., vials, pipette tips), and cleaning materials from spills, must be segregated as hazardous waste.

    • Do not mix this compound waste with other waste streams like regular trash, biohazardous waste, or non-hazardous chemical waste.

  • Containerization and Labeling:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers. These are often color-coded (e.g., black for RCRA hazardous waste) and should be provided by your institution's Environmental Health and Safety (EHS) department.

    • The label should clearly identify the contents as "Hazardous Waste," list "this compound" as the chemical constituent, and include the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • The storage area should be secure and away from general traffic to prevent accidental spills or exposure.

  • Disposal Request and Pickup:

    • Once the waste container is full or no longer in use, a hazardous waste pickup request should be submitted to your institution's EHS department through their specified online portal or procedure.

    • Do not attempt to dispose of the waste through regular trash or by flushing it down the sewer.

  • Decontamination of Reusable Equipment:

    • Any reusable equipment that has come into contact with this compound should be decontaminated following your institution's approved procedures for hazardous drug decontamination.

Chemical and Physical Properties of this compound

For safe handling and in case of spills, it is essential to be aware of the chemical and physical properties of this compound.

PropertyValue
Molecular Formula C22H27N5O5
Molecular Weight 441.48 g/mol
CAS Number 2079939-05-0
Appearance Solid
Purity ≥95%
Storage -20°C
Solubility DMSO: Sparingly Soluble (1-10 mg/mL)
Experimental Protocols

This compound is often dissolved in solvents like DMSO to prepare stock solutions for in vitro and in vivo experiments. When preparing solutions, it is crucial to do so within a chemical fume hood and while wearing appropriate PPE. For cell-based experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular toxicity. For animal studies, the concentration of DMSO should be kept below 10% for normal mice and below 2% for more sensitive models.

Disposal Workflow for this compound

Sirpiglenastat_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A This compound Waste Generated (unused product, contaminated PPE, labware) B Segregate as Hazardous Waste A->B C Place in Designated Leak-Proof Container B->C D Label with 'Hazardous Waste' and Chemical Name C->D E Store in Secure Satellite Accumulation Area (SAA) D->E F Submit Pickup Request to Environmental Health & Safety (EHS) E->F G EHS Collects for Proper Disposal (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway and Experimental Workflow

This compound acts as a broad-spectrum glutamine antagonist. Upon administration, it is converted to its active form, DON, which irreversibly inhibits multiple enzymes involved in glutamine metabolism. This disruption of glutamine metabolism hinders the proliferation of rapidly growing tumor cells, leading to cell death. Additionally, by blocking glutamine metabolism, this compound may enhance the proliferation and activation of T-cells within the tumor microenvironment, further contributing to its anti-cancer effects.

Sirpiglenastat_Mechanism_of_Action cluster_0 Cellular Action cluster_1 Immune Response This compound This compound (Prodrug) DON DON (Active Drug) This compound->DON Conversion in Tumor Cells Enzymes Glutamine-Metabolizing Enzymes DON->Enzymes Inhibits TCells T-Cell Proliferation & Activation DON->TCells Enhances Metabolism Glutamine Metabolism Enzymes->Metabolism Required for Proliferation Tumor Cell Proliferation Metabolism->Proliferation Supports CellDeath Tumor Cell Death Metabolism->CellDeath Inhibition Leads to ImmuneAttack Anti-Tumor Immune Response TCells->ImmuneAttack ImmuneAttack->CellDeath Contributes to

Caption: Mechanism of action of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。